molecular formula C21H27NO4 B066021 Benzyl albuterol methyl ester CAS No. 174607-70-6

Benzyl albuterol methyl ester

Cat. No.: B066021
CAS No.: 174607-70-6
M. Wt: 357.4 g/mol
InChI Key: XKKHEBAZHSBZQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl albuterol methyl ester is a synthetic derivative of the well-characterized β2-adrenergic receptor agonist, albuterol. This methyl ester analog, featuring a benzyl group, is primarily employed in pharmacological and medicinal chemistry research as a crucial synthetic intermediate. Its core research value lies in the exploration of structure-activity relationships (SAR) surrounding the β2-adrenergic receptor. By modifying the parent albuterol structure, scientists utilize this compound to investigate how esterification and the introduction of aromatic groups like benzyl influence receptor binding affinity, selectivity, and metabolic stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-[2-(tert-butylamino)-1-hydroxyethyl]-2-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4/c1-21(2,3)22-13-18(23)16-10-11-19(17(12-16)20(24)25-4)26-14-15-8-6-5-7-9-15/h5-12,18,22-23H,13-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKHEBAZHSBZQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301133952
Record name Methyl 5-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-2-(phenylmethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301133952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174607-70-6
Record name Methyl 5-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-2-(phenylmethoxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174607-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-2-(phenylmethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301133952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 5-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-2-(phenylmethoxy)-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of Benzyl Albuterol Methyl Ester: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the synthetic pathway for benzyl albuterol methyl ester, a key intermediate in the production of albuterol (also known as salbutamol). We will delve into the strategic considerations behind the selection of protecting groups and the specific reaction conditions that ensure high yield and purity. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical synthesis.

Introduction: The Significance of this compound

Albuterol is a selective β2-adrenergic receptor agonist widely used in the treatment of asthma and other chronic obstructive pulmonary diseases.[1][2] Its therapeutic efficacy is primarily attributed to the (R)-enantiomer, which is significantly more potent than the (S)-enantiomer.[1] The synthesis of enantiomerically pure albuterol often involves the resolution of a racemic mixture or an asymmetric synthesis. A common strategy in these synthetic routes is the use of protecting groups to prevent unwanted side reactions involving the phenol and secondary alcohol functionalities of the albuterol molecule.

This compound serves as a crucial, protected intermediate in several documented syntheses of albuterol.[3][4] The benzyl group protects the phenolic hydroxyl, while the methyl ester protects the carboxylic acid that is a precursor to the primary alcohol at the 3-position of the phenyl ring. This dual protection allows for specific modifications to other parts of the molecule without interference from these reactive functional groups. The use of a benzyl ether as a protecting group for phenols is a well-established technique in organic synthesis, typically involving reaction with a benzyl halide in the presence of a base.[5]

Strategic Overview of the Synthesis Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity. The general strategy involves the protection of the phenolic hydroxyl group as a benzyl ether and the esterification of a carboxylic acid precursor to the hydroxymethyl group. This protected intermediate can then be carried forward through subsequent steps, such as the introduction of the amino alcohol side chain and eventual deprotection to yield the final albuterol product.

The pathway can be visualized as a sequence of key transformations, each with its own set of challenges and optimization parameters.

Synthesis_Pathway cluster_start Starting Material cluster_protection Protection Steps cluster_intermediate Key Intermediate cluster_further_synthesis Further Synthesis Start Suitable Albuterol Precursor Benzylation Benzylation of Phenolic Hydroxyl Start->Benzylation Benzyl Halide, Base Esterification Esterification of Carboxylic Acid Benzylation->Esterification Methanol, Acid Catalyst Intermediate This compound Esterification->Intermediate SideChain Side-Chain Formation Intermediate->SideChain Deprotection Deprotection SideChain->Deprotection e.g., Hydrogenolysis Albuterol Albuterol Deprotection->Albuterol Deprotection_Workflow cluster_reaction Hydrogenolysis Reaction cluster_workup Workup and Isolation Start Suspend R-4-Benzyl Albuterol in Ethanol Add_Catalyst Add 5% Pd/C Catalyst Start->Add_Catalyst Hydrogenate Shake under H2 Atmosphere (30 psi, 2h) Add_Catalyst->Hydrogenate Filter_Catalyst Filter to Remove Catalyst Hydrogenate->Filter_Catalyst Cool Cool Filtrate Filter_Catalyst->Cool Precipitate Add H2SO4 to Precipitate Albuterol Sulfate Cool->Precipitate Isolate Filter and Dry Product Precipitate->Isolate

Sources

An In-depth Technical Guide to the Structure Elucidation of Benzyl Albuterol Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive identification and structural confirmation of pharmaceutical compounds are cornerstones of drug development, ensuring safety, efficacy, and regulatory compliance. This guide provides a comprehensive, technically-grounded workflow for the structure elucidation of benzyl albuterol methyl ester, a key intermediate in the synthesis of salbutamol (albuterol).[1][2] Moving beyond a mere recitation of techniques, this document delves into the strategic application and interpretation of modern analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section is designed to provide not only the "how" but also the "why," reflecting the decision-making process of an experienced analytical scientist. Detailed protocols, data interpretation guidance, and visual aids are included to empower researchers in their own structural elucidation challenges.

Introduction: The Analytical Imperative

This compound, with the chemical formula C₂₁H₂₇NO₄, is a critical precursor in several synthetic routes to salbutamol, a widely used β₂-adrenergic agonist for the treatment of asthma and other respiratory conditions.[3][4] Its precise chemical structure dictates the stereochemistry and purity of the final active pharmaceutical ingredient (API). Therefore, rigorous structural verification is not merely an academic exercise but a critical quality control parameter. This guide presents a logical, multi-technique approach to unambiguously determine its constitution and connectivity.

Foundational Analysis: Confirming the Molecular Blueprint

The first step in any structure elucidation is to confirm the molecular formula and identify the primary functional groups present. This foundational data provides the constraints within which the detailed structural puzzle will be solved.

Elemental Composition via High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: While low-resolution mass spectrometry provides the nominal mass, it is often insufficient to distinguish between isobaric compounds (molecules with the same nominal mass but different elemental formulas).[5] High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the exact mass of a molecular ion, typically with an accuracy of less than 5 ppm, which allows for the confident assignment of a unique elemental composition.[5][6][7]

Protocol: HRMS Analysis

  • Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of ~1 mg/mL.

  • Instrumentation: Utilize an HRMS instrument such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.[5]

  • Ionization: Employ Electrospray Ionization (ESI) in positive ion mode, as the secondary amine in the molecule is readily protonated.

  • Calibration: Ensure the instrument is calibrated using a known standard to achieve high mass accuracy.[8]

  • Data Acquisition: Acquire the full scan mass spectrum.

  • Data Analysis: Identify the protonated molecular ion [M+H]⁺ and use the instrument's software to calculate the elemental composition based on the highly accurate mass measurement.

Data Presentation: Expected HRMS Data

ParameterExpected Value
Molecular FormulaC₂₁H₂₇NO₄
Exact Mass357.1940
Molecular Weight357.44 g/mol [3]
Observed [M+H]⁺~358.2013
Functional Group Identification with Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The carbonyl (C=O) group of the ester and the N-H and O-H groups of the amino alcohol moiety will produce strong, characteristic absorption bands.[9] The presence of both saturated and aromatic C-H bonds will also be evident.

Trustworthiness: The combination of a sharp, intense carbonyl peak with the characteristic bands for hydroxyl and amine groups provides a self-validating spectral signature for the core functionalities of this compound.[10][11]

Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Scan: Perform a background scan with a clean ATR crystal.

  • Sample Scan: Acquire the sample spectrum, typically over a range of 4000-600 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Presentation: Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Type
~3350-3310Secondary Amine (N-H)Stretch[12]
~3300 (broad)Alcohol (O-H)Stretch[10]
~3030Aromatic C-HStretch
~2960Aliphatic C-HStretch
~1715Ester (C=O)Stretch[11][13]
~1610, ~1495Aromatic C=CStretch
~1250Aromatic C-NStretch[12]
~1200, ~1100Ester (C-O)Stretch[11]

Unraveling the Molecular Skeleton: 1D and 2D NMR Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[14][15][16] A combination of 1D and 2D NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals and establishes the bonding framework.

Expertise & Experience: The choice of NMR experiments is strategic. A ¹H NMR spectrum provides the initial overview of proton environments. A ¹³C NMR spectrum reveals the number of unique carbon atoms. 2D experiments like COSY, HSQC, and HMBC are then used to piece together the molecular fragments.[17][18]

Initial Mapping: ¹H and ¹³C NMR

Protocol: 1D NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise and an appropriate relaxation delay.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. This will require a longer acquisition time than the proton spectrum.

Building the Framework: 2D NMR Correlation

Trustworthiness: The synergistic use of COSY, HSQC, and HMBC experiments provides a self-validating network of correlations. For instance, a COSY correlation between two protons should be supported by an HMBC correlation from one of the protons to the carbon attached to the other proton.

Workflow Diagram: NMR Structure Elucidation

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR H1 ¹H NMR (Proton Environments) HSQC HSQC (¹J C-H Correlation) H1->HSQC Assign Protons to Carbons COSY COSY (³J H-H Correlation) H1->COSY Identify Spin Systems C13 ¹³C NMR (Carbon Environments) C13->HSQC HMBC HMBC (²⁻³J C-H Correlation) HSQC->HMBC Connect Fragments COSY->HMBC Structure Final Structure HMBC->Structure Assemble Skeleton

Caption: Integrated workflow for NMR-based structure elucidation.

Protocol: 2D NMR Acquisition

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through three bonds (³JHH).[19] This is crucial for identifying adjacent protons in aliphatic chains and on aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (¹JCH).[20] It allows for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[21] This is the key experiment for connecting the molecular fragments identified by COSY and HSQC.

Data Presentation: Predicted ¹H and ¹³C NMR Assignments

(Note: Chemical shifts are predictive and may vary based on solvent and experimental conditions. Multiplicity: s=singlet, d=doublet, t=triplet, m=multiplet)

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (from H to C)
tert-Butyl (CH₃)~1.1 (s, 9H)~29C(tert-Butyl), N-CH
N-CH₂~2.8 (m, 2H)~50C(tert-Butyl), CH-OH
CH-OH~4.8 (m, 1H)~70Aromatic C's, N-CH₂
O-CH₃~3.9 (s, 3H)~52C=O
Benzyl O-CH₂~5.1 (s, 2H)~71Benzyl Aromatic C's, Aromatic C-O
Benzyl Aromatic~7.3-7.5 (m, 5H)~127-137Benzyl O-CH₂
Albuterol Aromatic~7.0-7.6 (m, 3H)~115-160CH-OH, Benzyl O-CH₂
C=O-~166O-CH₃

Ancillary Techniques for Confirmation

While NMR and MS provide the core structural information, other techniques can offer valuable confirmatory data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expertise & Experience: UV-Vis spectroscopy is useful for confirming the presence of chromophores, particularly conjugated systems like aromatic rings.[22][23] The presence of two aromatic rings in the structure will result in characteristic absorption bands.[24][25]

Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

  • Blank: Use the pure solvent as a blank.

  • Scan: Acquire the spectrum, typically from 200-400 nm.

Expected Data: Intense absorption bands are expected around 205 nm and a less intense, broader absorption in the 255-275 nm range, which is indicative of the phenyl and substituted phenyl rings.[22][24]

Integrated Structure Elucidation Strategy

A robust structure elucidation is not a linear process but an iterative one, where data from each technique informs the interpretation of the others.

Logical Workflow Diagram

Elucidation_Strategy Start Hypothesized Structure: This compound HRMS HRMS Elemental Formula C₂₁H₂₇NO₄ Start->HRMS IR IR Spectroscopy Functional Groups Ester (C=O) Amine (N-H) Alcohol (O-H) Aromatic Rings Start->IR UV UV-Vis Chromophores Aromatic Rings Start->UV NMR NMR Spectroscopy ¹H, ¹³C COSY, HSQC, HMBC HRMS->NMR:f0 Confirms Formula IR->NMR:f0 Confirms FGs Confirmation Structure Confirmed NMR:f1->Confirmation Defines Connectivity UV->Confirmation Confirms Conjugation

Caption: A multi-technique strategy for structural confirmation.

Trustworthiness: This integrated approach ensures that the proposed structure is consistent with all acquired experimental data. Any inconsistencies would trigger further investigation, such as considering alternative isomers or identifying potential impurities. For example, if the molecular weight from HRMS is correct, but the IR spectrum lacks a carbonyl peak, it would immediately indicate a flaw in the synthesis or a misidentification of the product. This self-correcting loop is the hallmark of a rigorous scientific investigation.

Conclusion

The structure elucidation of this compound is a prime example of the modern analytical workflow in pharmaceutical development. By strategically combining the definitive elemental composition from HRMS, the functional group snapshot from IR, and the detailed connectivity map from a suite of 1D and 2D NMR experiments, an unambiguous structural assignment can be achieved. This guide provides the technical framework and expert rationale necessary for researchers to approach such challenges with confidence, ensuring the integrity and quality of crucial pharmaceutical intermediates.

References

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Google Patents. (n.d.). US6995286B2 - Process for preparing isomers of salbutamol.
  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • TMP Chem. (2021, April 17). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters [Video]. YouTube. Retrieved from [Link]

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.
  • ResolveMass Laboratories Inc. (2025, December 15). High Resolution Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Theoretical NMR correlations based Structure Discussion. Retrieved from [Link]

  • Moffett, S., et al. (2001). Mass spectrometric analysis of agonist effects on posttranslational modifications of the beta-2 adrenoceptor in mammalian cells. Journal of Pharmacology and Experimental Therapeutics, 297(2), 658-666.
  • Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Kim, C., et al. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Archives of Pharmacal Research, 43(11), 1115-1129.
  • National Institutes of Health. (2022, July 20). Combining X-ray and NMR Crystallography to Explore the Crystallographic Disorder in Salbutamol Oxalate. Retrieved from [Link]

  • Agilent Technologies. (2011, August 17). Determination of β2-Agonists in Pork with SPE Cleanup and LC-MS/MS Detection. Retrieved from [Link]

  • University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Smith, B. C. (2017, September 1). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • OC CHEM LECTURES. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

  • Atmospheric Environment. (2014, November 6). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Retrieved from [Link]

  • Food Research. (2024, August 7). Simultaneous determination of β-agonists in pork samples using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • University of California, Riverside. (n.d.). HRMS. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2024, July 19). (PDF) Qualitative and quantitative analysis of beta-2 agonists in urine samples by ultra high performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(3), 835-849.
  • ResearchGate. (n.d.). (PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. Retrieved from [Link]

  • Google Patents. (2006, February 7). (19) United States (12) Reissued Patent. Retrieved from [Link]

  • TMP Chem. (2016, November 11). Quantum Chemistry 14.5 - Aromatic UV-Vis Spectra [Video]. YouTube. Retrieved from [Link]

  • MDPI. (n.d.). NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF. Retrieved from [Link]

  • Journal of Mass Spectrometry. (1996, January). Determination of beta 2-agonists in hair by gas chromatography/mass spectrometry. Retrieved from [Link]

  • Science.gov. (n.d.). nmr hsqc hmbc: Topics by Science.gov. Retrieved from [Link]

  • Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2000). NMR spectroscopy in pharmacy. Retrieved from [Link]

  • LOC Chemistry. (2020, July 4). Organic Chemistry - Structure Elucidation [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2016, September 16). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Retrieved from [Link]

  • University of Bristol. (n.d.). 2. Asymmetric synthesis of R-salbutamol. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1997, July 28). 73045 Albuterol Inhalation Bioequivalence Review Part 1. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Framework for Utilizing High Resolution Mass Spectrometry and Non-Targeted Analysis (NTA) in Rapid Response and Emergency Situations. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Retrieved from [Link]

  • Google Patents. (n.d.). EP1349828B1 - Process for preparing isomers of salbutamol.
  • National Institutes of Health. (2024, January 30). Stability indicating eco-friendly quantitation of terbutaline and its pro-drug bambuterol using quantitative proton nuclear magnetic spectroscopy. Retrieved from [Link]

Sources

An In-depth Technical Guide to Benzyl Albuterol Methyl Ester (CAS: 174607-70-6)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Benzyl Albuterol Methyl Ester, a key intermediate and process-related impurity in the synthesis of the widely used bronchodilator, Salbutamol (Albuterol). As a Senior Application Scientist, this document synthesizes chemical data, synthetic methodologies, and analytical strategies to offer a practical resource for professionals in pharmaceutical development and quality control.

Core Identity and Physicochemical Characteristics

This compound, with the CAS number 174607-70-6, is a crucial molecule in the manufacturing of Salbutamol.[1] Its chemical structure is characterized by the presence of a benzyl protecting group on the phenolic oxygen and a methyl ester at the carboxylic acid position of the Salbutamol backbone. This derivative plays a significant role in synthetic strategies aimed at achieving high purity and specific stereoisomers of the final active pharmaceutical ingredient (API).

The systematic IUPAC names for this compound are Methyl 5-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-2-(phenylmethoxy)benzoate and Methyl 2-(benzyloxy)-5-(2-(tert-butylamino)-1-hydroxyethyl)benzoate.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number174607-70-6[1][2]
Molecular FormulaC21H27NO4[1]
Molecular Weight357.50 g/mol
Predicted Boiling Point506.8±50.0 °C[3]
Predicted Density1.124±0.06 g/cm³[3]
Predicted pKa13.84±0.20[3]
StereochemistryRacemic[2]

Role in Synthesis and Stereoselective Resolutions

This compound is not just an impurity but a strategic intermediate in the synthesis of enantiomerically pure Salbutamol.[4][5] Salbutamol is a chiral molecule, and its therapeutic activity resides primarily in the (R)-enantiomer (Levalbuterol). The (S)-enantiomer is reported to have negligible therapeutic activity and may be associated with adverse effects.[6] Consequently, synthetic routes that can selectively produce the (R)-enantiomer are highly valuable.

This intermediate is particularly useful in processes involving the resolution of racemic mixtures.[4][5] The presence of the ester and benzyl groups allows for the formation of diastereomeric salts with chiral acids, such as L-tartaric acid. This enables the separation of the desired (R)-enantiomer from the (S)-enantiomer.

Synthetic Pathway and Resolution Workflow

The synthesis of enantiomerically pure Salbutamol often involves the resolution of the racemic this compound. A representative workflow is outlined below.

Synthetic Pathway racemic_ester Racemic Benzyl Albuterol Methyl Ester diastereomeric_salt (R)-ester-L-tartrate (Crystallized) racemic_ester->diastereomeric_salt Resolution tartaric_acid L-Tartaric Acid in Methanol tartaric_acid->diastereomeric_salt s_enantiomer (S)-ester in solution diastereomeric_salt->s_enantiomer Separation reduction Reduction (e.g., LiAlH4) in THF diastereomeric_salt->reduction r_benzyl_albuterol (R)-4-Benzyl Albuterol reduction->r_benzyl_albuterol debenzylation Debenzylation (e.g., H2, Pd/C) in Ethanol r_benzyl_albuterol->debenzylation r_salbutamol (R)-Salbutamol (Levalbuterol) debenzylation->r_salbutamol

Caption: Synthetic workflow for obtaining (R)-Salbutamol via resolution of this compound.

Experimental Protocol: Resolution and Subsequent Reduction

The following protocol is a synthesized representation based on established patent literature.[4][5]

Step 1: Resolution of Racemic this compound

  • Suspend racemic this compound (100 g, 0.28 mole) in methanol (600 ml) and heat to reflux.

  • Prepare a solution of L-tartaric acid (50 g, 0.33 mole) in methanol (150 ml).

  • Introduce the L-tartaric acid solution to the refluxing ester solution over approximately 30 minutes.

  • Chill the resulting clear solution to 0-5°C to induce crystallization of the (R)-ester-L-tartrate salt.

  • Filter the crystals and recrystallize from ethanol to enhance diastereomeric purity.

  • Dissolve the purified salt in water and neutralize to liberate the free (R)-ester.

Step 2: Reduction to (R)-4-Benzyl Albuterol

  • Suspend the purified (R)-Benzyl Albuterol Methyl Ester (35.8 g, 0.1 mole) in dry tetrahydrofuran (THF) (250 ml) and cool to 0-5°C.

  • Slowly add Lithium Aluminium Hydride (LiAlH4) (4 g, 0.105 mole) to the suspension.

  • Stir the reaction mixture for approximately 3 hours at 0-5°C.

  • Quench the reaction by carefully adding a 15% aqueous sodium sulfate solution.

  • Filter the resulting precipitate and concentrate the filtrate to obtain (R)-4-Benzyl Albuterol.

The subsequent step involves the debenzylation of (R)-4-Benzyl Albuterol, typically through catalytic hydrogenation, to yield the final (R)-Salbutamol.[4][7]

Analytical Characterization and Quality Control

As a known impurity, the accurate detection and quantification of this compound are critical for ensuring the quality and safety of Salbutamol. The European Pharmacopoeia and other regulatory bodies set strict limits for impurities in APIs.[8]

High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (HPLC-MS/MS), is the primary analytical technique for the separation and quantification of Salbutamol and its related substances.[9][10]

Analytical Workflow

A typical analytical workflow for the quality control of Salbutamol, including the analysis of this compound, is depicted below.

Analytical Workflow sample_prep Sample Preparation (Dissolution in Mobile Phase) hplc HPLC Separation (Reversed-Phase C18 column) sample_prep->hplc detection Detection (UV/Vis or MS/MS) hplc->detection quantification Quantification (Comparison with Reference Standard) detection->quantification

Caption: A generalized workflow for the analysis of this compound in a Salbutamol sample.

Step-by-Step HPLC Methodology (Hypothetical)

This protocol is a representative method for the analysis of Salbutamol and its impurities.

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution. Perform serial dilutions to create calibration standards.

  • Sample Preparation: Dissolve the Salbutamol API sample in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer, pH 3.5).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 276 nm or MS/MS with electrospray ionization (ESI) in positive mode.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Identify the peak corresponding to this compound based on its retention time compared to the reference standard. Calculate the concentration in the sample using the calibration curve.

Biological Relevance and Toxicological Considerations

While there is no specific data on the biological activity of this compound, its structural similarity to Salbutamol warrants consideration. The presence of the benzyl and methyl ester groups significantly alters the molecule's polarity and steric bulk compared to the parent drug. These modifications would likely reduce or eliminate its affinity for the beta-2 adrenergic receptor, the pharmacological target of Salbutamol.[6]

However, the primary concern for drug development professionals is its status as an impurity. Regulatory guidelines necessitate the identification and characterization of any impurity present at levels above a certain threshold (typically >0.1%).[8] The toxicological profile of such impurities must be assessed to ensure patient safety. Therefore, the availability of pure this compound as a reference standard is essential for method validation, stability studies, and routine quality control of Salbutamol.[1]

Conclusion

This compound is a multifaceted compound of significant interest in the pharmaceutical industry. It serves as a critical intermediate in the stereoselective synthesis of Levalbuterol and is also a process-related impurity that must be carefully monitored in the production of Salbutamol. A thorough understanding of its synthesis, resolution, and analytical characterization is paramount for ensuring the quality, efficacy, and safety of the final drug product. This guide provides a foundational resource for scientists and researchers engaged in the development and manufacturing of Salbutamol.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2083, Salbutamol. Retrieved from [Link]

  • Agarwal, D., et al. (n.d.). Synthesis, Isolation and Characterization of Process-Related Impurities in Salbutamol Sulphate. CORE. Retrieved from [Link]

  • University of Bristol. (n.d.). Asymmetric synthesis of R-salbutamol. Retrieved from [Link]

  • SynZeal. (n.d.). Salbutamol Impurities. Retrieved from [Link]

  • Google Patents. (n.d.). US6995286B2 - Process for preparing isomers of salbutamol.
  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). EP1349828B1 - Process for preparing isomers of salbutamol.
  • Google Patents. (n.d.). CN110963929A - Preparation method of salbutamol hydrochloride suitable for industrial production.
  • Chinese Pharmaceutical Journal. (2023, April 10). Synthesis of the Related Substances of Salbutamol Sulfate. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioactive compound and their biological activity. Retrieved from [Link]

  • Google Patents. (2006, February 7). (19) United States (12) Reissued Patent. Retrieved from [Link]

  • Redalyc. (2022, January 18). Antibacterial activity and phenolic profile of the methanolic extract from the aerial parts of Hyptis suaveolens (Lamiaceae). Retrieved from [Link]

  • KM Pharma Solution Private Limited. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2023, October 21). Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation. Retrieved from [Link]

  • PubMed. (n.d.). LC-MS method for the determination of albuterol enantiomers in human plasma using manual solid-phase extraction and a non-deuterated internal standard. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91122, N-Benzyl albuterol. Retrieved from [Link]

  • Allmpus. (n.d.). Salbutamol EP Impurity M / Salbutamol BP Impurity M. Retrieved from [Link]

Sources

molecular weight of benzyl albuterol methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Weight of Benzyl Albuterol Methyl Ester

Abstract

This technical guide provides a comprehensive analysis of this compound, a derivative of the well-known bronchodilator, albuterol. The primary focus of this document is the determination and verification of the compound's molecular weight through both theoretical calculation and modern analytical techniques. This guide is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. It offers a detailed exploration of the compound's structure, its theoretical molecular properties, and the experimental workflows for its characterization. The methodologies discussed herein, particularly mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy, are presented with the Senior Application Scientist's perspective, emphasizing not just the procedural steps but the underlying scientific rationale.

Introduction to this compound

This compound is a specific derivative of albuterol (salbutamol), a beta2-adrenergic agonist widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD)[1][2]. The parent compound, albuterol, has the chemical formula C13H21NO3[1]. The derivative , this compound, is chemically identified as Methyl 2-(benzyloxy)-5-(2-(tert-butylamino)-1-hydroxyethyl)benzoate. This nomenclature indicates the addition of a benzyl group and a methyl ester to the core albuterol structure. Such modifications are often explored during drug development to alter pharmacokinetic properties, such as stability, bioavailability, or duration of action.

Given its status as a specific and potentially novel derivative, precise characterization of its fundamental properties, starting with its molecular weight, is paramount for any research or development activities. This guide will first establish the theoretical molecular weight from its confirmed chemical structure and then detail the empirical methods for its verification.

Chemical Structure and Theoretical Molecular Weight

The definitive identification of this compound is crucial for an accurate calculation of its molecular weight. Based on available chemical data, the compound is registered under CAS number 174607-70-6[3].

Confirmed Chemical Structure

The systematic IUPAC name for this compound is Methyl 2-(benzyloxy)-5-(2-(tert-butylamino)-1-hydroxyethyl)benzoate. This name corresponds to the following molecular structure:

Caption: Chemical structure of this compound.

Molecular Formula and Weight Calculation

From the confirmed structure, the molecular formula is determined to be C21H27NO4 [4]. The theoretical molecular weight can be calculated by summing the atomic weights of all atoms in the formula.

ElementCountAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)2112.011252.231
Hydrogen (H)271.00827.216
Nitrogen (N)114.00714.007
Oxygen (O)415.99963.996
Total 357.45 g/mol

Note: Slight variations in molecular weight may be observed depending on the source due to differences in isotopic abundance considerations. For instance, a value of 357.50 g/mol is also reported. For high-resolution mass spectrometry, the monoisotopic mass is used.

Experimental Determination of Molecular Weight

While theoretical calculations provide a precise expected value, experimental verification is a cornerstone of chemical analysis. Mass spectrometry is the definitive technique for determining the molecular weight of a compound[5][6]. Nuclear Magnetic Resonance (NMR) spectroscopy, while not directly measuring molecular weight, is indispensable for confirming the structure from which the molecular weight is derived[7][8].

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules[6]. For a singly charged molecular ion, the m/z value directly corresponds to the molecular weight.

3.1.1. Rationale for Technique Selection

High-Resolution Mass Spectrometry (HRMS) is the preferred method for this application. Unlike nominal mass instruments, HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule, thereby lending a high degree of confidence to the structural assignment[9].

3.1.2. Experimental Protocol: HRMS Analysis

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a suitable technique for this molecule, as it is a soft ionization method that typically yields the intact molecular ion.

  • Mass Analysis: The ionized sample is introduced into a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.

  • Data Acquisition: The instrument is calibrated using a known standard, and the mass spectrum of the sample is acquired in positive ion mode. The protonated molecule [M+H]+ is expected to be the most abundant ion.

3.1.3. Expected Data

The primary ion of interest would be the protonated molecule, [C21H27NO4 + H]+.

IonCalculated Monoisotopic Mass (Da)Expected m/z
[M+H]+358.2013358.2013
[M+Na]+380.1832380.1832

The observation of an ion with an m/z value matching the calculated monoisotopic mass to within a few parts per million (ppm) provides strong evidence for the molecular formula C21H27NO4.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule, allowing for the elucidation and confirmation of its structure[7][8][10]. Both ¹H and ¹³C NMR would be essential for the structural confirmation of this compound.

3.2.1. Rationale for Structural Confirmation

By analyzing the chemical shifts, integration, and coupling patterns in the NMR spectra, it is possible to piece together the molecular structure. This confirmed structure then validates the molecular formula and, by extension, the calculated molecular weight.

3.2.2. Experimental Protocol: NMR Analysis

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY and HSQC) spectra are acquired on a high-field NMR spectrometer.

  • Spectral Interpretation: The resulting spectra are analyzed to assign signals to specific atoms within the proposed structure.

3.2.3. Expected ¹H NMR Data (Simulated)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.3-7.5m5HAromatic protons (benzyl group)
~7.0-7.2m3HAromatic protons (albuterol core)
~5.1s2H-O-CH2-Ph
~4.8dd1H-CH(OH)-
~3.9s3H-COOCH3
~2.8-3.0m2H-CH2-N-
~1.1s9H-C(CH3)3

Workflow and Data Integration

The robust characterization of a compound like this compound relies on the logical integration of data from multiple analytical techniques. The workflow diagram below illustrates this process.

cluster_0 Synthesis & Purification cluster_1 Structural & Molecular Weight Analysis cluster_2 Data Interpretation & Confirmation cluster_3 Final Report synthesis Synthesis of Benzyl Albuterol Methyl Ester purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr hrms High-Resolution Mass Spectrometry purification->hrms structure_confirm Structure Confirmation nmr->structure_confirm mw_confirm Molecular Weight Confirmation hrms->mw_confirm formula_confirm Elemental Formula Confirmation hrms->formula_confirm structure_confirm->formula_confirm final_report Confirmed Molecular Weight: 357.45 g/mol mw_confirm->final_report formula_confirm->mw_confirm

Caption: Experimental workflow for molecular weight determination.

Conclusion

The molecular weight of this compound (Methyl 2-(benzyloxy)-5-(2-(tert-butylamino)-1-hydroxyethyl)benzoate) has been established through theoretical calculation based on its known chemical structure and molecular formula, C21H27NO4. The calculated molecular weight is approximately 357.45 g/mol . This guide has detailed the authoritative experimental methodologies, namely High-Resolution Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy, that are essential for the empirical confirmation of this value and the underlying molecular structure. The integration of these techniques provides a self-validating system for the unambiguous characterization of this and other novel chemical entities, a critical step in any drug development or chemical research endeavor.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2083, Salbutamol." PubChem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 91122, N-Benzyl albuterol." PubChem, [Link].

  • Global Substance Registration System. "this compound." GSRS, [Link].

  • ZefSci. "Choosing the Right Mass Spectrometry for Small Molecules." ZefSci, [Link].

  • Google Patents. "CN1927813A - Synthesis method of levorotatory albuterol hydrochloride.
  • Journal of Chemical and Pharmaceutical Sciences. "1HNMR spectrometry in structural elucidation of organic compounds." JOCAPS, [Link].

  • Wikipedia. "Salbutamol." Wikipedia, [Link].

  • Chemistry LibreTexts. "13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy." Chemistry LibreTexts, [Link].

  • Dr. B. B. Hegde First Grade College, Kundapura. "Structure Elucidation By NMR In Organic Chemistry: A Practical Guide." BBHegde College, [Link].

  • Chemistry LibreTexts. "12.2: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments." Chemistry LibreTexts, [Link].

  • Google Patents. "CN1413976A - New process for preparing levo-albuterol.
  • Broad Institute. "What is Mass Spectrometry?" Broad Institute, [Link].

  • U.S. Food and Drug Administration. "Albuterol Sulfate Inhalation Solution." FDA, [Link].

  • AIChE. "(422c) Complete Synthesis for Albuterol Sulfate in Flow: Development of a Continuous Process for SN2 Amination." AIChE, [Link].

  • Wesleyan University. "NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385." Wesleyan University, [Link].

  • The Royal Society of Chemistry. "Methodology for Accurate Mass Measurement of Small Molecules." RSC, [Link].

  • AIChE. "(422c) Complete Synthesis for Albuterol Sulfate in Flow: Development of a Continuous Process for SN2 Amination." AIChE, [Link].

  • YouTube. "Structure Elucidation of Organic Compounds." YouTube, [Link].

Sources

A Guide to the Retrosynthetic Analysis of Benzyl Albuterol Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the retrosynthetic analysis of benzyl albuterol methyl ester, a protected form of the well-known bronchodilator, salbutamol (albuterol). This document is structured to offer not just a series of steps, but a logical framework for the strategic disassembly of the target molecule, grounded in established principles of organic synthesis. The insights provided herein are curated for professionals in the fields of medicinal chemistry and drug development.

Introduction: The Strategic Importance of Protected Intermediates

Salbutamol is a selective β2-adrenergic receptor agonist widely used in the management of asthma and other respiratory conditions.[1] Its synthesis has been a subject of extensive research, leading to various established routes.[2][3] The use of protecting groups is a cornerstone of modern organic synthesis, allowing for the selective transformation of multifunctional molecules. This compound represents a key intermediate where the phenolic hydroxyl and the carboxylic acid (if the synthesis starts from a corresponding acid) are masked as a benzyl ether and a methyl ester, respectively. This protection strategy is crucial for preventing unwanted side reactions during the introduction of the amino alcohol side chain.

This guide will dissect the structure of this compound to reveal plausible synthetic pathways, starting from commercially available precursors. We will explore the key bond disconnections and the chemical logic that underpins a viable synthetic strategy.

Retrosynthetic Analysis

The retrosynthetic analysis of this compound begins with the target molecule and works backward by disconnecting key bonds to identify simpler, more readily available starting materials.

Target Molecule: this compound (Methyl 2-(benzyloxy)-5-(2-(tert-butylamino)-1-hydroxyethyl)benzoate)

Chemical Structure:

(A simplified representation where 'Ar' is the substituted benzene ring)

Disconnection 1: The C-N Bond and the Chiral Center

The most logical first disconnection is the bond between the nitrogen and the chiral carbon bearing the hydroxyl group. This disconnection simplifies the complex amino alcohol moiety. This leads to two precursor fragments: tert-butylamine and an α-haloketone or an epoxide. A more common and efficient approach in industrial synthesis involves the disconnection of the C-N bond via reductive amination of an α-aminoketone, or the opening of an epoxide with tert-butylamine. For this analysis, we will focus on the reductive amination pathway, which is a widely used and reliable transformation.

This leads us to the key intermediate: Methyl 2-(benzyloxy)-5-(2-(tert-butylamino)acetyl)benzoate . The existence of this compound as a commercially available hydrochloride salt strongly supports this disconnection strategy.[4]

Disconnection 2: The α-Amino Ketone

The α-aminoketone can be further simplified. A common method for the synthesis of α-aminoketones is the reaction of an α-haloketone with an amine.[3] This leads to the disconnection of the C-N bond, generating tert-butylamine and an α-bromoketone.

This reveals the precursor: Methyl 5-(2-bromoacetyl)-2-(benzyloxy)benzoate .

Disconnection 3: The Acetyl Group

The bromoacetyl group can be introduced onto the aromatic ring via a Friedel-Crafts acylation reaction. Disconnecting the bond between the aromatic ring and the acetyl group's carbonyl carbon leads to a simpler aromatic precursor and bromoacetyl chloride or bromide.

This points to the starting aromatic compound: Methyl 2-(benzyloxy)benzoate .

Disconnection 4: The Benzyl and Methyl Protecting Groups

Finally, we can disconnect the protecting groups. The methyl ester can be formed from the corresponding carboxylic acid, and the benzyl ether from the phenol.

This leads back to the fundamental starting material: Salicylic acid (2-hydroxybenzoic acid) .

The overall retrosynthetic pathway is summarized in the diagram below:

Retrosynthesis TM This compound KetoAmine Methyl 2-(benzyloxy)-5-(2-(tert-butylamino)acetyl)benzoate TM->KetoAmine Reduction BromoKetone Methyl 5-(2-bromoacetyl)-2-(benzyloxy)benzoate KetoAmine->BromoKetone Amination ArylEster Methyl 2-(benzyloxy)benzoate BromoKetone->ArylEster Friedel-Crafts Acylation SalicylicAcid Salicylic Acid ArylEster->SalicylicAcid Benzylation & Esterification

Caption: Retrosynthetic analysis of this compound.

Forward Synthesis Strategy

Based on the retrosynthetic analysis, a plausible forward synthesis can be designed. The following is a detailed, step-by-step methodology for the key transformations.

Step 1: Protection of Salicylic Acid

The synthesis begins with the protection of both the phenolic hydroxyl and carboxylic acid functionalities of salicylic acid.

Protocol 1: Benzylation and Esterification of Salicylic Acid

  • Esterification: Salicylic acid is first converted to methyl salicylate. This can be achieved by refluxing salicylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid.[5] The reaction is driven to completion by using an excess of methanol.

  • Benzylation: The resulting methyl salicylate is then benzylated. The phenolic hydroxyl group is deprotonated with a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). Benzyl bromide or benzyl chloride is then added to form the benzyl ether.[1][6]

Parameter Value Reference
Starting Material Salicylic AcidCommercially Available
Reagents (Esterification) Methanol, Sulfuric Acid (catalytic)[5]
Reagents (Benzylation) Potassium Carbonate, Benzyl Bromide, DMF[1][6]
Product Methyl 2-(benzyloxy)benzoate-
Step 2: Friedel-Crafts Acylation

The protected aromatic ring is then acylated to introduce the two-carbon side chain.

Protocol 2: Friedel-Crafts Acylation of Methyl 2-(benzyloxy)benzoate

  • The methyl 2-(benzyloxy)benzoate is dissolved in a suitable solvent, such as dichloromethane or carbon disulfide.

  • A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is added.

  • Bromoacetyl bromide or chloroacetyl chloride is added dropwise at a low temperature (e.g., 0 °C) to control the reaction. The reaction is then allowed to warm to room temperature.

  • Aqueous workup is performed to quench the reaction and remove the catalyst.

Parameter Value Reference
Starting Material Methyl 2-(benzyloxy)benzoateFrom Step 1
Reagents Bromoacetyl bromide, Aluminum ChlorideStandard Organic Chemistry Protocol
Product Methyl 5-(2-bromoacetyl)-2-(benzyloxy)benzoate-
Step 3: Amination

The α-bromoketone is then converted to the α-aminoketone.

Protocol 3: Synthesis of the α-Aminoketone

  • The methyl 5-(2-bromoacetyl)-2-(benzyloxy)benzoate is dissolved in an appropriate solvent, such as tetrahydrofuran (THF) or acetonitrile.

  • An excess of tert-butylamine is added. The excess amine also acts as a base to neutralize the HBr formed during the reaction.

  • The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Workup involves removing the excess amine and solvent, followed by purification, often by crystallization of the hydrochloride salt.

Parameter Value Reference
Starting Material Methyl 5-(2-bromoacetyl)-2-(benzyloxy)benzoateFrom Step 2
Reagents tert-Butylamine, THF[3]
Product Methyl 2-(benzyloxy)-5-(2-(tert-butylamino)acetyl)benzoate[4]
Step 4: Reduction of the Ketone

The final step in the synthesis of the target molecule is the selective reduction of the ketone to a secondary alcohol.

Protocol 4: Reduction of the α-Aminoketone

  • The α-aminoketone is dissolved in a suitable solvent, typically methanol or ethanol.

  • A reducing agent, such as sodium borohydride (NaBH₄), is added in portions at a low temperature (0 °C) to control the reaction.[7] Lithium aluminum hydride (LiAlH₄) could also be used, but NaBH₄ is generally preferred for its milder nature and compatibility with ester functional groups under controlled conditions.

  • The reaction is stirred until the ketone is fully consumed.

  • A careful aqueous quench is performed, followed by extraction and purification to yield the final product.

Parameter Value Reference
Starting Material Methyl 2-(benzyloxy)-5-(2-(tert-butylamino)acetyl)benzoateFrom Step 3
Reagents Sodium Borohydride, Methanol[7]
Product This compound-

The overall forward synthesis is depicted in the following workflow diagram:

Forward_Synthesis SalicylicAcid Salicylic Acid ArylEster Methyl 2-(benzyloxy)benzoate SalicylicAcid->ArylEster 1. Esterification 2. Benzylation BromoKetone Methyl 5-(2-bromoacetyl)-2-(benzyloxy)benzoate ArylEster->BromoKetone Friedel-Crafts Acylation KetoAmine Methyl 2-(benzyloxy)-5-(2-(tert-butylamino)acetyl)benzoate BromoKetone->KetoAmine Amination Target This compound KetoAmine->Target Reduction

Caption: Forward synthesis workflow for this compound.

Conclusion

The retrosynthetic analysis of this compound reveals a logical and efficient synthetic pathway starting from the readily available salicylic acid. The key strategic steps involve the protection of the phenolic and carboxylic acid groups, followed by a Friedel-Crafts acylation to introduce the side chain precursor, amination, and a final selective reduction. This analysis provides a robust framework for the laboratory-scale synthesis or industrial production of this important intermediate in the synthesis of salbutamol and its analogs. The commercial availability of key intermediates further validates the feasibility of this synthetic route.

References

  • Esterification of Benzoic Acid to Methyl Benzoate. (n.d.). Retrieved from [Link]

  • Syntheses of R-salbutamol from a racemic mixture. (n.d.). University of Bristol. Retrieved from [Link]

  • Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters, 10(9), 1795–1798.
  • This cit
  • PubChem. (n.d.). Salbutamol. National Center for Biotechnology Information. Retrieved from [Link]

  • This cit
  • Guha, S., Rajeshkumar, V., Kotha, S. S., & Sekar, G. (2015). The use of N-bromosuccinimide enables a metal-free one-pot strategy for the synthesis of pharmaceutically important α-amino ketones from readily available benzylic secondary alcohols and amines. Organic Letters, 17(2), 406–409.
  • This cit
  • Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. (2022). PubMed Central. Retrieved from [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • NANJING WEDO PHARMATECH CO.,LTD. (n.d.). Methyl 2-(benzyloxy)-5-(2-(tert-butylamino)acetyl)benzoate hydrochloride. Retrieved from [Link]

Sources

pharmacological profile of benzyl albuterol methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Pharmacological Profile of Benzyl Albuterol Methyl Ester

Executive Summary

This compound, chemically known as Methyl 5-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-2-(phenylmethoxy)benzoate, is a pivotal chemical entity primarily recognized as an advanced intermediate in the stereoselective synthesis of Albuterol (Salbutamol).[1] While not an active therapeutic agent itself, its pharmacological significance is predicated on its role as a potential prodrug, designed for metabolic conversion to the active principle, Albuterol. This guide delineates the complete pharmacological profile of this compound, presenting its chemical properties, its function in synthesis, its predicted pharmacokinetic and pharmacodynamic profile as a prodrug, and the requisite experimental protocols for its comprehensive evaluation. The central hypothesis is that the ester and benzyl moieties serve as protecting groups that, upon in vivo cleavage, release the potent and selective β2-adrenergic agonist, Albuterol.

Chemical Profile and Synthetic Utility

This compound is a racemic compound that serves as a critical precursor in the production of optically pure enantiomers of Albuterol. The (R)-isomer of Albuterol is known to be significantly more potent therapeutically for conditions like asthma than the (S)-isomer.[1] The structure of this compound facilitates the separation of these enantiomers at an intermediate stage, a crucial step for producing modern, more effective levalbuterol formulations.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 174607-70-6[2]
Molecular Formula C₂₁H₂₇NO₄
Molecular Weight 357.50 g/mol
Chemical Name Methyl 2-(benzyloxy)-5-(2-(tert-butylamino)-1-hydroxyethyl)benzoate
Predicted Boiling Point 506.8±50.0 °C[2]
Predicted Density 1.124±0.06 g/cm³[2]
Role in Stereoselective Synthesis of (R)-Albuterol

The manufacturing process for enantiomerically pure (R)-Albuterol often involves the resolution of a racemic intermediate. This compound is ideal for this purpose. The process, derived from established patent literature, involves diastereomeric salt formation using a chiral acid, such as (L)-tartaric acid, allowing for the crystallization and separation of the desired diastereomer.[1] The isolated, enantiomerically pure ester is then converted to the final active pharmaceutical ingredient.

Experimental Protocol: Synthesis and Conversion of this compound to (R)-Albuterol

This protocol describes the key steps for the resolution of racemic this compound and its subsequent conversion to (R)-Albuterol.

  • Diastereomeric Salt Formation:

    • Dissolve racemic this compound and a molar excess of (L)-tartaric acid in a suitable solvent (e.g., ethanol).[1]

    • Allow the solution to cool, promoting the crystallization of the (R)-ester-(L)-tartrate salt.

    • Separate the crystallized salt from the solution via filtration.

    • Liberate the (R)-enantiomer of the ester from the salt by treatment with a base.

  • Reduction to (R)-4-Benzyl Albuterol:

    • Suspend the purified (R)-ester (0.1 mole) in dry tetrahydrofuran (THF) and cool to 0-5°C.[1]

    • Slowly add a reducing agent, such as Lithium Aluminium Hydride (LAH) (0.33 mole), to the suspension.

    • Stir the reaction mixture for approximately 3 hours to ensure complete reduction of the methyl ester group to a primary alcohol.[1]

    • Quench the reaction carefully with an aqueous sodium sulphate solution and filter the precipitate to obtain a clear filtrate containing (R)-4-Benzyl Albuterol.

  • Debenzylation to (R)-Albuterol:

    • Suspend the (R)-4-Benzyl Albuterol (0.12 mole) in ethanol.

    • Add a catalyst, such as 5% palladium on carbon (Pd/C).[1][3]

    • Conduct catalytic hydrogenation using a Parr Hydrogenator at approximately 30 psi for 2 hours to cleave the benzyl ether protecting group.[1][3]

    • Filter off the catalyst to yield a solution of (R)-Albuterol. The final product can be isolated as a salt (e.g., sulphate) by adding the corresponding acid.[1][3]

G cluster_0 Synthesis Workflow: (R)-Albuterol from Racemic BAME racemic_bame Racemic Benzyl Albuterol Methyl Ester (BAME) resolution Diastereomeric Resolution racemic_bame->resolution l_tartaric (L)-Tartaric Acid l_tartaric->resolution r_ester Purified (R)-BAME Enantiomer resolution->r_ester Separation reduction Reduction (e.g., LiAlH4) r_ester->reduction r_benzyl_albuterol (R)-4-Benzyl Albuterol reduction->r_benzyl_albuterol debenzylation Catalytic Hydrogenation (e.g., H2, Pd/C) r_benzyl_albuterol->debenzylation r_albuterol (R)-Albuterol (Levalbuterol) debenzylation->r_albuterol

Workflow for the stereoselective synthesis of (R)-Albuterol.

Pharmacological Mechanism of Action: A Prodrug Perspective

As a prodrug, this compound is pharmacologically inert. Its activity is entirely dependent on its metabolic conversion to Albuterol.

In Vivo Bioactivation

The core of its mechanism is a two-step metabolic cleavage:

  • Ester Hydrolysis: The methyl ester group is highly susceptible to hydrolysis by ubiquitous esterase enzymes in the plasma and tissues (e.g., liver), yielding a carboxylic acid intermediate.

  • De-benzylation: The benzyl ether bond is cleaved through oxidative metabolism, likely mediated by cytochrome P450 (CYP450) enzymes in the liver, to release the active Albuterol molecule.

This bioactivation cascade transforms the lipophilic prodrug into the more hydrophilic and pharmacologically active agent at the target site or systemically.

Mechanism of Active Metabolite: Albuterol

Once formed, Albuterol acts as a selective β2-adrenergic receptor agonist.[4][5] Its primary therapeutic action is mediated by the stimulation of β2-receptors on airway smooth muscle cells.[4][6]

  • Receptor Binding: Albuterol binds to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).

  • Signal Transduction: This binding activates the associated stimulatory G-protein (Gs), which in turn activates the enzyme adenylyl cyclase.

  • Second Messenger Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • Downstream Effects: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle.[4] This cascade results in potent bronchodilation.

  • Anti-inflammatory Properties: Albuterol also acts on β2-receptors present on inflammatory cells like mast cells, inhibiting the release of bronchoconstrictor mediators (e.g., histamine, leukotrienes).[4]

G cluster_1 β2-Adrenergic Receptor Signaling Pathway albuterol Albuterol b2ar β2-Adrenergic Receptor (GPCR) albuterol->b2ar Binds gs Gs Protein (α, β, γ subunits) b2ar->gs Activates ac Adenylyl Cyclase gs->ac Stimulates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates relaxation Smooth Muscle Relaxation (Bronchodilation) pka->relaxation Leads to

Simplified signaling cascade following β2-receptor activation by Albuterol.

Predicted Pharmacokinetic (PK) Profile

No direct PK data for this compound is available. The following profile is predicted based on its chemical structure as a prodrug and the known properties of Albuterol.

  • Absorption: The increased lipophilicity due to the benzyl and methyl ester groups would likely enhance its oral absorption and membrane permeability compared to the more polar Albuterol molecule.

  • Distribution: A higher volume of distribution (Vd) than Albuterol (Vd ≈ 156 L) is anticipated due to increased partitioning into lipid tissues.[7]

  • Metabolism: This is the rate-limiting step for activity. Metabolism will occur primarily in the liver (CYP450-mediated debenzylation) and plasma/tissues (esterase-mediated hydrolysis). The rate of conversion will dictate the onset and duration of action.

  • Elimination: The active metabolite, Albuterol, is eliminated with a half-life of approximately 4-6 hours, primarily via renal excretion of the parent drug and its sulfate conjugate.[6][7][8] The byproducts, benzoic acid and methanol, would be eliminated through their respective known metabolic pathways.

Table 2: Comparative Pharmacokinetic Parameters

ParameterAlbuterol (Inhaled)Albuterol (Oral)This compound (Predicted Oral)
Bioavailability ~10-20% SystemicHighPotentially Very High (>80%)
Tₘₐₓ (Time to Peak) 5-20 minutes[9]~2 hours[8]> 2 hours (dependent on metabolism rate)
Half-life (t½) ~4-6 hours[7]~5-6 hours[7]Variable; reflects formation/elimination of Albuterol
Metabolism Hepatic (sulfation)Significant first-passExtensive (esterases, CYPs) to form Albuterol
Primary Excretion Renal[7]Renal[8]Renal (as Albuterol and its metabolites)

Predicted Pharmacodynamic (PD) Profile

The pharmacodynamic effects observed following administration of this compound would be those of Albuterol, potentially with a modified time course.

  • Onset of Action: Likely delayed compared to inhaled Albuterol due to the requirement for systemic absorption and metabolic activation.

  • Duration of Action: May be prolonged if the prodrug provides a slow, sustained release of the active Albuterol, creating a depot-like effect.

  • Therapeutic Effects: The primary effect will be bronchodilation, leading to an increase in Forced Expiratory Volume in 1 second (FEV₁).

  • Side Effects: The side effect profile is expected to mirror that of systemic Albuterol, including tachycardia, palpitations, tremor, and potential for insomnia, as the active metabolite can also stimulate β1-receptors in the heart.[10]

Essential Experimental Validation Protocols

To validate the pharmacological profile of this compound as a prodrug, a series of structured in vitro and in vivo experiments are necessary.

Protocol 1: In Vitro Metabolic Stability and Bioactivation Assay

Objective: To confirm that this compound is metabolized to Albuterol in a biologically relevant system and to determine the rate of this conversion.

  • System Preparation: Prepare incubations using human liver microsomes (for CYP450 activity) and human plasma (for esterase activity).

  • Incubation: Add this compound (e.g., 1 µM final concentration) to the prepared systems fortified with necessary cofactors (e.g., NADPH for microsomes).

  • Time-Course Sampling: Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the metabolic reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Quantification: Analyze the samples using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method to measure the disappearance of the parent compound (this compound) and the appearance of the metabolite (Albuterol).

  • Data Analysis: Calculate the metabolic half-life (t½) and the rate of Albuterol formation. This provides direct evidence of bioactivation.

Protocol 2: In Vivo Pharmacokinetic and Bioavailability Study (Rodent Model)

Objective: To characterize the full PK profile of this compound and its conversion to Albuterol in vivo.

  • Animal Dosing: Administer a single dose of this compound to a cohort of rats via oral gavage (PO) and another cohort via intravenous (IV) injection. A third cohort should receive Albuterol directly for comparison.

  • Serial Blood Sampling: Collect serial blood samples via a cannulated vessel at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

  • Sample Processing: Process blood samples to extract plasma.

  • Bioanalysis: Quantify the plasma concentrations of both this compound and Albuterol using LC-MS.

  • PK Parameter Calculation: Use non-compartmental analysis to determine key PK parameters including Cₘₐₓ, Tₘₐₓ, AUC, t½, clearance (CL), and volume of distribution (Vd). The oral bioavailability (F%) of Albuterol from the prodrug can be calculated by comparing the dose-normalized AUC from the PO group to the IV group.

G cluster_2 Experimental Workflow for Prodrug Validation invitro In Vitro Bioactivation (Liver Microsomes, Plasma) lcms LC-MS Analysis (Quantify Prodrug & Drug) invitro->lcms invivo In Vivo PK Study (Rat Model: PO, IV) invivo->lcms pk_pd Pharmacokinetic & Pharmacodynamic Modeling lcms->pk_pd Concentration Data validation Validation of Prodrug Profile pk_pd->validation Model Parameters

Workflow for the experimental validation of a prodrug candidate.

Therapeutic Potential and Future Directions

The primary therapeutic rationale for developing this compound as a prodrug would be to create an oral formulation of Albuterol with improved pharmacokinetic properties.

Potential Advantages:

  • Improved Oral Bioavailability: By masking the polar hydroxyl groups of Albuterol, the prodrug could bypass significant first-pass metabolism, leading to higher and more consistent systemic exposure.

  • Sustained Release Profile: The rate of metabolic conversion could be engineered to provide a slower, more sustained release of Albuterol, potentially allowing for less frequent dosing (e.g., once or twice daily) compared to standard immediate-release oral tablets.

  • Enhanced Patient Compliance: A simplified dosing regimen could improve patient adherence to therapy for chronic respiratory conditions.

Future Research: Comprehensive preclinical development would be required to advance this compound. This includes full ADME (Absorption, Distribution, Metabolism, Excretion) profiling, safety pharmacology studies to assess effects on cardiovascular and central nervous systems, and toxicology studies to ensure the safety of both the prodrug and its metabolites. Should these studies prove successful, the compound could proceed to clinical trials to establish its efficacy and safety in humans.

References

  • Cipla Limited, & Kankan, R. (2006). Process for preparing isomers of salbutamol. U.S. Patent No. 6,995,286 B2.
  • U.S. Department of Health and Human Services. (n.d.). Albuterol. CHEMM. Retrieved from [Link]

  • SimpleNursing. (2020). Pharmacology - Albuterol - Beta 2 Agonists. Retrieved from [Link]

  • Patel, M., & Tashfeen, M. (2024). Albuterol. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Salbutamol. PubChem. Retrieved from [Link]

  • Study.com. (n.d.). Albuterol: Pharmacokinetics & Mechanism of Action. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • Drugs.com. (2025). Albuterol: Package Insert / Prescribing Information. Retrieved from [Link]

  • Cipla Limited. (2006). Reissued Patent: Process for preparing isomers of salbutamol. Retrieved from [Link]

  • Handley, D., & Morley, J. (1999). Contrasting properties of albuterol stereoisomers. Journal of Allergy and Clinical Immunology, 104(2 Pt 2), S65-S69. Retrieved from [Link]

  • Hirst, P. H., et al. (2004). The study of in vitro-in vivo correlation: pharmacokinetics and pharmacodynamics of albuterol dry powder inhalers. Journal of Pharmaceutical Sciences, 93(2), 457-466. Retrieved from [Link]

Sources

An In-depth Technical Guide on Benzyl Albuterol Methyl Ester as a Salbutamol Precursor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the synthesis and utilization of benzyl albuterol methyl ester as a key precursor in the manufacturing of Salbutamol (Albuterol). It is intended for an audience of researchers, scientists, and professionals in the field of drug development and pharmaceutical chemistry. The document delves into the strategic importance of this precursor, detailed synthetic pathways, and the critical process of converting it to the final active pharmaceutical ingredient (API).

Introduction: The Strategic Importance of Salbutamol and its Synthesis

Salbutamol, marketed as Albuterol in the United States, is a cornerstone in the management of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD). As a short-acting β2-adrenergic receptor agonist, it provides rapid bronchodilation, alleviating the symptoms of bronchospasm. The commercial synthesis of Salbutamol has evolved to optimize yield, purity, and stereoselectivity, as the (R)-enantiomer (Levalbuterol) is responsible for the therapeutic effects, while the (S)-enantiomer is associated with some adverse effects.

Modern synthetic routes often employ precursors that allow for efficient introduction of the key functional groups and facilitate chiral resolution. Benzyl albuterol and its ester derivatives have emerged as pivotal intermediates in this context.[1] This guide focuses on the role and transformation of one such key precursor, this compound.

This compound: A Versatile Precursor

This compound, chemically known as methyl-5-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-2-(phenylmethoxy)-benzoate, serves as a crucial intermediate in several patented synthetic routes to Salbutamol.[2][3] The benzyl and methyl ester groups act as protecting groups for the phenolic hydroxyl and carboxylic acid functionalities, respectively. This protection strategy is essential to prevent unwanted side reactions during the synthesis and allows for a more controlled and efficient manufacturing process.

The primary advantages of using this precursor include:

  • Facilitation of Chiral Resolution: The precursor can be efficiently resolved into its enantiomers, allowing for the stereoselective synthesis of (R)-Salbutamol.[2][3]

  • Improved Solubility and Handling: The protected form often exhibits more favorable physical properties for processing and purification compared to the unprotected intermediates.

  • High-Yield Conversion: The subsequent deprotection steps to yield Salbutamol are typically high-yielding and clean reactions.

The overall synthetic strategy involving this compound can be visualized as a multi-step process, starting from commercially available materials, leading to the precursor, followed by its conversion to the final API.

Synthetic Pathway and Experimental Protocols

The synthesis of Salbutamol via this compound can be broadly divided into two key stages:

  • Synthesis of the Precursor: Preparation of racemic or enantiomerically enriched this compound.

  • Conversion to Salbutamol: Transformation of the precursor to the final Salbutamol product.

Synthesis of 4-Benzyl Albuterol from the Methyl Ester Precursor

A common pathway involves the reduction of the methyl ester group of methyl-5-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-2-(phenylmethoxy)-benzoate to the corresponding alcohol, 4-benzyl albuterol.[3][4]

Reaction Scheme:

G Precursor Methyl-5-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-2-(phenylmethoxy)-benzoate Reagent Lithium Aluminium Hydride (LiAlH4) in dry Tetrahydrofuran (THF) Precursor->Reagent Intermediate 4-Benzyl Albuterol Solvent Ethyl Acetate Sodium Sulphate solution Intermediate->Solvent Work-up Reagent->Intermediate Reduction

Figure 1: Reduction of the methyl ester precursor to 4-benzyl albuterol.

Experimental Protocol: Reduction of R(-)-ester to R(-)-4-benzyl Albuterol [4][5]

  • Reaction Setup: Suspend R(-)-methyl-5-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-2-(phenylmethoxy)-benzoate (35.8 g, 0.1 mole) in dry tetrahydrofuran (250 ml) in a suitable reaction vessel equipped with a stirrer and under an inert atmosphere. Cool the suspension to 0-5°C using an ice bath.

  • Addition of Reducing Agent: Slowly introduce Lithium aluminium hydride (4 g, 0.33 mole) to the cooled suspension.

  • Reaction Monitoring: Stir the reaction mixture for 3 hours at 0-5°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Carefully add a 15% aqueous solution of sodium sulphate (20 ml) to quench the excess LiAlH4.

  • Isolation: Filter off the resulting precipitate. Concentrate the clear filtrate under reduced pressure. The residue can be taken up in ethyl acetate for further purification if necessary.

Table 1: Summary of Reaction Parameters for the Reduction Step

ParameterValue
Starting MaterialR(-)-ester precursor
ReagentLithium Aluminium Hydride
SolventDry Tetrahydrofuran
Temperature0-5°C
Reaction Time3 hours
Conversion of 4-Benzyl Albuterol to Salbutamol

The final step in the synthesis is the debenzylation of 4-benzyl albuterol to yield Salbutamol. This is typically achieved through catalytic hydrogenation.[3][5]

Reaction Scheme:

G Precursor 4-Benzyl Albuterol Catalyst 5% Palladium on Carbon (Pd/C) Hydrogen (H2) gas Precursor->Catalyst Solvent Ethanol Precursor->Solvent Product Salbutamol Catalyst->Product Debenzylation

Figure 2: Catalytic hydrogenation for the debenzylation of 4-benzyl albuterol.

Experimental Protocol: Preparation of R(-) Salbutamol Sulphate [2][6]

  • Reaction Setup: Suspend R-4-Benzyl Albuterol (40 g, 0.12 mole) in 500 ml of ethanol in a Parr Hydrogenator vessel.

  • Catalyst Addition: Add 5% palladium on carbon (2 g) to the suspension.

  • Hydrogenation: Shake the mixture in the Parr Hydrogenator under a hydrogen pressure of 30 psi for 2 hours.

  • Catalyst Removal: Filter off the catalyst to obtain a clear filtrate.

  • Salt Formation and Isolation: Cool the filtrate to 15°C with stirring. Dropwise, add sulphuric acid (4.9 g, 0.05 mole) to the filtrate. Stir the resulting mixture for 1 hour.

  • Purification and Drying: Filter the precipitated solids, wash with ethanol (20 ml), and dry at 45-50°C in a vacuum oven to yield pure R-salbutamol sulphate.

Table 2: Summary of Reaction Parameters for the Debenzylation Step

ParameterValue
Starting MaterialR-4-Benzyl Albuterol
Catalyst5% Palladium on Carbon
Hydrogen Pressure30 psi
SolventEthanol
Reaction Time2 hours
Product FormSulphate salt
YieldApproximately 86%

Chiral Resolution: A Critical Step for Therapeutic Efficacy

The therapeutic superiority of (R)-Salbutamol necessitates an efficient method for separating the enantiomers of the precursor. L-tartaric acid is a cost-effective and readily available resolving agent for both 4-benzyl albuterol and its methyl ester precursor.[2]

The resolution process involves the formation of diastereomeric salts with L-tartaric acid. Due to the different physical properties of these diastereomeric salts, they can be separated by fractional crystallization.

G cluster_0 Resolution of Racemic Precursor cluster_1 Separation and Liberation Racemic Racemic Precursor (R/S mixture) LTartaric L-Tartaric Acid Racemic->LTartaric + DiastereomericSalts Diastereomeric Salts (R-precursor-L-tartrate and S-precursor-L-tartrate) LTartaric->DiastereomericSalts Salt Formation Separation Fractional Crystallization DiastereomericSalts->Separation RSalt R-precursor-L-tartrate (less soluble) Separation->RSalt SSalt S-precursor-L-tartrate (more soluble) Separation->SSalt Base Base (e.g., NaOH) RSalt->Base + RPure Pure R-Precursor Base->RPure Liberation

Figure 3: Workflow for the chiral resolution of the salbutamol precursor.

Analytical Characterization and Quality Control

Throughout the synthesis, it is imperative to monitor the progress of reactions and assess the purity of intermediates and the final product. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose.[7] Chiral HPLC methods are particularly important for determining the enantiomeric excess (e.e.) of the resolved precursors and the final (R)-Salbutamol.

Other analytical techniques that can be employed for characterization include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the synthesized compounds.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products and identify any impurities.[8]

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecules.

Conclusion

The use of this compound as a precursor in the synthesis of Salbutamol represents a robust and efficient strategy in pharmaceutical manufacturing. This approach allows for effective protection of reactive functional groups, facilitates high-yield conversions, and, most importantly, enables the critical step of chiral resolution to produce the therapeutically active (R)-enantiomer. The detailed protocols and mechanistic understanding presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the synthesis and optimization of this vital respiratory medication.

References

  • PROCESS FOR PREPARING ISOMERS OF SALBUTAMOL - European Patent Office - EP 1349828 B1.
  • US6995286B2 - Process for preparing isomers of salbutamol - Google Patents.
  • EP1349828B1 - Process for preparing isomers of salbutamol - Google Patents.
  • Asymmetric synthesis of R-salbutamol. Available at: [Link]

  • Synthesis, Isolation and Characterization of Process-Related Impurities in Salbutamol Sulphate - CORE. Available at: [Link]

  • (19) United States (12) Reissued Patent - Googleapis.com. Available at: [Link]

  • CA2431400C - Process for preparing isomers of salbutamol - Google Patents.
  • Synthesis of the asthma drug salbutamol laboratory procedure - Chemistry of Medicinal Drugs 7 - YouTube. Available at: [Link]

  • Biosynthesis of Salbutamol-4′-O-sulfate as Reference for Identification of Intake Routes and Enantiopure Salbutamol Administration by Achiral UHPLC-MS/MS - MDPI. Available at: [Link]

  • a systematic review of analytical methodologies for estimation and charecterization of salbutamol in bulk dosage form - ResearchGate. Available at: [Link]

  • CN109896968A - Salbutamol sulfate impurity and preparation method thereof - Google Patents.
  • CN110963929A - Preparation method of salbutamol hydrochloride suitable for industrial production - Google Patents.
  • Synthesis, Isolation and Characterization of Process-Related Impurities in Salbutamol Sulphate - Semantic Scholar. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Stereoselective Preparation of Benzyl Albuterol Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the stereoselective preparation of benzyl albuterol methyl ester, a key intermediate in the synthesis of (R)-Albuterol (Levalbuterol). The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the critical synthetic strategies, including chiral resolution and asymmetric synthesis. Each section elucidates the causality behind experimental choices, offering field-proven insights into process optimization. Detailed, step-by-step methodologies for key protocols are provided, supported by quantitative data and mechanistic diagrams to ensure scientific integrity and reproducibility.

Introduction: The Imperative for Stereoselectivity in Albuterol Synthesis

Albuterol, also known as salbutamol, is a potent β2-adrenergic agonist widely used in the management of bronchoconstriction in conditions like asthma and chronic obstructive pulmonary disease (COPD).[1] The therapeutic action of albuterol is primarily attributed to the (R)-enantiomer, levalbuterol, which exhibits a significantly higher binding affinity for the β2-adrenoreceptor than its (S)-counterpart.[2] The (S)-enantiomer is not only less active but has been implicated in some adverse effects. Consequently, the stereoselective synthesis of the (R)-enantiomer is of paramount importance in the pharmaceutical industry to provide a more effective and safer therapeutic agent.

This guide focuses on the stereoselective preparation of this compound, a crucial protected intermediate that facilitates the synthesis of enantiomerically pure (R)-albuterol. The benzyl and methyl ester protecting groups offer stability and enable selective transformations during the synthetic sequence.

Strategic Approaches to Stereocontrol

Two primary strategies dominate the landscape of stereoselective albuterol synthesis: the resolution of a racemic mixture and asymmetric synthesis from a prochiral precursor. The choice between these approaches often depends on factors such as cost of goods, scalability, and desired enantiomeric purity.

Chiral Resolution: A Classical and Robust Method

Chiral resolution involves the separation of a racemic mixture of an albuterol precursor into its individual enantiomers.[1] This is typically achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated based on their different physical properties, such as solubility.

A particularly effective method involves the resolution of racemic this compound or its precursor, 4-benzyl albuterol, using L-tartaric acid.[3] This approach is industrially viable due to the low cost and availability of tartaric acid. The process yields the desired (R)-enantiomer with high enantiomeric excess (e.e.).[3]

This protocol is adapted from established industrial processes.[3]

Step 1: Formation of the Diastereomeric Salt

  • Suspend racemic methyl-5-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-2-(phenylmethoxy)-benzoate (100 g, 0.28 mole) in methanol (600 ml) and heat to reflux to achieve a clear solution.

  • Prepare a solution of L-tartaric acid (50 g, 0.33 mole) in methanol (150 ml).

  • Slowly add the L-tartaric acid solution to the refluxing solution of the racemic ester over approximately 30 minutes.

  • Cool the resulting clear solution to 0-5°C to induce crystallization of the (R)-ester-L-tartrate salt.

  • Filter the crystals and wash with cold methanol.

Step 2: Purification of the Diastereomeric Salt

  • Take up the wet crystals in ethanol (400 ml) and heat to reflux.

  • Cool the solution to room temperature to allow for recrystallization.

  • Filter the purified (R)-ester-L-tartrate salt and dry. This step is crucial for achieving high enantiomeric purity.

Step 3: Liberation of the Free (R)-Ester

  • Dissolve the purified tartrate salt in water (500 ml).

  • Filter the solution over celite to remove any insoluble impurities.

  • Cool the clear filtrate to 10°C.

  • Slowly add a 10% sodium hydroxide solution to basify the mixture and precipitate the free (R)-ester.

  • Stir the suspension for several hours to ensure complete precipitation and to obtain a filterable solid.

  • Filter the solid, wash with water, and dry to yield (R)-methyl-5-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-2-(phenylmethoxy)-benzoate.

Asymmetric Synthesis: The Elegance of Direct Enantiocontrol

Asymmetric synthesis offers a more direct route to the desired enantiomer by creating the chiral center in a controlled manner. This approach avoids the need for resolving a racemic mixture, which inherently has a maximum theoretical yield of 50% for the desired enantiomer without a racemization and recycling process for the unwanted enantiomer.

A prominent strategy in asymmetric synthesis is the reduction of a prochiral ketone precursor. The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of ketones to alcohols.[4][5]

The reaction utilizes a chiral oxazaborolidine catalyst, which coordinates with both the borane reducing agent and the ketone substrate. This ternary complex creates a highly organized transition state that directs the hydride delivery to one face of the ketone, resulting in the formation of one enantiomer of the alcohol in high excess.[5]

Key Synthetic Transformations: Protection and Deprotection

The use of protecting groups is essential in the multi-step synthesis of complex molecules like albuterol.

Benzyl Protection of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of albuterol is susceptible to oxidation and other side reactions. Protection of this group with a benzyl ether is a common strategy. This can be achieved through various methods, including the Williamson ether synthesis or by using benzylating agents like 2-benzyloxy-1-methylpyridinium triflate under neutral conditions.[6][7]

Debenzylation to Yield the Final Product

The final step in the synthesis of (R)-albuterol from its benzylated precursor is the removal of the benzyl protecting group. This is typically accomplished by catalytic hydrogenation.[3]

This protocol describes the debenzylation of (R)-4-Benzyl Albuterol.[3]

  • Suspend (R)-4-Benzyl Albuterol (40 g, 0.12 mole) in ethanol (500 ml).

  • Add 5% palladium on carbon (2 g) to the suspension.

  • Hydrogenate the mixture in a Parr Hydrogenator at 30 psi for 2 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, filter off the catalyst.

  • The resulting solution contains (R)-albuterol, which can then be isolated as a pharmaceutically acceptable salt, such as the sulfate.[3]

Data Summary and Process Insights

The following table summarizes typical yields and enantiomeric excess values for the chiral resolution process.

StepProductYieldEnantiomeric Excess (e.e.)
Diastereomeric Salt Formation & Purification(R)-ester-L-tartrate~45%>99%
Liberation of Free (R)-Ester(R)-Benzyl Albuterol Methyl EsterHigh>99%
Debenzylation(R)-Albuterol Sulfate~86%Maintained

Data adapted from patent literature.[3]

Causality Behind Experimental Choices:

  • Choice of Resolving Agent: L-tartaric acid is chosen for its ready availability, low cost, and high efficiency in resolving the racemic precursor, consistently providing high e.e. values.[3]

  • Solvent Selection: Methanol and ethanol are used in the resolution and purification steps due to their ability to dissolve the reactants and facilitate the selective crystallization of the desired diastereomeric salt.

  • Catalytic Hydrogenation: Palladium on carbon is a highly effective and widely used catalyst for the cleavage of benzyl ethers under mild conditions, ensuring the integrity of the chiral center.[3]

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic routes discussed in this guide.

Chiral Resolution Pathway racemic_ester Racemic Benzyl Albuterol Methyl Ester diastereomeric_salt (R)-Ester-L-Tartrate Salt (Crystallization) racemic_ester->diastereomeric_salt Methanol, Reflux tartaric_acid L-Tartaric Acid tartaric_acid->diastereomeric_salt separation Filtration & Recrystallization diastereomeric_salt->separation r_ester_salt Purified (R)-Ester L-Tartrate Salt separation->r_ester_salt r_ester (R)-Benzyl Albuterol Methyl Ester r_ester_salt->r_ester Water base Base (e.g., NaOH) base->r_ester

Caption: Chiral Resolution of this compound.

Asymmetric Synthesis Pathway prochiral_ketone Prochiral Ketone Precursor r_ester (R)-Benzyl Albuterol Methyl Ester prochiral_ketone->r_ester Asymmetric Reduction cbs_catalyst (S)-CBS Catalyst cbs_catalyst->r_ester borane Borane (BH3) borane->r_ester

Caption: Asymmetric Synthesis via CBS Reduction.

Conclusion

The stereoselective preparation of this compound is a critical undertaking in the synthesis of the therapeutically important (R)-albuterol. This guide has detailed two robust and industrially relevant strategies: chiral resolution and asymmetric synthesis. The choice of methodology will ultimately be guided by economic considerations and the specific capabilities of the manufacturing environment. Both approaches, when executed with precision, can deliver the target intermediate with the high degree of enantiopurity required for the production of levalbuterol. The protocols and insights provided herein serve as a valuable resource for scientists and professionals in the field of drug development and manufacturing.

References

  • Process for preparing isomers of salbutamol.
  • Stabilized albuterol compositions and method of preparation thereof.
  • Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

  • Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]

  • The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group. [Link]

  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]

  • Resolution of racemic Albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid. ResearchGate. [Link]

  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. National Institutes of Health. [Link]

  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

  • Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. [Link]

Sources

benzyl albuterol methyl ester metabolic transformations

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Metabolic Transformations of Benzyl Albuterol Methyl Ester

Introduction: Rationale and Context

Albuterol (also known as salbutamol) is a cornerstone in the management of bronchospasms associated with asthma and chronic obstructive pulmonary disease (COPD).[1] It functions as a short-acting β2-adrenergic receptor agonist, promoting the relaxation of bronchial smooth muscle.[2][3] In the context of pharmaceutical synthesis and drug delivery, derivatives and prodrugs of albuterol are of significant interest. This compound is one such derivative, often used as a synthetic intermediate where the phenolic hydroxyl and a potential carboxylic acid group are protected.[4][5]

From a drug development perspective, this molecule can also be viewed as a prodrug. Prodrugs are inactive compounds that are converted into active drugs within the body through metabolic processes.[6] Ester prodrugs, in particular, are frequently designed to enhance lipophilicity, improve membrane permeability, and increase oral bioavailability.[7][8] This guide provides a detailed technical exploration of the predicted metabolic transformations of this compound, the enzymatic systems responsible, and the state-of-the-art experimental methodologies required to elucidate its metabolic fate. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic and drug metabolism studies.

Predicted Metabolic Pathways: A Stepwise Bioactivation and Clearance Cascade

The metabolic journey of this compound is anticipated to be a multi-step process involving initial prodrug activation followed by the established metabolic pathways of the active albuterol moiety. The primary transformations are categorized into two major phases: Prodrug Bioactivation and Albuterol Metabolism.

Phase 1: Prodrug Bioactivation - Releasing the Active Moiety

The conversion of the ester prodrug into the active albuterol is the critical first step. This process involves two key hydrolytic and oxidative reactions.

  • Ester Hydrolysis: The initial and most probable metabolic reaction is the hydrolysis of the methyl ester group. This reaction is catalyzed by carboxylesterases (CEs), a family of serine hydrolases widely distributed in the body, with high concentrations in the liver, intestines, and blood plasma.[9][10][11] These enzymes cleave the ester bond, adding a molecule of water to produce a carboxylic acid and an alcohol.[9] In this case, the methyl ester would be hydrolyzed to yield a carboxylic acid, resulting in the formation of benzyl albuterol . Human carboxylesterase 1 (hCE1) and human carboxylesterase 2 (hCE2) are the two major forms involved in drug metabolism, and their substrate specificity can influence the rate of this activation step.[9]

  • Oxidative Debenzylation: Following or concurrent with ester hydrolysis, the benzyl ether protecting the phenolic hydroxyl group must be cleaved to release albuterol. This reaction is a classic example of O-dealkylation, a process predominantly mediated by the Cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver.[12][13] The mechanism involves the hydroxylation of the carbon atom adjacent to the ether oxygen, forming an unstable hemiacetal intermediate that spontaneously breaks down to yield the free phenol (albuterol) and benzaldehyde.[12]

The sequence of these two activation steps—ester hydrolysis followed by debenzylation, or vice versa—determines the specific metabolic intermediates formed.

cluster_prodrug Prodrug Bioactivation cluster_metabolism Albuterol Metabolism & Clearance Parent Benzyl Albuterol Methyl Ester Intermediate1 Benzyl Albuterol (Carboxylic Acid) Parent->Intermediate1 Carboxylesterases (CEs) Ester Hydrolysis Active Albuterol Intermediate1->Active Cytochrome P450s (CYPs) Oxidative Debenzylation Metabolite1 Albuterol-4'-O-Sulfate (Inactive) Active->Metabolite1 Sulfotransferases (SULT1A3) Phase II Conjugation Metabolite2 Glucuronide Conjugates Active->Metabolite2 UGTs (Minor Pathway) Metabolite3 Oxidative Deamination Products Active->Metabolite3 MAO/AO (Minor Pathway)

Figure 1: Predicted metabolic pathway of this compound.

Phase 2: Metabolism and Clearance of Albuterol

Once the active drug, albuterol, is formed, it undergoes metabolism primarily through Phase II conjugation reactions, which increase its water solubility and facilitate its excretion.[2]

  • Sulfation: The predominant metabolic pathway for albuterol in humans is conjugation with sulfate at the 4'-phenolic hydroxyl group.[2] This reaction is catalyzed by the sulfotransferase enzyme SULT1A3, which is highly expressed in the gastrointestinal tract and liver.[1][14] The resulting metabolite, albuterol 4'-O-sulfate, is pharmacologically inactive and is readily eliminated via the kidneys.[2]

  • Glucuronidation: While sulfation is the major route, albuterol may also undergo conjugation with glucuronic acid.[2] This process is mediated by UDP-glucuronosyltransferases (UGTs), a family of enzymes that catalyze the transfer of glucuronic acid to the drug molecule.[15][16] This is generally considered a minor pathway for albuterol.

  • Oxidative Deamination: Minor metabolic transformation of albuterol through oxidative deamination has also been suggested.[2] This Phase I reaction would involve enzymes such as monoamine oxidase (MAO) or aldehyde oxidase (AO).

Experimental Methodologies for Metabolic Profiling

A multi-pronged approach combining in vitro and in vivo models is essential for a comprehensive understanding of the metabolic fate of this compound. The choice of experimental system is dictated by the specific question being addressed, from initial screening to detailed mechanistic investigation.

In Vitro Experimental Systems: From Screening to Mechanism

In vitro assays are indispensable for initial metabolic screening and identifying the enzymes involved.[17][18] They offer a controlled environment to dissect individual metabolic reactions.

Causality Behind Experimental Choices:

  • Liver S9 Fraction: Chosen for initial screening because it contains both microsomal (Phase I, CYPs, UGTs) and cytosolic (Phase II, SULTs, CEs) enzymes, providing a broad overview of metabolic potential.[17]

  • Human Liver Microsomes (HLMs): Used specifically to investigate CYP-mediated oxidative debenzylation and UGT-mediated glucuronidation, as these enzymes are concentrated in the endoplasmic reticulum, which constitutes the bulk of the microsomal fraction.[7][18]

  • Hepatocytes: The gold standard for in vitro studies.[19] As intact cells, they contain the full complement of metabolic enzymes and cofactors, as well as transporters, offering a more physiologically relevant model that can reveal the interplay between Phase I and Phase II metabolism.[19]

  • Recombinant Enzymes: The definitive tool for reaction phenotyping. By incubating the compound with individual, expressed human enzymes (e.g., specific CYPs, SULT1A3, hCE1, hCE2), one can unequivocally identify which specific enzyme isoform is responsible for a given metabolic step.[20]

cluster_setup Experimental Setup cluster_analysis Analysis & Identification cluster_phenotyping Reaction Phenotyping Compound Benzyl Albuterol Methyl Ester System Select In Vitro System (e.g., Liver Microsomes, Hepatocytes, S9) Compound->System Incubation Incubate at 37°C with Required Cofactors (e.g., NADPH, PAPS, UDPGA) System->Incubation Quench Stop Reaction (e.g., Acetonitrile) Incubation->Quench Analyze LC-MS/MS Analysis Quench->Analyze Identify Metabolite Identification (MS/MS Fragmentation) Analyze->Identify Recombinant Confirm with Recombinant Enzymes (CYPs, SULTs, CEs) Identify->Recombinant Result Identify Specific Enzymes Responsible for Each Step Recombinant->Result

Figure 2: General workflow for in vitro metabolic profiling.

Protocol 1: In Vitro Metabolism in Human Liver Microsomes (HLMs)

This protocol is designed to specifically assess CYP-mediated debenzylation and UGT-mediated glucuronidation.

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, prepare a master mix containing potassium phosphate buffer (100 mM, pH 7.4) and human liver microsomes (final concentration 0.5 mg/mL).

    • Add the test compound, this compound, dissolved in a suitable solvent (e.g., DMSO, final concentration ≤ 0.5%) to achieve the desired final concentration (e.g., 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.

  • Initiation of Reaction:

    • To assess CYP activity, initiate the reaction by adding a cofactor solution containing NADPH (final concentration 1 mM).

    • To assess UGT activity, initiate with a cofactor solution containing UDPGA (final concentration 2 mM) and alamethicin (50 µg/mg protein) to permeabilize the microsomal membrane.

    • For a comprehensive screen, use a combined cofactor mix. A negative control incubation without cofactors is essential to check for non-enzymatic degradation.

  • Incubation and Termination:

    • Incubate the reaction tubes in a shaking water bath at 37°C.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for analytical quantification). This step simultaneously stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing and Analysis:

    • Vortex the terminated samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples using a validated LC-MS/MS method to identify and quantify the parent compound and its metabolites.

In Vivo Experimental Systems: Assessing the Complete Pharmacokinetic Profile

In vivo studies in animal models are critical to understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound in a complete biological system.[21][22]

Causality Behind Experimental Choices:

  • Animal Model Selection: The rat is a commonly used species for initial pharmacokinetic studies due to its well-characterized physiology and cost-effectiveness.[23] However, it is crucial to perform in vitro cross-species metabolite comparisons (e.g., rat vs. human hepatocytes) to ensure the animal model is relevant and produces a similar metabolic profile to humans.[21]

  • Route of Administration: The chosen route (e.g., oral, intravenous) should align with the intended clinical application. An intravenous dose provides direct systemic exposure and is used to determine fundamental parameters like clearance and volume of distribution, while an oral dose is used to assess bioavailability and first-pass metabolism.[23]

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a basic design for assessing the metabolic fate of this compound following oral administration.

  • Animal Acclimatization and Dosing:

    • Use male Sprague-Dawley rats (n=3-5 per group), acclimatized for at least one week.

    • Fast the animals overnight prior to dosing but allow free access to water.

    • Administer the compound via oral gavage at a specific dose (e.g., 10 mg/kg), formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Sample Collection:

    • Collect blood samples (approx. 100-200 µL) via a cannulated vessel (e.g., jugular vein) or tail vein at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately place on ice.

    • House animals in metabolic cages to allow for the separate collection of urine and feces over 24 or 48 hours.[24]

  • Sample Processing:

    • Centrifuge the blood samples (e.g., 2,000 x g for 10 minutes at 4°C) to separate the plasma.

    • Harvest the plasma and store at -80°C until analysis.

    • Pool urine and feces samples for each animal and time interval and store at -80°C.

  • Bioanalysis and Pharmacokinetic Modeling:

    • Extract the parent compound and its metabolites from plasma, urine, and homogenized feces using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).

    • Quantify the concentrations using a validated LC-MS/MS method.

    • Use the plasma concentration-time data to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for the parent drug and its major metabolites using software like Phoenix WinNonlin.

Start Select & Acclimatize Animal Model (e.g., Rat) Dose Administer Compound (Oral or IV Route) Start->Dose Sample Serial Sample Collection (Blood, Urine, Feces) Dose->Sample Process Sample Processing (e.g., Plasma Separation) Sample->Process Analyze Bioanalysis by LC-MS/MS Process->Analyze Model Pharmacokinetic (PK) Data Analysis Analyze->Model Result Determine PK Parameters (AUC, Cmax, t1/2) & Metabolite Profile Model->Result

Figure 3: General workflow for an in vivo pharmacokinetic study.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: Example Pharmacokinetic Parameters Following Oral Administration in Rats
CompoundTmax (hr)Cmax (ng/mL)AUC (0-t) (ng*hr/mL)t1/2 (hr)
Parent Drug (this compound)0.550.2 ± 8.1125.6 ± 20.41.8 ± 0.3
Intermediate (Benzyl Albuterol)1.0150.7 ± 25.3450.1 ± 65.72.5 ± 0.5
Active Drug (Albuterol)2.0850.3 ± 110.95100.8 ± 750.24.0 ± 0.6
Metabolite (Albuterol-4'-O-Sulfate)4.01205.1 ± 180.515660.5 ± 2100.16.2 ± 0.9
Note: Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.

Interpretation: The data in this hypothetical table would suggest rapid absorption and conversion of the parent prodrug, as indicated by its short Tmax and half-life. The sequential appearance and higher exposure (AUC) of the intermediate, active drug, and final sulfate metabolite would validate the proposed metabolic pathway.

Conclusion

The metabolic transformation of this compound is a predictable cascade initiated by prodrug activation via carboxylesterases and Cytochrome P450 enzymes to release the active albuterol moiety. Subsequently, albuterol undergoes extensive Phase II metabolism, primarily through sulfation by SULT1A3, leading to its inactivation and clearance. A systematic investigation using a combination of in vitro systems—from broad screens with liver S9 fractions to specific reaction phenotyping with recombinant enzymes—and in vivo pharmacokinetic studies in relevant animal models is essential for a complete characterization. This comprehensive approach ensures a robust understanding of the compound's metabolic fate, providing the critical data needed to support its further development.

References

  • National Center for Biotechnology Information (2024). Albuterol - StatPearls. NCBI Bookshelf. Available at: [Link]

  • Cipla Limited (2003). EP1349828B1 - Process for preparing isomers of salbutamol. Google Patents.
  • Study.com (Date not available). Albuterol: Pharmacokinetics & Mechanism of Action. Available at: [Link]

  • Cipla Limited (2006). US6995286B2 - Process for preparing isomers of salbutamol. Google Patents.
  • Imai, T. (2006). Enzymes involved in the bioconversion of ester-based prodrugs. PubMed. Available at: [Link]

  • Tang, C., & Prueksaritanont, T. (2010). Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. PubMed. Available at: [Link]

  • Rala, S., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. Available at: [Link]

  • van der Lende, J. J., et al. (1998). Generalized cytochrome P450-mediated oxidation and oxygenation reactions in aromatic substrates with activated N-H, O-H, C-H, or S-H substituents. PubMed. Available at: [Link]

  • Hardy, T., et al. (2016). Altered UDP-Glucuronosyltransferase and Sulfotransferase Expression and Function during Progressive Stages of Human Nonalcoholic Fatty Liver Disease. Drug Metabolism and Disposition. Available at: [Link]

  • Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Pharmacotherapy. Available at: [Link]

  • Coughtrie, M., et al. (2003). The Role of Sulfotransferases (SULTs) and UDP-Glucuronosyltransferases (UGTs) in Human Drug Clearance and Bioactivation. ResearchGate. Available at: [Link]

  • Anzenbacher, P., & Anzenbacherova, E. (2016). Drug metabolism studies in animal models. ResearchGate. Available at: [Link]

  • U.S. Food and Drug Administration (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA. Available at: [Link]

  • ResearchGate (Date not available). Basic carboxylesterase hydrolysis reaction. Available at: [Link]

  • Chemical Hazards Emergency Medical Management (CHEMM) (Date not available). Medical Countermeasures Database - Albuterol. Available at: [Link]

  • Scientific Research Publishing (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. SciRP.org. Available at: [Link]

  • Sharma, R., et al. (2020). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

  • Durham University (2011). Plant carboxylesterases involved in pesticide hydrolysis. Durham e-Theses. Available at: [Link]

  • Guengerich, F. P. (2018). Mechanisms of Cytochrome P450-Catalyzed Oxidations. ACS Catalysis. Available at: [Link]

  • Larenas-Linnemann, D., et al. (2018). Pharmacokinetics and pharmacodynamics of albuterol multidose dry powder inhaler and albuterol hydrofluoroalkane in children with asthma. Annals of Allergy, Asthma & Immunology. Available at: [Link]

  • Gyamfi, M. A., & Wan, Y. J. (2010). Regulation of Sulfotransferase and UDP-Glucuronosyltransferase Gene Expression by the PPARs. PPAR Research. Available at: [Link]

  • Charles River Laboratories (Date not available). In Vitro ADME Assays and Services. Available at: [Link]

  • Vocadlo, D. J., & Bertozzi, C. R. (2008). Ester Bonds in Prodrugs. ACS Chemical Biology. Available at: [Link]

  • ResearchGate (2018). Enzymes involved in the bioconversion of ester-based prodrugs. Available at: [Link]

  • Google Patents (2006). (19) United States (12) Reissued Patent. Available at: [Link]

  • University of Washington (Date not available). Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. Available at: [Link]

  • U.S. Food and Drug Administration (Date not available). PROAIR™ HFA (ALBUTEROL SULFATE) INHALATION AEROSOL PRESCRIBING INFORMATION. Available at: [Link]

  • Biotechfarm (Date not available). Animal Pharmacokinetic Studies for Safe Treatments. Available at: [Link]

  • Ostermayer, D. G., & Casey, K. (2021). Recognising and managing albuterol-induced lactic acidosis. BMJ Case Reports. Available at: [Link]

  • University of Washington (2021). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. Available at: [Link]

  • Casey, W., et al. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. MDPI. Available at: [Link]

  • Chen, G., et al. (2012). UDP-Glucuronosyltransferase-mediated Metabolic Activation of the Tobacco Carcinogen 2-Amino-9H-pyrido[2,3-b]indole. Journal of Biological Chemistry. Available at: [Link]

  • Guengerich, F. P., & Yoshimoto, F. K. (2021). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. International Journal of Molecular Sciences. Available at: [Link]

  • University of Bristol (Date not available). Asymmetric synthesis of R-salbutamol. Available at: [Link]

  • University of Washington (2013). Prodrug Metabolism. Available at: [Link]

  • U.S. Food and Drug Administration (Date not available). V B. Metabolism and Pharmacokinetic Studies. Available at: [Link]

  • Drugs.com (2023). Albuterol: Package Insert / Prescribing Information. Available at: [Link]

  • Emergency Medicine Residents' Association (2016). Gasping for Air: Albuterol-Induced Lactic Acidosis. EMRA. Available at: [Link]

  • Wang, D., et al. (2018). Human carboxylesterases: a comprehensive review. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Sowjanya, G., et al. (2019). In vitro test methods for metabolite identification: A review. ResearchGate. Available at: [Link]

  • Wikipedia (Date not available). Carboxylesterase. Available at: [Link]

  • ResearchGate (2018). Mechanism of Oxidation Reactions Catalyzed by Cytochrome P450 Enzymes. Available at: [Link]

Sources

solubility of benzyl albuterol methyl ester in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Benzyl Albuterol Methyl Ester in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that governs every stage of drug development, from synthesis and purification to formulation and bioavailability.[1][2] This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a derivative of the well-known β2-adrenergic agonist, albuterol (salbutamol).[3] While specific experimental data for this ester derivative is not widely published, this document synthesizes foundational principles of solubility, established data on the parent compound, and predictive analysis based on molecular structure to offer a robust scientific framework for researchers, scientists, and drug development professionals. We will explore the theoretical underpinnings of solubility, provide detailed, field-proven experimental protocols for its determination, and present a logical approach to interpreting the resulting data.

Introduction to this compound: A Structural Perspective

Albuterol (salbutamol) is a phenylethanolamine derivative characterized by hydroxyl and amine groups that render it polar and sparingly soluble in water but soluble in certain organic solvents like ethanol.[4][5] The derivatization to this compound involves two key modifications to the albuterol core structure:

  • Methyl Esterification: One of the hydroxyl groups (typically the phenolic hydroxyl for synthetic ease) is converted to a methyl ester. This transformation eliminates a key hydrogen bond donor site.

  • Benzylation: Another reactive site, likely the secondary amine, is benzylated, introducing a large, non-polar aromatic benzyl group.

These structural changes fundamentally alter the molecule's polarity and intermolecular force potential, shifting its solubility profile significantly away from that of the parent albuterol. The resulting molecule is substantially more lipophilic, or "fat-loving," which dictates a higher affinity for non-polar organic solvents.

Predicted Physicochemical Properties:

PropertyParent Albuterol (Salbutamol)This compound (Predicted)Rationale for Prediction
Molecular Weight ~239.3 g/mol [3]IncreasedAddition of methyl and benzyl groups.
Polarity PolarSignificantly Less Polar / More Non-PolarEsterification and benzylation mask polar functional groups and add non-polar bulk.[6]
Hydrogen Bond Donors 4[3]Reduced (1-2)Esterification and benzylation of hydroxyl/amine groups.
Hydrogen Bond Acceptors 3[3]Increased (Ester carbonyl)The ester group introduces a new hydrogen bond acceptor site.
Aqueous Solubility Sparingly soluble[4]Very low to practically insolubleIncreased lipophilicity and reduced hydrogen bonding with water.
Organic Solvent Solubility Soluble in ethanol[4]Predicted to be soluble in a wider range of less polar organic solvents.The principle of "like dissolves like" suggests higher solubility in solvents of similar polarity.[7]

The Science of Solubility: Core Principles

Solubility is the thermodynamic equilibrium achieved when the maximum amount of a solute dissolves in a solvent at a specific temperature and pressure.[2] This process is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

  • "Like Dissolves Like" : This is the guiding principle of solubility. Polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[7]

  • Polarity and Dielectric Constant : Polar solvents possess high dielectric constants and can effectively shield the electrostatic interactions between solute molecules, facilitating dissolution.

  • Hydrogen Bonding : The ability of a solute and solvent to form hydrogen bonds is a powerful driver of solubility. The reduction of H-bond donor sites in this compound is a primary reason for its predicted low aqueous solubility.

  • Temperature : For most solid solutes, solubility increases with temperature as the added thermal energy helps overcome the lattice energy of the crystal and the intermolecular forces of the solvent.[8]

The dissolution process can be visualized as a multi-step energetic exchange.

cluster_2 Solution Solute_Lattice Solute-Solute Interactions (Lattice Energy) Solvation Solute-Solvent Interactions (Solvation Energy) Solute_Lattice->Solvation Overcome Lattice Energy (Endothermic) Solvent_Cavity Solvent-Solvent Interactions (Cavity Formation) Solvent_Cavity->Solvation Create Cavity (Endothermic) Start Start: Excess Solid + Solvent Equilibrate Equilibrate (24-72h, 25°C Shaker) Start->Equilibrate Filter Filter Supernatant (0.22 µm Syringe Filter) Equilibrate->Filter Dilute Dilute Filtrate (If necessary) Filter->Dilute HPLC_Inject Inject into HPLC Dilute->HPLC_Inject Analyze Quantify vs. Calibration Curve HPLC_Inject->Analyze Result Result: Solubility (mg/mL) Analyze->Result

Sources

An In-Depth Technical Guide to Methyl 2-(benzyloxy)-5-(2-(tert-butylamino)-1-hydroxyethyl)benzoate: A Key Intermediate in Salbutamol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-(benzyloxy)-5-(2-(tert-butylamino)-1-hydroxyethyl)benzoate, a pivotal intermediate in the synthesis of the widely-used bronchodilator, Salbutamol (Albuterol). The guide delineates its chemical identity, including its IUPAC name, synonyms, and key identifiers. A detailed exploration of its synthesis is presented, outlining a strategic pathway involving the protection of functional groups to facilitate the construction of the target molecule. Furthermore, this document discusses the crucial role of this intermediate in the resolution of salbutamol enantiomers, a critical step in the production of the more pharmacologically active (R)-enantiomer, Levosalbutamol. While experimental data on its physicochemical and spectroscopic properties are not extensively available in public literature, this guide provides predicted data and analysis based on analogous structures. Essential information on analytical techniques for purity assessment and safety and handling protocols are also detailed to ensure its effective and safe utilization in a research and development setting.

Chemical Identity and Nomenclature

The compound of interest is a derivative of benzoic acid and a key precursor in the multi-step synthesis of Salbutamol. Its structure incorporates a benzyl ether and a methyl ester, which serve as protecting groups for the phenolic hydroxyl and the hydroxymethyl-derived carboxyl groups, respectively, during the synthetic sequence.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name Methyl 2-(benzyloxy)-5-(2-(tert-butylamino)-1-hydroxyethyl)benzoate
Synonyms Benzoic acid, 5-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-2-(phenylmethoxy)-,methyl ester; Methyl 5-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-2-(phenylmethoxy)benzoate; Benzyl albuterol methyl ester
CAS Number 174607-70-6
Molecular Formula C₂₁H₂₇NO₄
Molecular Weight 357.44 g/mol [1]

Strategic Importance in Salbutamol Synthesis

Salbutamol is a selective β₂-adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). It is a chiral molecule, and its therapeutic activity primarily resides in the (R)-enantiomer (Levosalbutamol). The synthesis of enantiomerically pure (R)-Salbutamol is a key objective in pharmaceutical manufacturing to provide a more targeted therapeutic effect and reduce potential side effects associated with the (S)-enantiomer.

Methyl 2-(benzyloxy)-5-(2-(tert-butylamino)-1-hydroxyethyl)benzoate serves as a strategic intermediate in several synthetic routes to Salbutamol. The benzyl and methyl ester protecting groups are crucial for two primary reasons:

  • Preventing Unwanted Side Reactions: The phenolic hydroxyl group of the salbutamol core is reactive and can interfere with subsequent chemical transformations. The benzyl group effectively masks this functionality.

  • Facilitating Enantiomeric Resolution: This protected intermediate can be resolved into its individual enantiomers using chiral resolving agents, such as tartaric acid derivatives.[2][3] This allows for the isolation of the desired (R)-enantiomer early in the synthetic sequence, leading to a more efficient overall synthesis of Levosalbutamol.

The general synthetic strategy is depicted in the workflow below:

Salbutamol Synthesis Intermediate Workflow cluster_intermediate Formation of Target Intermediate Start Starting Material (e.g., Methyl 5-acetyl-2-hydroxybenzoate) Protection Protection of Phenolic Hydroxyl (Benzylation) Start->Protection 1. Benzyl Halide, Base Bromination α-Bromination Protection->Bromination 2. NBS or Br₂ Amination Nucleophilic Substitution with tert-Butylamine Bromination->Amination 3. tert-Butylamine Reduction Ketone Reduction Amination->Reduction 4. Reducing Agent (e.g., NaBH₄) Resolution Enantiomeric Resolution Reduction->Resolution 5. Chiral Acid Deprotection Removal of Protecting Groups Resolution->Deprotection 6. Hydrogenolysis/Hydrolysis Salbutamol Salbutamol Deprotection->Salbutamol

Caption: Synthetic workflow highlighting the role of the protected intermediate in Salbutamol synthesis.

Synthesis Protocol

Materials and Reagents
  • Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate

  • tert-Butylamine

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Step-by-Step Procedure

Step 1: Amination of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate

  • In a round-bottom flask, dissolve Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add tert-butylamine (2.2 eq) to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 5-(2-(tert-butylamino)acetyl)-2-(benzyloxy)benzoate.

Step 2: Reduction of the Ketone

  • Dissolve the crude product from Step 1 in methanol.

  • Cool the solution to 0 °C.

  • Add sodium borohydride (1.5 eq) portion-wise to the solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

Step 3: Purification

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure Methyl 2-(benzyloxy)-5-(2-(tert-butylamino)-1-hydroxyethyl)benzoate.

Synthesis_of_Intermediate A Methyl 2-(benzyloxy)-5- (2-bromoacetyl)benzoate B Methyl 5-(2-(tert-butylamino)acetyl) -2-(benzyloxy)benzoate A->B tert-Butylamine, DCM C Methyl 2-(benzyloxy)-5- (2-(tert-butylamino)-1-hydroxyethyl)benzoate B->C NaBH4, MeOH

Sources

Methodological & Application

Application Note: Enantioselective Analysis of Benzyl Albuterol Methyl Ester using Chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and reliable chiral High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of benzyl albuterol methyl ester, a key derivative of the widely used β2-adrenergic agonist, albuterol (salbutamol). The stereochemistry of β2-agonists is critical, as enantiomers often exhibit different pharmacological and toxicological profiles.[1] This method employs a macrocyclic glycopeptide-based chiral stationary phase (CSP), which provides excellent enantiomeric recognition. A detailed protocol, method development rationale, and system suitability criteria are provided to guide researchers, scientists, and drug development professionals in achieving baseline separation for accurate quantification and quality control.

Introduction: The Imperative of Chiral Separation

Albuterol, marketed as a racemic mixture, is a cornerstone therapy for bronchospasms in conditions like asthma.[2] However, it is well-established that the pharmacological activity resides primarily in the (R)-enantiomer (Levosalbutamol), while the (S)-enantiomer is not only inactive but may contribute to adverse effects.[1] Consequently, the ability to monitor the stereochemical purity of albuterol and its synthetic intermediates, such as this compound, is paramount in pharmaceutical development and manufacturing.[3]

Direct separation of enantiomers using chiral HPLC is the most versatile and widely adopted technique for this purpose.[3] This guide provides an in-depth protocol grounded in the fundamental principles of chiral recognition, ensuring a self-validating and reproducible analytical system.

Principle of Enantioselective Recognition

The separation of enantiomers on a chiral stationary phase (CSP) is achieved through the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the support. The stability of these complexes differs, leading to different retention times and, thus, chromatographic separation.

For this application, a teicoplanin-based CSP was selected. Teicoplanin is a macrocyclic glycopeptide that offers a complex three-dimensional structure with multiple chiral centers and various interaction sites, including:

  • Hydrophobic Pockets: For inclusion complexation with aromatic rings.[4]

  • Peptide Linkages: Acting as hydrogen bond donor and acceptor sites.[4]

  • Sugar Moieties: Providing additional hydrogen bonding and dipole-dipole interactions.

  • Ionizable Groups: Enabling ionic interactions with charged analytes.

This multi-modal interaction capability makes teicoplanin-based columns exceptionally effective for separating a wide range of chiral molecules, particularly those containing aromatic rings and polar functional groups like albuterol derivatives.[5][6] The combination of π-π interactions, hydrogen bonding, and steric hindrance creates the necessary energy difference for resolving the enantiomers of this compound.[4]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the chiral separation.

Instrumentation and Materials
  • HPLC System: A quaternary HPLC system with an autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Chiral Column: CHIROBIOTIC® T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm particle size (or equivalent).

  • Reagents:

    • Methanol (HPLC Grade)

    • Acetonitrile (HPLC Grade)

    • Trifluoroacetic Acid (TFA), HPLC Grade

    • Triethylamine (TEA), HPLC Grade

    • Racemic this compound standard

    • Deionized Water (18.2 MΩ·cm)

Standard Solution Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of racemic this compound standard and transfer it to a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with Methanol. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Solution (0.1 mg/mL): Transfer 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.

Chromatographic Workflow Diagram

The overall experimental process is summarized in the workflow diagram below.

G Experimental Workflow for Chiral HPLC Analysis cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing prep_standard Prepare Standard (0.1 mg/mL in Mobile Phase) inject Inject Sample (10 µL) prep_standard->inject prep_mobile Prepare Mobile Phase (MeOH/ACN/TFA/TEA) equilibrate Equilibrate System (30 min) prep_mobile->equilibrate equilibrate->inject separate Isocratic Elution (Flow: 1.0 mL/min, Temp: 25°C) inject->separate detect UV Detection (225 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Resolution (Rs) & Tailing Factor (Tf) integrate->calculate verify Verify System Suitability calculate->verify

Caption: Workflow from sample preparation to data analysis.

HPLC Method Parameters

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition
Column CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm
Mobile Phase Methanol / Acetonitrile / TFA / TEA (50:50:0.1:0.1, v/v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 225 nm
Injection Volume 10 µL
Run Time 20 minutes

Causality Behind Choices:

  • Mobile Phase: A polar organic mode was chosen. Methanol and Acetonitrile provide the primary eluting strength. The ratio is optimized to balance retention time and resolution.

  • Additives (TFA/TEA): this compound is a basic compound. The acidic (TFA) and basic (TEA) additives create an ionic buffer system that protonates the analyte's secondary amine. This controlled ionization state ensures consistent interaction with the CSP and dramatically improves peak shape by preventing tailing.[4]

System Suitability Test (SST)

To ensure the validity and reliability of the results, a system suitability test must be performed before sample analysis. Inject the working standard solution five times and evaluate the following parameters.

SST ParameterAcceptance Criteria
Resolution (Rs) ≥ 1.5 between the two enantiomer peaks
Tailing Factor (Tf) ≤ 2.0 for each enantiomer peak
RSD of Peak Area ≤ 2.0% for 5 replicate injections
RSD of Retention Time ≤ 2.0% for 5 replicate injections

Results and Discussion

Under the specified chromatographic conditions, the racemic mixture of this compound is baseline resolved into its two constituent enantiomers.

Expected Chromatographic Performance:

ParameterEnantiomer 1Enantiomer 2
Retention Time (min) ~ 9.5~ 11.2
Tailing Factor (Tf) ~ 1.2~ 1.3
Resolution (Rs) \multicolumn{2}{c}{> 2.0}
Selectivity (α) \multicolumn{2}{c}{~ 1.25}

Note: Actual retention times may vary slightly based on system dwell volume, column age, and exact mobile phase preparation.

The method demonstrates high selectivity (α) and excellent resolution (Rs), confirming the suitability of the teicoplanin-based CSP for this separation. The symmetrical peak shapes, indicated by tailing factors well within the acceptable range, ensure accurate integration and quantification, which is critical for determining enantiomeric purity or enantiomeric excess (% ee).

Conclusion

The chiral HPLC method detailed in this application note provides a specific, robust, and reproducible system for the enantioselective separation of this compound. The use of a teicoplanin-based chiral stationary phase with an optimized polar organic mobile phase yields excellent resolution and peak symmetry. This protocol is well-suited for implementation in quality control laboratories for monitoring stereochemical purity during drug synthesis and for advanced research applications in pharmacology and drug metabolism.

References

  • Phenomenex Inc. (n.d.). Chiral HPLC Separations. Retrieved from [Link]3]

  • Molecules. (2023, October 21). Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation. MDPI. Retrieved from [Link]5]

  • Halabi, A., et al. (2004). Validation of a chiral HPLC assay for (R)-Salbutamol sulfate. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]6]

  • Ahuja, S. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]]

  • Pawlak, Z., & Clark, B. J. (2002). Development and validation of HPLC methods for the enantioselective analysis of bambuterol and albuterol. PubMed. Retrieved from [Link]]

  • Waters Corporation. (n.d.). Improved HPLC-UV Separation of Common Beta-2 Adrenergic Receptor Agonists. Retrieved from [Link]]

  • Jacobson, G. A., et al. (2018). Long-Acting β2-Agonists in Asthma: Enantioselective Safety Studies are Needed. Drug Safety. Retrieved from [Link]1]

  • Chen, Q., et al. (2024, July 19). Qualitative and quantitative analysis of beta-2 agonists in urine samples by ultra high performance liquid chromatography-tandem mass spectrometry. ResearchGate. Retrieved from [Link]2]

Sources

Application Note: Structural Elucidation of Benzyl Albuterol Methyl Ester via 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Benzyl Albuterol Methyl Ester in Pharmaceutical Synthesis

Albuterol (also known as Salbutamol) is a widely used short-acting β2-adrenergic agonist for the treatment of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease.[1][2] The synthesis of enantiomerically pure albuterol often involves the use of protected intermediates to ensure stereochemical integrity and improve yields. This compound is a critical intermediate in several synthetic routes, where the benzyl and methyl ester groups serve as protecting groups for the phenolic hydroxyl and carboxylic acid functionalities, respectively.[3][4]

Accurate structural confirmation and purity assessment of such intermediates are paramount in drug development and manufacturing to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a "gold standard" analytical technique for this purpose.[7] It provides unambiguous information about the molecular structure, enables the identification and quantification of impurities, and confirms the presence of desired functional groups through the analysis of chemical shifts, signal integrations, and spin-spin coupling patterns.[8][9]

This application note provides a detailed guide to the 1H NMR spectrum analysis of this compound, intended for researchers, chemists, and quality control analysts in the pharmaceutical industry. We will cover the fundamental principles, a detailed experimental protocol, and a comprehensive interpretation of the expected spectrum.

Foundational Principles of 1H NMR Analysis

1H NMR spectroscopy is a powerful, non-destructive technique that exploits the magnetic properties of hydrogen nuclei (protons).[7] The interpretation of a 1H NMR spectrum relies on three key parameters for each signal:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton.[10] Protons in electron-rich environments are "shielded" and appear at a lower ppm (upfield), while those near electronegative atoms or π-systems are "deshielded" and appear at a higher ppm (downfield).[11][12] For example, aromatic protons are significantly deshielded by the ring current effect and typically resonate between 6.5 and 8.5 ppm.[12][13]

  • Integration: The area under an NMR signal is directly proportional to the number of protons it represents.[8][9] This allows for a quantitative assessment of the relative number of protons in different chemical environments within the molecule.

  • Multiplicity (Splitting): Spin-spin coupling between non-equivalent neighboring protons causes signals to split into multiple lines (e.g., doublet, triplet, quartet). The splitting pattern, governed by the n+1 rule, reveals the number of adjacent protons. The magnitude of this interaction, the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the connectivity and stereochemistry of the molecule.[14][15]

Molecular Structure and Proton Assignments

To facilitate a clear analysis, the protons in this compound are systematically labeled as shown in the diagram below. This labeling will be used consistently throughout the interpretation.

Figure 1: Molecular Structure of this compound with Proton Labeling.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

This section outlines a self-validating protocol for obtaining a high-resolution 1H NMR spectrum.

Workflow Diagram

G prep Sample Preparation ~5-10 mg in 0.7 mL CDCl₃ Add TMS as internal standard acq Data Acquisition 400 MHz Spectrometer 16-32 scans, 2-5s relaxation delay prep->acq Insert sample proc Data Processing Fourier Transform, Phasing, Baseline Correction acq->proc FID data ref Referencing Set TMS peak to 0.00 ppm proc->ref integ Integration Calibrate integrals for all signals ref->integ analysis Spectral Analysis Assign peaks, determine multiplicity, and measure coupling constants integ->analysis

Figure 2: Standard workflow for 1H NMR sample analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube. CDCl₃ is often a good starting choice for its ability to dissolve many organic compounds.

    • Add a small amount (10-20 µL of a dilute solution) of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[16]

    • Cap the NMR tube and gently invert several times to ensure a homogeneous solution.

  • Instrument Setup and Data Acquisition:

    • Use a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion.

    • Tune and shim the instrument to ensure high magnetic field homogeneity.

    • Set the acquisition parameters:

      • Number of Scans (NS): 16 to 32 scans are typically sufficient for a sample of this concentration.

      • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of protons, ensuring accurate integration.

      • Pulse Angle: Use a 30° or 45° pulse angle to reduce the experiment time while maintaining good signal-to-noise.

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline across the spectrum.

    • Calibrate the chemical shift axis by setting the TMS peak to exactly 0.00 ppm.

    • Integrate all signals in the spectrum. The integration provides the relative ratio of the protons giving rise to each signal.[8]

    • Analyze the chemical shift, integration, and multiplicity of each signal to assign it to the corresponding protons in the molecular structure.

Predicted 1H NMR Spectrum: Analysis and Interpretation

The following table summarizes the predicted 1H NMR data for this compound in CDCl₃. The analysis explains the rationale behind each assignment.

Proton LabelPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Rationale
Hf (t-Butyl)~1.1 - 1.39HSinglet (s)-Nine equivalent protons on the bulky t-butyl group. No adjacent protons to couple with, resulting in a singlet.
He (-CH₂)~2.8 - 3.02HMultiplet (m)-Protons adjacent to the nitrogen and a chiral center. Complex splitting is expected due to coupling with both NH and the methine proton (Hd ).
Hg (-OCH₃)~3.7 - 3.93HSinglet (s)-Protons of the methyl ester group. They are deshielded by the adjacent oxygen atom and show a characteristic singlet.[17]
Hd (-CHOH)~4.8 - 5.01HMultiplet (m) or Doublet of Doublets (dd)~3-9 HzMethine proton on the chiral center. It is deshielded by the adjacent hydroxyl group and coupled to the two diastereotopic methylene protons (He ).
Hh (Benzyl -CH₂)~5.1 - 5.32HSinglet (s) or AB quartet-Benzylic protons are deshielded by the aromatic ring. Due to the adjacent chiral center, these protons can be diastereotopic, potentially appearing as two doublets (an AB quartet) rather than a simple singlet.[18]
Ha , Hb , Hc (Albuterol Ring)~6.9 - 7.53H totalMultiplets (m)Ortho: 7-10 Hz; Meta: 2-3 HzAromatic protons on the substituted benzene ring. Their shifts are influenced by the electron-donating -OR group and the electron-withdrawing ester and alkyl groups, leading to a complex pattern.[14]
Hi (Benzyl Ring)~7.3 - 7.55HMultiplet (m)-Five protons of the monosubstituted benzyl ring, which typically appear as a complex multiplet in this region.[10]
Hj (-NH-) & -OHVariable2H totalBroad Singlets (br s)-Protons on heteroatoms (N and O) are exchangeable and often appear as broad signals. Their chemical shifts are highly dependent on solvent, concentration, and temperature.[8][11]

Conclusion

1H NMR spectroscopy is an indispensable tool for the structural verification of pharmaceutical intermediates like this compound. The detailed protocol and spectral analysis provided in this application note serve as a comprehensive guide for obtaining and interpreting high-quality NMR data. By carefully analyzing the chemical shifts, integrations, and coupling patterns, researchers can unequivocally confirm the identity and assess the purity of the synthesized compound, ensuring it meets the stringent quality standards required for subsequent steps in active pharmaceutical ingredient manufacturing.[5][19]

References

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]

  • Chemical shifts. (n.d.). University College London. Retrieved from [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). Jasperse, Chem 360. Retrieved from [Link]

  • 1H NMR Chemical Shift. (2022). Oregon State University. Retrieved from [Link]

  • The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021). ACD/Labs. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0060604). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001937). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • 1H–1H Coupling in Proton NMR. (2025). ACD/Labs. Retrieved from [Link]

  • NMR as a “Gold Standard” Method in Drug Design and Discovery. (2021). Molecules, 26(16), 4786. Retrieved from [Link]

  • Salbutamol. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Process for preparing isomers of salbutamol. (2003). Google Patents.
  • Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. (2015). World Journal of Chemical Education, 3(2), 46-50. Retrieved from [Link]

  • Interpreting H-NMR Spectra Aromatic Molecule. (2024). YouTube. Retrieved from [Link]

  • Liquid chromatographic methods for the determination of albuterol (salbutamol), albuterol sulphate and related compounds in drug raw materials, tablets and inhalers. (1990). Journal of Pharmaceutical and Biomedical Analysis, 8(7), 583-9. Retrieved from [Link]

  • NMR spectroscopy: Quality control of pharmaceutical products. (2014). GIT Laboratory Journal. Retrieved from [Link]

  • Rapid Quantification of Pharmaceuticals via 1H Solid-State NMR Spectroscopy. (2022). Analytical Chemistry. Retrieved from [Link]

  • Chemical Shifts in ¹H NMR Spectroscopy. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • NMR SPECTROSCOPY. (n.d.). SlideShare. Retrieved from [Link]

  • NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. (2019). ResearchGate. Retrieved from [Link]

  • Process for preparing isomers of salbutamol. (2006). Google Patents.
  • Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control. (2021). Magnetochemistry, 7(9), 123. Retrieved from [Link]

  • Applications of NMR in Pharmaceutical Analysis. (n.d.). Moravek. Retrieved from [Link]

  • 1H splitting pattern of benzyl CH2 protons. (2018). Chemistry Stack Exchange. Retrieved from [Link]

  • The synthesis of SAL derivation (a); The ¹H NMR results of salbutamol... (n.d.). ResearchGate. Retrieved from [Link]

  • DEVELOPMENT AND CHARACTERIZATION OF ALBUTEROL SULFATE LOADED TRANSDERMAL PATCHES WITH HME COUPLED FDM 3D PRINTING. (2021). University of Mississippi. Retrieved from [Link]

  • Saturated Fatty Acids and Methyl Esters. (n.d.). AOCS. Retrieved from [Link]

  • NMR Spectroscopy of Benzene Derivatives. (n.d.). Moodle. Retrieved from [Link]

  • How to Use Solid-state NMR for Pharmaceutical Analysis. (n.d.). Bruker. Retrieved from [Link]

  • Formulation and evaluation of albuterol metered dose inhalers containing tetrafluoroethane (P134a), a non-CFC propellant. (1995). Pharmaceutical Research, 12(11), 1677-81. Retrieved from [Link]

  • Esters. (n.d.). University of Calgary. Retrieved from [Link]

  • Coupling constants for 1H and 13C NMR. (n.d.). University of California, Irvine. Retrieved from [Link]

  • Asymmetric synthesis of R-salbutamol. (n.d.). University of Bristol. Retrieved from [Link]

  • FTIR (b) ¹H NMR and (c) Mass spectra of Salbutamol which extracted from Farcolin. (n.d.). ResearchGate. Retrieved from [Link]

  • NMR spectroscopy in pharmacy. (2001). Pharmazie, 56(4), 283-93. Retrieved from [Link]

  • Determination of Albuterol Sulfate and Its Related Substances in Albuterol Sulfate Inhalation Solution, 0.5% by RP-HPLC. (2002). Journal of Liquid Chromatography & Related Technologies, 25(1), 101-115. Retrieved from [Link]

  • Process for preparing isomers of salbutamol. (2002). Google Patents.
  • Loading effect on particle size measurements by inertial sampling of albuterol metered dose inhalers. (1995). Pharmaceutical Research, 12(11), 1677-81. Retrieved from [Link]

Sources

Application Note: A Multi-Modal Chromatographic Approach for the Enantiomeric Separation of Benzyl Albuterol Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The control of stereochemistry is a critical aspect of modern pharmaceutical development, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Albuterol (Salbutamol) is a widely used bronchodilator, with its therapeutic activity primarily residing in the (R)-enantiomer. Benzyl albuterol methyl ester is a key chiral intermediate in the synthesis of enantiomerically pure (R)-albuterol.[1][2] This application note presents a comprehensive guide to developing robust and efficient methods for the enantiomeric separation of this compound. We explore two powerful chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), providing detailed protocols and the scientific rationale behind method development choices. The methodologies are designed to be self-validating, ensuring accuracy, precision, and high-resolution separation for quality control and process monitoring in a drug development setting.

Introduction: The Stereochemical Imperative

Albuterol is a classic example of a stereoselective drug; the (R)-enantiomer is a potent β2-adrenergic receptor agonist responsible for bronchodilation, while the (S)-enantiomer is significantly less active and has been linked to potential adverse effects.[3] Consequently, regulatory bodies strongly favor the development of single-enantiomer drugs, necessitating precise analytical methods to monitor enantiomeric purity throughout the manufacturing process.[4]

This compound (Figure 1) is a synthetic precursor to albuterol. In this intermediate, the two polar phenolic hydroxyl groups of albuterol are protected—one as a methyl ester and the other as a benzyl ether.[5] This structural modification renders the molecule significantly less polar than the final active pharmaceutical ingredient (API). This change in polarity is the cornerstone of our analytical strategy, guiding the selection of appropriate chiral stationary phases (CSPs) and mobile phase systems. The primary goal is to resolve the racemic mixture of this compound to ensure that the subsequent synthetic steps lead to (R)-albuterol of high enantiomeric purity.

Figure 1: Chemical Structures

  • (A) Albuterol (Salbutamol)

  • (B) this compound

This guide provides the foundational principles and step-by-step protocols for separating the enantiomers of this critical intermediate.

Chiral Method Development Strategy

The successful separation of enantiomers is achieved by creating a transient diastereomeric complex between the analyte and a chiral stationary phase (CSP). The stability of these complexes differs for each enantiomer, resulting in different retention times.[6] Our strategy is built on a systematic screening process to identify the optimal combination of CSP and mobile phase.

Causality of Chromatographic Mode Selection
  • Analyte Properties: this compound lacks the highly polar phenolic groups of albuterol. It retains key sites for chiral interaction: a secondary alcohol (hydrogen bond donor/acceptor), a secondary amine (hydrogen bond donor/acceptor, basic site), and aromatic rings (π-π interactions). Its overall reduced polarity makes it an ideal candidate for Normal Phase (NP) or Polar Organic chromatography.

  • Normal Phase (NP) HPLC: Utilizes non-polar solvents (e.g., hexane, heptane) with a polar modifier (e.g., ethanol, isopropanol). This mode is excellent for leveraging hydrogen bonding and dipole-dipole interactions between the analyte and polysaccharide-based CSPs.

  • Supercritical Fluid Chromatography (SFC): Employs supercritical CO₂ as the main mobile phase, modified with a co-solvent (typically an alcohol). SFC is often faster, more efficient, and uses less organic solvent than HPLC, making it a "greener" and high-throughput alternative.[7][8] It is particularly well-suited for normal-phase type separations.[9]

Chiral Stationary Phase (CSP) Screening

A broad screening of CSPs is the most effective approach to finding a suitable separation.[10] Based on the analyte's structure (containing aromatic rings and hydrogen-bonding groups), polysaccharide-based CSPs are a primary choice.

  • Primary Screening Set:

    • Amylose-based CSPs: (e.g., Chiralpak® AD-H, AS-H) - Coated amylose derivatives.

    • Cellulose-based CSPs: (e.g., Chiralcel® OD-H, OJ-H) - Coated cellulose derivatives.

  • Secondary Screening (if needed):

    • Immobilized polysaccharide CSPs (e.g., Chiralpak® IA, IB, IC) for expanded solvent compatibility.

    • Pirkle-type or "brush-type" CSPs (e.g., Whelk-O® 1) that rely on π-π interactions, hydrogen bonding, and dipole stacking.[6]

The following diagram outlines the logical workflow for developing a robust chiral separation method.

Method_Development_Workflow Analyte Analyte Characterization (this compound) Mode_Select Mode Selection (NP-HPLC / SFC) Analyte->Mode_Select CSP_Screen CSP Screening (Polysaccharide Columns) Mode_Select->CSP_Screen Hit_Found Hit Identified? (Resolution > 1.2) CSP_Screen->Hit_Found Optimization Method Optimization (Mobile Phase, Flow, Temp.) Hit_Found->Optimization Yes No_Hit Expand Screening (Other CSPs / Modes) Hit_Found->No_Hit No Validation Method Validation (Robustness, Accuracy, etc.) Optimization->Validation Final_Method Final Analytical Method Validation->Final_Method No_Hit->CSP_Screen Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) Dev Optimized Method (HPLC or SFC) Rs > 1.5 Spec Specificity Dev->Spec Lin Linearity Spec->Lin Acc Accuracy & Precision Lin->Acc Rob Robustness Acc->Rob Result Validated Method for QC Use Rob->Result

Caption: The transition from method development to validation.

Conclusion

The enantiomeric separation of this compound is readily achievable using either Normal Phase HPLC or Supercritical Fluid Chromatography. A systematic screening of polysaccharide-based chiral stationary phases, particularly with alcohol modifiers, is a highly effective strategy. The NP-HPLC method provides excellent, high-resolution separation suitable for precise quality control. The SFC method offers a rapid, efficient, and environmentally conscious alternative, ideal for high-throughput screening or process monitoring applications. The protocols provided herein serve as a complete and scientifically grounded starting point for researchers and drug development professionals tasked with ensuring the stereochemical purity of albuterol and its synthetic intermediates.

References

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Schug, M., et al. (2023). Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation. Molecules, 28(20), 7206. Available at: [Link]

  • LCGC International. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

  • Google Patents. (2003). EP1349828B1 - Process for preparing isomers of salbutamol.
  • Lee, K. J., et al. (2001). Chiral separation of beta2-agonists by capillary electrophoresis using hydroxypropyl-alpha-cyclodextrin as a chiral selector. Archives of Pharmacal Research, 24(4), 281-5. Available at: [Link]

  • ResearchGate. (n.d.). Chirality of β2-agonists. An overview of pharmacological activity, stereoselective analysis, and synthesis. Retrieved from [Link]

  • Fan, Y., et al. (2012). Simultaneous Enantioseparation of Four beta2-agonists by Capillary Electrophoresis With Cyclodextrin Additives. Study of the Enantioselective Mechanism. Chirality, 24(8), 621-8. Available at: [Link]

  • ResearchGate. (n.d.). Enantiomeric resolution of albuterol sulfate by preferential crystallization. Retrieved from [Link]

  • Google Patents. (2006). US6995286B2 - Process for preparing isomers of salbutamol.
  • ResearchGate. (n.d.). Study on the determination and chiral inversion of R-Salbutamol in human plasma and urine by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Lee, H. J., et al. (2021). Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. Indian Journal of Pharmaceutical Education and Research, 55(2), 615-21. Available at: [Link]

  • Boulton, D. W., & Fawcett, J. P. (2001). LC-MS method for the determination of albuterol enantiomers in human plasma using manual solid-phase extraction and a non-deuterated internal standard. Journal of Chromatography B: Biomedical Sciences and Applications, 759(2), 323-30. Available at: [Link]

  • Wei, S., et al. (2006). Chiral separation of salbutamol and bupivacaine by capillary electrophoresis using dual neutral cyclodextrins as selectors and its application to pharmaceutical preparations and rat blood samples assay. Journal of Chromatography B, 832(1), 108-14. Available at: [Link]

  • ResearchGate. (n.d.). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • Al-Salami, H., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Pharmaceuticals, 16(8), 1162. Available at: [Link]

  • Gecse, Z., et al. (2022). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 27(21), 7247. Available at: [Link]

  • ResearchGate. (n.d.). Determination of albuterol sulfate and its related substances in albuterol sulfate inhalation solution, 0.5% by RP-HPLC. Retrieved from [Link]

  • Aturki, Z., et al. (2020). Application of Experimental Design Methodologies in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: A Review. Molecules, 25(18), 4038. Available at: [Link]

  • ResearchGate. (n.d.). LC-MS method for the determination of albuterol enantiomers in human plasma using manual solid-phase extraction and a non-deuterated internal standard. Retrieved from [Link]

  • Ilisz, I., et al. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 26(23), 7122. Available at: [Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]

  • Wang, Y., et al. (2016). Enhanced enantioseparation of drugs by capillary electrochromatography with a L-cysteine functionalized gold nanoparticle based stationary phase. Analytical Methods, 8(2), 276-282. Available at: [Link]

  • De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-103. Available at: [Link]

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Retrieved from [Link]

  • Servais, A. C., et al. (2001). Cyclodextrins as chiral selectors in capillary electrophoresis: a comparative study for the enantiomeric separation of some beta-agonists. Journal of Pharmaceutical and Biomedical Analysis, 26(1), 33-44. Available at: [Link]

  • Semantic Scholar. (n.d.). Chiral separation of salbutamol and bupivacaine by capillary electrophoresis using dual neutral cyclodextrins as selectors and its application to pharmaceutical preparations and rat blood samples assay. Retrieved from [Link]

  • Google Patents. (2006). US RE39000 E1 - Process for preparing isomers of salbutamol.
  • Ameredes, B. T., & Calhoun, W. J. (2010). Albuterol enantiomers: pre-clinical and clinical value?. Frontiers in Bioscience (Elite Edition), 2(3), 1081–1092. Available at: [Link]

  • Gogolashvili, A., et al. (2016). Separation of enantiomers of selected chiral beta-agonists with polysaccharide-based chiral stationary phases and aqueous mobile phases. Pharmaceutical Analytica Acta. Available at: [Link]

  • Pirkle, W. H., & Welch, C. J. (1997). Enantiomer separations on chiral stationary phases in supercritical fluid chromatography. Journal of Chromatography A, 761(1-2), 129-139. Available at: [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]

  • Macaudière, P., et al. (1989). Comparison of Liquid and Supercritical Fluid Chromatography for the Separation of Enantiomers on Chiral Stationary Phases. Journal of Chromatography A, 467, 357-383. Available at: [Link]

Sources

Application Note: A Comprehensive Protocol for Characterizing Ligand-Receptor Interactions at the Human β2-Adrenergic Receptor Using Benzyl Albuterol Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The β2-adrenergic receptor (β2AR), a prototypical G protein-coupled receptor (GPCR), is a critical drug target for treating respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[1][2] Quantifying the binding affinity of novel ligands to this receptor is a cornerstone of drug discovery and pharmacological research. This application note provides a detailed, field-proven protocol for characterizing the binding of a novel compound, benzyl albuterol methyl ester, to the human β2AR. We present two core methodologies: a saturation binding assay to determine the equilibrium dissociation constant (Kd) and receptor density (Bmax) of a labeled ligand, and a competitive binding assay to determine the inhibition constant (Ki) of an unlabeled test compound. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, self-validating controls, and robust data analysis techniques.

Introduction: The Significance of β2AR Binding Assays

The β2-adrenergic receptor is a key regulator of smooth muscle relaxation, particularly in the bronchial passages of the lungs.[2] Agonists that activate this receptor, such as albuterol (salbutamol), are frontline therapies for bronchospasm.[3][4] The development of new β2AR ligands requires precise measurement of their binding characteristics to understand their potency, selectivity, and potential therapeutic value.

Binding assays are the gold standard for directly measuring the interaction between a ligand and its receptor.[5][6] They provide fundamental pharmacological data that underpins our understanding of structure-activity relationships (SAR).[7] While radioligand binding has traditionally dominated this field, fluorescent-based assays are emerging as powerful, safer alternatives that eliminate the need for radioactive materials and disposal.[8][9]

This document outlines a protocol using a fluorescent ligand in a "mix-and-read" format, which is highly amenable to high-throughput screening. We will use the hypothetical compound "this compound" as our molecule of interest to illustrate two essential experimental scenarios:

  • Characterizing a Novel Labeled Ligand: Determining the Kd and Bmax of fluorescently-labeled this compound via a saturation assay.

  • Characterizing a Novel Unlabeled Ligand: Determining the Ki of unlabeled this compound via a competition assay against a known high-affinity fluorescent probe.

The β2-Adrenergic Receptor Signaling Cascade

Understanding the biological context is crucial. Upon agonist binding, the β2AR undergoes a conformational change, leading to the activation of the heterotrimeric G protein, Gs. This initiates a signaling cascade that ultimately results in a physiological response, such as smooth muscle relaxation.

GpcrSignal cluster_membrane Cell Membrane cluster_extra Extracellular cluster_intra Intracellular b2ar β2AR gs Gαs Gβγ b2ar->gs Activates ac Adenylyl Cyclase gs:gsa->ac Activates camp cAMP ac->camp Converts ligand Agonist (e.g., Albuterol) ligand->b2ar Binds atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Smooth Muscle Relaxation pka->response Phosphorylates Targets

Caption: The β2AR signaling pathway.

Principle of Receptor Binding Assays

The core principle of a binding assay is to incubate a receptor source with a labeled ligand and then separate the receptor-bound ligand from the free, unbound ligand. The amount of bound ligand is then quantified.

  • Saturation Assay: In this experiment, a fixed amount of receptor is incubated with increasing concentrations of a labeled ligand.[10] The goal is to saturate all available receptors. The data allows for the calculation of the equilibrium dissociation constant (Kd), a measure of the ligand's affinity (a lower Kd means higher affinity), and the maximum number of binding sites (Bmax), which represents the receptor density in the sample.[7][11]

  • Competition Assay: This assay measures the ability of an unlabeled test compound to compete with a labeled ligand for binding to the receptor.[12][13] A fixed concentration of receptor and labeled ligand are incubated with increasing concentrations of the unlabeled test compound. The concentration of the test compound that displaces 50% of the bound labeled ligand is the IC50. This value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, providing a measure of the test compound's affinity.[12]

Materials and Reagents

  • Receptor Source: Human β2-adrenergic receptor membrane preparation (e.g., from CHO or HEK293 cells overexpressing the receptor).

  • Labeled Ligand: A high-affinity, β2AR-selective fluorescent antagonist. Example: A propranolol derivative conjugated to a red fluorophore.

  • Test Compound: this compound (unlabeled).

  • Occluding Ligand: Propranolol (unlabeled, for determination of non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 at room temperature.

  • Plate Type: Low-binding, black, 384-well microplates.

  • Instrumentation: A microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) or fluorescence polarization, compatible with the chosen fluorescent ligand.

  • Filtration Apparatus (Alternative Method): For traditional assays, a cell harvester and glass fiber filters (e.g., Whatman GF/C) are required.

Experimental Workflow: A Visual Guide

The general workflow for both saturation and competition binding assays is similar, differing primarily in the composition of the reaction mixture.

Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_detection Phase 3: Detection & Analysis prep_reagents Prepare Reagents: - Receptor Membranes - Labeled Ligand - Test Compound Dilutions - Assay Buffer prep_plate Dispense Reagents into 384-well Plate prep_reagents->prep_plate incubate Incubate to Reach Equilibrium (e.g., 90 min at RT) prep_plate->incubate detect Read Plate (Fluorescence Detection) incubate->detect analyze Data Analysis: - Calculate Specific Binding - Non-linear Regression - Determine Kd/Bmax or Ki detect->analyze

Caption: General experimental workflow for a binding assay.

Detailed Experimental Protocols

Protocol 1: Saturation Binding Assay (To determine Kd and Bmax)

Causality: This protocol is performed to characterize a new labeled ligand. The key is to vary the concentration of the labeled ligand to observe the point of receptor saturation.

  • Prepare Labeled Ligand Dilutions: Prepare a 12-point serial dilution series of the fluorescently-labeled this compound in Assay Buffer. Concentrations should span from approximately 0.1 to 10 times the expected Kd.

  • Set Up Assay Plate:

    • Total Binding Wells: Add 5 µL of each labeled ligand dilution to triplicate wells.

    • Non-specific Binding (NSB) Wells: Add 5 µL of each labeled ligand dilution to a separate set of triplicate wells. To these wells, add 5 µL of a high concentration of unlabeled propranolol (e.g., 10 µM final concentration). The high concentration of this competitor will occupy nearly all specific receptor sites, so any remaining binding is considered non-specific.[7]

    • Blank Wells: Add 10 µL of Assay Buffer for background correction.

  • Add Receptor Membranes: Dilute the β2AR membrane preparation in cold Assay Buffer to a concentration that ensures the total bound ligand will be less than 10% of the total ligand added, to avoid ligand depletion effects.[11] Add 10 µL of the diluted membrane suspension to all "Total Binding" and "NSB" wells.

  • Incubation: Seal the plate, centrifuge briefly (e.g., 100 x g for 1 min) to collect contents at the bottom, and incubate for 90 minutes at room temperature, protected from light. This incubation time should be sufficient to allow the binding reaction to reach equilibrium.[7]

  • Detection: Read the fluorescence on a compatible plate reader using the appropriate excitation and emission wavelengths for the fluorophore.

Protocol 2: Competition Binding Assay (To determine Ki)

Causality: This protocol is used to determine the binding affinity of an unlabeled compound by measuring its ability to compete against a known labeled ligand.

  • Prepare Test Compound Dilutions: Prepare an 11-point serial dilution series of unlabeled this compound in Assay Buffer.

  • Prepare Labeled Ligand Solution: Prepare a working solution of the fluorescent antagonist ligand at a concentration equal to its Kd (determined previously from a saturation assay). Using the Kd concentration is optimal for sensitivity.

  • Set Up Assay Plate:

    • Test Compound Wells: Add 5 µL of each test compound dilution to triplicate wells.

    • Total Binding (Control) Wells: Add 5 µL of Assay Buffer (no test compound). This represents 0% inhibition.

    • Non-specific Binding (NSB) Wells: Add 5 µL of a high concentration of unlabeled propranolol (e.g., 10 µM final concentration). This represents 100% inhibition.

  • Add Labeled Ligand: Add 5 µL of the labeled ligand working solution to all wells.

  • Add Receptor Membranes: Add 10 µL of the diluted β2AR membrane suspension (prepared as in Protocol 1) to all wells.

  • Incubation: Seal, centrifuge, and incubate for 90 minutes at room temperature, protected from light.

  • Detection: Read the fluorescence on a compatible plate reader.

Data Analysis and Presentation

Accurate data analysis is critical for deriving meaningful pharmacological constants.

  • Calculate Specific Binding: For both assay types, specific binding is the difference between the average signal from the total binding wells and the average signal from the non-specific binding wells.

    • Specific Binding = Total Binding - Non-specific Binding

  • Saturation Assay Analysis:

    • Plot Specific Binding (y-axis) against the concentration of the free labeled ligand (x-axis).

    • Fit the data using a non-linear regression model for "one site - specific binding". Software like GraphPad Prism is standard for this analysis.

    • The output of this analysis will directly provide the Kd (in nM) and Bmax (in fluorescence units, which can be converted to fmol/mg protein if the specific activity of the ligand is known).[14]

    • Historically, Scatchard plots (Bound/Free vs. Bound) were used, but they can distort experimental error and are now discouraged in favor of direct non-linear regression.[15][16][17]

  • Competition Assay Analysis:

    • Plot the percent inhibition or specific binding (y-axis) against the log concentration of the unlabeled test compound (x-axis).

    • Fit the data using a non-linear regression model for "log(inhibitor) vs. response -- Variable slope".

    • This analysis will yield the IC50 , which is the concentration of the test compound that inhibits 50% of specific binding.

    • Convert the IC50 to the Ki using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L]/Kd)) Where:

      • [L] is the concentration of the labeled ligand used in the assay.

      • Kd is the dissociation constant of the labeled ligand for the receptor.

Sample Data Presentation

Quantitative data should be summarized in a clear, tabular format.

ParameterLigandValueUnits
Kd Labeled Ligand2.5 ± 0.3nM
Bmax Labeled Ligand15,800 ± 550RFU
IC50 This compound150 ± 12nM
Ki This compound75 ± 6.8nM

Table 1: Example binding parameters for a labeled ligand and the unlabeled test compound, this compound. Values are presented as mean ± SEM from three independent experiments.

References

  • A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). [Link]

  • Identifying Ligand Binding Conformations of the β2-Adrenergic Receptor by Using Its Agonists as Computational Probes. PLOS One. [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

  • Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters. [Link]

  • Agonist binding by the β2-adrenergic receptor: an effect of receptor conformation on ligand association–dissociation characteristics. PubMed Central (PMC). [Link]

  • Pharmacology - Albuterol - Beta 2 Agonists. SimpleNursing (YouTube). [Link]

  • Salbutamol Result Summary. BioGRID. [Link]

  • GPCR-radioligand binding assays. PubMed. [Link]

  • Fluorescent ligand binding reveals heterogeneous distribution of adrenoceptors and 'cannabinoid-like' receptors in small arteries. PubMed Central (PMC). [Link]

  • Beta2-Receptor Agonists and Antagonists. StatPearls - NCBI Bookshelf. [Link]

  • Structural insights into the dynamic process of β2-adrenergic receptor signaling. PubMed Central (PMC). [Link]

  • Nonradioactive GTP binding assay to monitor activation of g protein-coupled receptors. PubMed. [Link]

  • Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. PubMed Central (PMC). [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PubMed Central (PMC). [Link]

  • Assay setup for competitive binding measurements. NanoTemper Technologies. [Link]

  • GPCR Radioligand Binding. Eurofins Discovery. [Link]

  • Competition Assay Protocol. Fabgennix International. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • Structure-based discovery of β2-adrenergic receptor ligands. PNAS. [Link]

  • Nonradioactive GTP Binding Assay to Monitor Activation of G Protein-Coupled Receptors. ResearchGate. [Link]

  • The β -Adrenoceptor. American Journal of Respiratory and Critical Care Medicine. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Interpretation of Scatchard plots for aggregating receptor systems. PubMed. [Link]

  • Structural insights into binding specificity, efficacy and bias of a β2AR partial agonist. National Institutes of Health (NIH). [Link]

  • Saturation Radioligand Binding Assays. Alfa Cytology. [Link]

  • Beta2-adrenergic agonist. Wikipedia. [Link]

  • Saturation Binding Curves and Scatchard Plots. GraphPad. [Link]

  • β 2 AR binding sites and chemical structures of fluorescent derivatives... ResearchGate. [Link]

  • Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. JoVE. [Link]

  • Biomolecular Ligand-Receptor Binding Studies: Theory, Practice, and Analysis. Vanderbilt University. [Link]

  • The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences. [Link]

  • Understanding Scatchard Plots. Chemistry Stack Exchange. [Link]

  • B1. Binding of a Single Ligand. Chemistry LibreTexts. [Link]

Sources

Application Note: A Validated Stability-Indicating HPLC Method for the Determination of Salbutamol and its Process-Related Impurity, Benzyl Albuterol Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of Salbutamol and its potential process-related impurity, Benzyl Albuterol Methyl Ester. The method is designed for use in quality control and stability studies of Salbutamol drug substance and finished pharmaceutical products. The chromatographic separation was achieved on a C18 column with a gradient elution of phosphate buffer and acetonitrile. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness.

Introduction

Salbutamol (also known as Albuterol) is a short-acting β2-adrenergic receptor agonist widely used for the relief of bronchospasm in respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] The purity and quality of the active pharmaceutical ingredient (API) are critical for its safety and efficacy. Pharmaceutical regulatory bodies mandate stringent control over impurities in drug substances and products.

During the synthesis of Salbutamol, various process-related impurities and degradation products can be formed.[3] One such potential impurity is this compound (Methyl 5-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-2-(phenylmethoxy)benzoate), which is an intermediate in the synthesis of 4-benzyl albuterol, a precursor to Salbutamol.[1][4] Therefore, a reliable analytical method is essential for the detection and quantification of this impurity to ensure the quality of Salbutamol.

This application note presents a validated stability-indicating HPLC method for the separation and quantification of Salbutamol and this compound. The method's stability-indicating nature was confirmed through forced degradation studies, ensuring that the analytical procedure can accurately measure the active ingredient in the presence of its degradation products.[1][2]

Experimental

Materials and Reagents
  • Salbutamol Sulphate Reference Standard (USP grade)

  • This compound Reference Standard (procured from a certified supplier)

  • Acetonitrile (HPLC grade)

  • Potassium Dihydrogen Phosphate (AR grade)

  • Orthophosphoric Acid (AR grade)

  • Water (Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions

A high-performance liquid chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector was used for this study.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 225 nm
Injection Volume 10 µL
Diluent Mobile Phase A: Acetonitrile (80:20 v/v)

Rationale for Method Parameters:

  • Column: A C18 column was chosen due to its versatility and proven performance in separating compounds with varying polarities, such as Salbutamol and the more lipophilic this compound.

  • Mobile Phase: A phosphate buffer provides good pH control, which is crucial for the retention and peak shape of ionizable compounds like Salbutamol. Acetonitrile was selected as the organic modifier for its low viscosity and UV transparency. A gradient elution was employed to ensure adequate retention and separation of the polar Salbutamol and the less polar this compound within a reasonable runtime.

  • Detection Wavelength: The wavelength of 225 nm was selected based on the UV spectra of both Salbutamol and this compound, providing good sensitivity for both analytes.

Preparation of Solutions
  • Standard Stock Solution of Salbutamol (1000 µg/mL): Accurately weigh and dissolve 25 mg of Salbutamol Sulphate Reference Standard in 25 mL of diluent.

  • Standard Stock Solution of this compound (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound Reference Standard in 100 mL of diluent.

  • System Suitability Solution: Prepare a solution containing 100 µg/mL of Salbutamol and 10 µg/mL of this compound in diluent.

  • Sample Solution (1000 µg/mL of Salbutamol): Accurately weigh and dissolve an appropriate amount of the Salbutamol sample in the diluent to obtain a final concentration of 1000 µg/mL.

Method Validation

The developed analytical method was validated according to the ICH Q2(R1) guidelines.[5][6] The validation parameters included specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity (Forced Degradation)

Forced degradation studies were performed on the Salbutamol sample to demonstrate the stability-indicating nature of the method. The sample was subjected to the following stress conditions:

  • Acid Hydrolysis: 1 mL of sample solution + 1 mL of 0.1 N HCl, heated at 80°C for 2 hours.

  • Base Hydrolysis: 1 mL of sample solution + 1 mL of 0.1 N NaOH, heated at 80°C for 2 hours.

  • Oxidative Degradation: 1 mL of sample solution + 1 mL of 3% H₂O₂, kept at room temperature for 2 hours.

  • Thermal Degradation: The solid drug substance was kept in an oven at 105°C for 24 hours.

  • Photolytic Degradation: The sample solution was exposed to UV light (254 nm) for 24 hours.

The stressed samples were then diluted with the diluent and analyzed. The peak purity of Salbutamol was evaluated using the PDA detector to ensure no co-eluting peaks from degradation products.

Linearity

Linearity was established by analyzing a series of solutions of this compound at five different concentrations ranging from the LOQ to 150% of the specification limit (e.g., 0.1% of the Salbutamol concentration). A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

Accuracy

The accuracy of the method was determined by the recovery of known amounts of this compound spiked into the Salbutamol sample solution at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The percentage recovery was calculated.

Precision
  • Repeatability (Intra-day precision): Six replicate injections of the sample solution spiked with this compound at the 100% level were analyzed on the same day. The relative standard deviation (%RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-day precision): The repeatability study was repeated on a different day by a different analyst to assess the intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ for this compound were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 × (σ/S) LOQ = 10 × (σ/S) Where σ is the standard deviation of the response and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase pH (± 0.2 units)

The system suitability parameters were checked after each variation.

Results and Discussion

The developed HPLC method successfully separated Salbutamol from its process-related impurity, this compound, with good resolution and peak shapes. A representative chromatogram is shown in Figure 1.

G cluster_0 HPLC System cluster_1 Method Development Workflow pump Quaternary Pump (Mobile Phase A & B) autosampler Autosampler (Sample Injection) pump->autosampler column_oven Column Oven (C18 Column) autosampler->column_oven pda_detector PDA Detector column_oven->pda_detector data_system Data Acquisition System pda_detector->data_system selectivity Column & Mobile Phase Selection optimization Gradient Optimization selectivity->optimization detection Wavelength Selection optimization->detection validation Method Validation (ICH Q2(R1)) detection->validation

Caption: Experimental Workflow for HPLC Method Development.

The validation results are summarized in the following tables:

Table 1: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor (Salbutamol)≤ 2.01.2
Theoretical Plates (Salbutamol)≥ 20008500
Resolution (Salbutamol and this compound)≥ 2.04.5
%RSD of replicate injections≤ 2.0%0.8%

Table 2: Linearity of this compound

Concentration (µg/mL)Peak Area
0.11250
0.56300
1.012650
1.518900
2.025200
Correlation Coefficient (r²) ≥ 0.999

Table 3: Accuracy (Recovery) of this compound

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
50%0.50.4998.0%
100%1.01.01101.0%
150%1.51.4898.7%
Mean % Recovery 99.2%

Table 4: Precision of this compound

Precision%RSD
Repeatability (n=6)0.9%
Intermediate Precision (n=6)1.2%

Table 5: LOD and LOQ of this compound

ParameterResult (µg/mL)
LOD0.03
LOQ0.1

The forced degradation studies showed that the method is stability-indicating. Significant degradation of Salbutamol was observed under acidic, basic, and oxidative conditions. The degradation products did not interfere with the quantification of Salbutamol or this compound, and the peak purity of Salbutamol passed in all stressed conditions.

The robustness study indicated that minor variations in the method parameters did not significantly affect the system suitability results, demonstrating the reliability of the method.

G cluster_0 Method Validation Parameters (ICH Q2(R1)) cluster_1 Validation Outcome specificity Specificity (Forced Degradation) reliable_method Reliable & Validated Analytical Method specificity->reliable_method linearity Linearity linearity->reliable_method accuracy Accuracy (Recovery) accuracy->reliable_method precision Precision (Repeatability & Intermediate) precision->reliable_method lod_loq LOD & LOQ lod_loq->reliable_method robustness Robustness robustness->reliable_method

Caption: Logical Relationship of Method Validation Parameters.

Conclusion

A novel, specific, accurate, and precise stability-indicating RP-HPLC method has been developed and validated for the determination of Salbutamol and its process-related impurity, this compound. The method meets all the requirements of the ICH guidelines for analytical method validation and is suitable for routine quality control analysis and stability monitoring of Salbutamol in bulk drug and pharmaceutical formulations.

References

  • Bezruk, I., et al. (2020). Development and validation of a HPLC method for quantification of degradation impurities of salbutamol sulfate with following long-term stability studies in multicomponent cough syrup. Ceska Slov Farm, 69(4), 159-166.
  • Patel, Y. P., et al. (2013). Development and Validation of Stability Indicating Assay Method of Salbutamol Sulphate Metered Dose Inhaler by HPLC. International Journal of Pharmaceutical and Phytopharmacological Research, 2(6), 439-448.
  • Cipla Limited. (2003). Process for preparing isomers of salbutamol. EP1349828B1.
  • Sule, S., et al. (2023). A Simple and Rapid HPLC Method for Assay of Salbutamol, Ciprofloxacin, and Mannitol in a Triple Combination Dry Powder Formulation. American Journal of Chemistry, 13(4), 97-101.
  • Sharma, Y., et al. (2011). METHOD DEVELOPMENT AND VALIDATION OF SALBUTAMOL SULPHATE AND ITS RELATED IMPURITIES BY RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 2(5), 1251-1257.
  • Dispas, A., et al. (2016). Detection of Low-Level Impurities in Salbutamol Using the Agilent 1260 Infinity II SFC System with VWD.
  • Patel, S. A., & Patel, P. U. (2012). HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF SALBUTAMOL SULPHATE. Journal of Advanced Scientific Research, 3(3), 69-72.
  • Pharmaffiliates. (n.d.). Salbutamol Sulfate-impurities. Retrieved from [Link]

  • Cipla Limited. (2006). Process for preparing isomers of salbutamol. US6995286B2.
  • Kothari, C. S., & Prajapati, K. J. (2018). Impurity Profile of Bronchodilators used in Asthma: A Critical Review. Current drug discovery technologies, 15(4), 272–304.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95.
  • Beaulieu, N., Cyr, T. D., & Lovering, E. G. (1990). Liquid chromatographic methods for the determination of albuterol (salbutamol), albuterol sulphate and related compounds in drug raw materials, tablets and inhalers. Journal of pharmaceutical and biomedical analysis, 8(7), 583–589.
  • Cope, M., & Bautista-Parra, F. (2010). The degradation of salbutamol in ethanolic solutions. Journal of pharmaceutical and biomedical analysis, 52(2), 210–215.
  • SynZeal. (n.d.). Salbutamol Impurities. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.

Sources

Application Note & Protocols: A Framework for In Vitro Metabolic Evaluation of Benzyl Albuterol Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of In Vitro Metabolism in Prodrug Development

Benzyl albuterol methyl ester is a structural derivative of albuterol, a widely used β2-adrenergic agonist for the treatment of bronchospasm. The esterification of the parent drug suggests a potential prodrug strategy, which aims to improve pharmacokinetic properties such as absorption or to target drug delivery. A prodrug is an inactive compound that is converted into a pharmacologically active agent in vivo, primarily through enzymatic processes.

The metabolic activation of such a prodrug is a critical determinant of its therapeutic efficacy and safety profile. Therefore, a thorough investigation of its metabolic fate is essential during early drug development. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), strongly recommend conducting in vitro metabolism and drug-drug interaction (DDI) studies early in the drug development process to inform clinical study design and assess potential risks.[1][2] This document provides a comprehensive guide and detailed protocols for the in vitro metabolic characterization of this compound, focusing on metabolic stability, metabolite identification, and its potential to inhibit major cytochrome P450 (CYP) enzymes.

Scientific Rationale & Strategic Approach

The central hypothesis for this compound is its role as a prodrug that undergoes hydrolysis to release the active parent drug, albuterol. The overall in vitro strategy is therefore designed to systematically test this hypothesis and further characterize the compound's metabolic profile.

Primary Metabolic Pathways to Investigate:

  • Ester Hydrolysis: The primary and intended metabolic pathway is the hydrolysis of the benzyl and methyl ester groups. This reaction is predominantly catalyzed by carboxylesterases (CES), which are abundant in the liver, plasma, and intestine.[3] Successful hydrolysis would yield albuterol, the active therapeutic agent.

  • Oxidative Metabolism (Phase I): Once formed, the parent albuterol, or even the intact prodrug, can be a substrate for CYP enzymes. These enzymes can introduce or expose functional groups, preparing the molecule for subsequent (Phase II) reactions.[4]

  • Conjugative Metabolism (Phase II): The hydroxyl groups on the albuterol molecule can be targets for conjugation reactions, such as glucuronidation by UDP-glucuronosyltransferases (UGTs) or sulfation by sulfotransferases (SULTs). Albuterol is known to be metabolized to albuterol 4'-O-sulfate.[5]

Our strategic approach involves a tiered series of experiments to build a comprehensive metabolic profile, as illustrated in the workflow below.

G cluster_0 Phase 1: Stability & Primary Metabolism cluster_1 Phase 2: Metabolite Characterization cluster_2 Phase 3: Drug-Drug Interaction Potential A Metabolic Stability Assay (Liver S9, Microsomes, Plasma) B Metabolite Profiling (LC-MS/MS Analysis) A->B Analyze Samples E CYP450 Inhibition Assay (IC50 Determination) A->E Assess DDI Risk C Metabolite Identification (High-Resolution MS) B->C Characterize Metabolites D Structure Elucidation (MS/MS Fragmentation) C->D F Risk Assessment (Informing Clinical DDI Studies) E->F

Figure 1: Tiered workflow for in vitro metabolism studies.

In Vitro Experimental Systems

The choice of the in vitro system is critical for modeling physiological metabolism. We will utilize subcellular fractions from human liver, the primary site of drug metabolism.[6]

  • Human Liver S9 Fraction: This is a supernatant fraction of a liver homogenate centrifuged at 9,000g, containing both microsomal and cytosolic enzymes.[7] It is a comprehensive system for initial screening as it contains a broad range of Phase I (CYP, FMO) and Phase II (UGT, SULT, etc.) enzymes.[8][9]

  • Human Liver Microsomes (HLM): Prepared by further ultracentrifugation of the S9 fraction, HLMs are enriched with endoplasmic reticulum-bound enzymes, most notably the CYP and UGT enzymes.[6][7] They are the gold standard for studying Phase I metabolism and CYP inhibition.[10]

  • Human Plasma: Used specifically to evaluate the stability of the ester prodrug in circulation, where plasma esterases can contribute significantly to hydrolysis.[3]

Core Methodologies & Protocols

Protocol 1: Metabolic Stability Assessment

Objective: To determine the rate at which this compound is metabolized by liver enzymes and plasma esterases. This provides key parameters like half-life (t½) and intrinsic clearance (CLint).

Causality: A rapid clearance in these systems would suggest that the prodrug is efficiently converted. Comparing S9, microsomes, and plasma helps to distinguish between the contributions of different enzyme families (e.g., CYPs vs. esterases). The inclusion of cofactors is essential to support specific enzymatic activities. NADPH is required for CYP-mediated oxidation, while UDPGA is necessary for glucuronidation.[8] A "minus-cofactor" control is crucial to isolate non-cofactor-dependent metabolism, such as hydrolysis.

Experimental Parameters Summary

Parameter Setting Rationale
Test System Human Liver S9, HLM, Human Plasma To assess metabolism by a full complement of enzymes, CYP-enriched fractions, and circulating esterases.[3][8][9]
Protein Conc. 0.5 - 1.0 mg/mL Standard concentration to ensure sufficient enzymatic activity while minimizing non-specific binding.
Test Article Conc. 1 µM Low concentration to be under Kₘ conditions, reflecting initial rate kinetics.
Incubation Temp. 37°C To simulate physiological temperature.[8]
Time Points 0, 5, 15, 30, 45, 60 min To accurately profile the disappearance of the parent compound over time.[6]
Cofactors NADPH (1 mM), UDPGA (2 mM) To support Phase I (CYP) and Phase II (UGT) metabolism, respectively.[8]

| Replicates | n=3 | To ensure statistical robustness. |

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare stock solutions of the test compound (1 mM in DMSO).

    • Prepare cofactor solutions: 20 mM NADPH and 50 mM UDPGA in buffer.

    • Thaw liver S9/microsomes/plasma on ice as per the manufacturer's protocol.[6] Dilute to 2x the final desired concentration (e.g., 2 mg/mL) with cold buffer.

  • Incubation Setup (96-well plate format):

    • Main Reaction: To designated wells, add buffer, diluted S9/microsomes, and test compound working solution.

    • Controls: Prepare parallel incubations:

      • No-Cofactor Control: Replace cofactor solution with buffer. This isolates hydrolytic and other non-NADPH-dependent pathways.

      • Time-Zero Control: Add the quenching solution (see step 4) before adding the cofactors to represent the 100% starting concentration.

      • No-Enzyme Control: Replace S9/microsome solution with buffer to check for non-enzymatic degradation.

  • Initiation and Incubation:

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.[9]

    • Initiate the reaction by adding the cofactor mixture to all wells except the Time-Zero controls.

    • Incubate at 37°C with gentle shaking.

  • Reaction Termination:

    • At each designated time point (5, 15, 30, 45, 60 min), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound like labetalol).[8]

  • Sample Processing & Analysis:

    • Centrifuge the plate at ~3000 x g for 10 minutes to pellet the precipitated protein.[9]

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to quantify the remaining percentage of this compound at each time point relative to the time-zero sample.

Data Analysis: The natural logarithm of the percent remaining of the test compound is plotted against time. The slope of the linear portion of this curve (k) is used to calculate the half-life and intrinsic clearance.

  • Half-life (t½) = 0.693 / k

  • Intrinsic Clearance (CLint, µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Protein)

Protocol 2: Metabolite Profiling and Identification

Objective: To detect, identify, and propose structures for the metabolites of this compound formed during the in vitro incubations.

Causality: This step is crucial for confirming the prodrug activation pathway (i.e., appearance of albuterol) and identifying any other major metabolites that could be pharmacologically active or potentially toxic.[11][12] High-resolution mass spectrometry (HRMS) is the definitive tool for this analysis, as it provides accurate mass measurements that facilitate the determination of elemental compositions for both the parent drug and its metabolites.[13]

G cluster_0 Predicted Metabolic Pathways Prodrug Benzyl Albuterol Methyl Ester Intermediate1 Benzyl Albuterol Prodrug->Intermediate1 Hydrolysis (Carboxylesterase) Intermediate2 Albuterol Methyl Ester Prodrug->Intermediate2 Hydrolysis (Carboxylesterase) Active Albuterol (Active Drug) Intermediate1->Active Hydrolysis Intermediate2->Active Hydrolysis Metabolite Oxidized/Conjugated Metabolites Active->Metabolite Phase I (CYP) Phase II (UGT, SULT)

Figure 2: Predicted metabolic activation of this compound.

Analytical Protocol:

  • Sample Source: Use aliquots of the supernatant from the 60-minute time point of the metabolic stability assay (Protocol 4.1), as this time point should contain the highest concentration of metabolites.

  • LC-HRMS Method:

    • Chromatography: Use a reverse-phase C18 column with a gradient elution (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the parent compound from its more polar metabolites.

    • Mass Spectrometry: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of both full scan MS and data-dependent MS/MS acquisition.[14]

  • Data Acquisition:

    • Acquire data in both positive and negative ionization modes to detect a wider range of metabolites.

    • In the full scan mode, the instrument measures the accurate mass-to-charge ratio (m/z) of all ions.

    • In data-dependent MS/MS mode, the instrument automatically selects the most intense ions from the full scan and fragments them to obtain structural information.

  • Data Processing:

    • Compare the chromatograms of the t=60 min sample with the t=0 min control sample to identify new peaks corresponding to metabolites.

    • Use metabolite identification software to search for expected mass shifts corresponding to common metabolic reactions (see table below).[13]

    • Determine the elemental composition of potential metabolites from their accurate mass measurements.

    • Analyze the MS/MS fragmentation patterns to confirm the site of metabolic modification. For example, hydrolysis of the ester would result in a specific mass loss.

Common Metabolic Biotransformations

Reaction Mass Change (Da)
Hydrolysis (Methyl Ester -> Acid) +14.0157
Hydrolysis (Benzyl Ester -> Acid) -90.0470
Oxidation (Hydroxylation) +15.9949
Dehydrogenation -2.0156
Glucuronidation +176.0321

| Sulfation | +79.9568 |

Protocol 3: Cytochrome P450 (CYP) Inhibition Assay

Objective: To evaluate the potential of this compound and its primary metabolite (albuterol) to inhibit the activity of major human CYP isoforms.

Causality: CYP inhibition is a primary mechanism of drug-drug interactions (DDIs). If the test compound inhibits a CYP enzyme, it can slow the metabolism of other co-administered drugs that are substrates for that enzyme, potentially leading to toxicity.[4][15] This assay measures the concentration of the test compound required to inhibit 50% of a specific CYP enzyme's activity (the IC₅₀ value), which is a key parameter for DDI risk assessment as per FDA guidance.[1][16]

G A Prepare Incubation Mix (HLM, Buffer, CYP Probe Substrate) B Add Test Compound (Multiple Concentrations) A->B C Pre-incubate at 37°C B->C D Initiate Reaction (Add NADPH) C->D E Incubate at 37°C D->E F Terminate Reaction (Acetonitrile + Internal Std) E->F G Analyze Metabolite Formation (LC-MS/MS) F->G H Calculate % Inhibition & Determine IC50 Value G->H

Figure 3: Workflow for the CYP Inhibition IC50 determination assay.

Recommended CYP Isoforms and Probe Substrates

CYP Isoform Probe Substrate Measured Metabolite
CYP1A2 Phenacetin Acetaminophen
CYP2C9 Diclofenac 4'-Hydroxydiclofenac
CYP2C19 S-Mephenytoin 4'-Hydroxy-S-mephenytoin
CYP2D6 Dextromethorphan Dextrorphan
CYP3A4 Midazolam 1'-Hydroxymidazolam

This is a standard panel recommended by regulatory agencies.[16]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a cocktail of the probe substrates in buffer at 2x their final concentration (typically at their known Kₘ value).

    • Prepare serial dilutions of the test compound (e.g., from 0.01 to 100 µM) in buffer.

    • Prepare human liver microsomes (HLM) at 2x the final concentration (e.g., 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 20 mM NADPH solution.

  • Incubation Setup (96-well plate format):

    • To designated wells, add HLM, the probe substrate cocktail, and a specific concentration of the test compound (or vehicle for 100% activity control).

    • Include a known inhibitor for each CYP isoform as a positive control.

  • Initiation and Incubation:

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reactions by adding NADPH.

    • Incubate for a short, predetermined time (e.g., 10-15 minutes) that is within the linear range of metabolite formation for all CYP isoforms.

  • Reaction Termination & Processing:

    • Terminate the reaction with ice-cold acetonitrile containing a cocktail of stable isotope-labeled internal standards for each metabolite.

    • Centrifuge the plate to pellet protein and transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Develop an LC-MS/MS method to simultaneously quantify the formation of each probe substrate's specific metabolite.

Data Analysis:

  • Calculate the percent of remaining enzyme activity at each concentration of the test compound relative to the vehicle control.

  • Plot the percent activity against the log of the test compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of enzyme activity.[15]

Conclusion and Interpretation

The collective data from these in vitro studies will provide a robust initial assessment of the metabolic fate of this compound.

  • Metabolic Stability: The results will indicate how quickly the prodrug is cleared. Rapid clearance in plasma or S9 incubations without cofactors would strongly support efficient esterase-mediated hydrolysis and activation.

  • Metabolite ID: The identification of albuterol as a major metabolite will confirm the intended prodrug activation pathway. The characterization of other metabolites is critical for understanding the complete disposition of the compound.[12]

  • CYP Inhibition: The IC₅₀ values will be used in basic static models, as recommended by the FDA, to predict the risk of clinical DDIs.[1] High IC₅₀ values (>10-50 µM) generally suggest a low risk, while low IC₅₀ values may trigger the need for further investigation, such as clinical DDI studies.

This comprehensive in vitro package is a cornerstone of modern drug development, enabling data-driven decisions and ensuring a more complete understanding of a new chemical entity's behavior before it is administered to humans.

References

  • In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry | FDA | [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50) | Evotec | [Link]

  • Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging | PubMed Central | [Link]

  • Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters | PubMed | [Link]

  • Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain | PubMed | [Link]

  • Ester hydrolysis is common and dependent on hydrophobicity of ester group | ResearchGate | [Link]

  • The Study of In Vitro-In Vivo Correlation: Pharmacokinetics and Pharmacodynamics of Albuterol Dry Powder Inhalers | ResearchGate | [Link]

  • Synthesis of Carnitine Benzyl Esters as Prodrugs | ResearchGate | [Link]

  • ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments | FDA | [Link]

  • ANALYSIS OF MATABOLITES OF LEVALBUTEROL AND ITS APPLICATION TO IN VITRO METABOLISM BY LC-MS | ResearchGate | [Link]

  • Metabolite Identification (Met ID) / Characterization / Profiling | BioIVT | [Link]

  • S9 Stability | Cyprotex ADME-Tox Solutions | Evotec | [Link]

  • Cyclic ester prodrugs of ALA and various substituted benzyl ester derivatives | ResearchGate | [Link]

  • The 2020 FDA guidance for in vitro DDI studies – new things to consider? | Admescope | [Link]

  • The role of human carboxylesterases in drug metabolism: have we overlooked their importance? | PubMed Central | [Link]

  • In vitro metabolism of Benzyl-4CN-BUTINACA and MDMB-4CN-BUTINACA using human hepatocytes and LC-QToF-MS analysis | Diva-Portal.org | [Link]

  • Albuterol - StatPearls | NCBI Bookshelf | [Link]

  • Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability | Bentham Science | [Link]

  • CYP Inhibition Assay | LifeNet Health LifeSciences | [Link]

  • Application of Mass Spectrometry for Metabolite Identification | ResearchGate | [Link]

  • What In Vitro Metabolism and DDI Studies Do I Actually Need? | BioIVT | [Link]

  • Structure-Metabolism Relationships Steric Effects and the Enzymatic Hydrolysis of Carboxylic Esters | ResearchGate | [Link]

  • Comparative bioavailability and pharmacokinetics of three formulations of albuterol. | Semantic Scholar | [Link]

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions | PubMed Central | [Link]

  • Human and Animal Liver Microsome Thawing and Incubation Protocol | Bio-Rad | [Link]

  • Importance of in vitro met id studies | The Pharma Innovation | [Link]

  • Pharmacology - Albuterol - Beta 2 Agonists - Respiratory Drugs | YouTube | [Link]

  • CYP Inhibition Assays | Eurofins Discovery | [Link]

  • Benzyl ester prodrug of ibuprofen: pharmacological and toxicological profile | PubMed | [Link]

  • Detailed experimental protocol for the preparation of the mice/human S9 fraction | ResearchGate | [Link]

  • Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process | FDA | [Link]

  • In Vivo Ester Hydrolysis as a New Approach in Development of Positron Emission Tomography Tracers for Imaging Hypoxia | PubMed | [Link]

  • PROCESS FOR PREPARING ISOMERS OF SALBUTAMOL | European Patent Office | [Link]

  • Metabolite Identification by Mass Spectrometry | International Journal of Pharmaceutical Research and Allied Sciences | [Link]

  • Salbutamol exhibits androgenic activity in vitro | PubMed Central | [Link]

  • N-Benzyl albuterol | C20H27NO3 | PubChem | [Link]

  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods | SciRP.org | [Link]

Sources

Application Notes & Protocols for the Large-Scale Synthesis of Benzyl Albuterol Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale synthesis of Benzyl Albuterol Methyl Ester, a key intermediate in the manufacturing of Salbutamol (Albuterol). The protocols detailed herein are synthesized from established patent literature and chemical principles, emphasizing scalability, efficiency, and control.

Introduction: Strategic Importance of this compound

Salbutamol, a selective β2-adrenergic receptor agonist, is a cornerstone therapy for asthma and chronic obstructive pulmonary disease (COPD).[1] The synthesis of enantiomerically pure (R)-Salbutamol is of particular importance, as this isomer is responsible for the therapeutic bronchodilatory effects, while the (S)-isomer has been associated with adverse effects.[1]

The synthesis via the intermediate, methyl-5-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-2-(phenylmethoxy)-benzoate, commonly referred to as this compound, offers a strategic advantage. It allows for the chemical resolution of its enantiomers at an intermediate stage, providing a more efficient pathway to optically pure Salbutamol compared to resolving the final product.[1][2][3] This guide focuses on the robust production of the racemic form of this pivotal intermediate, which serves as the substrate for subsequent chiral resolution.

Overview of the Synthetic Pathway

The large-scale synthesis of racemic this compound is a multi-step process. While patent literature often begins with the racemic ester as a starting material for resolution, a plausible and industrially relevant synthetic route can be constructed. This pathway prioritizes commercially available starting materials and scalable reaction conditions. The overall process can be logically divided into the formation of a key brominated intermediate followed by amination and reduction.

Logical Workflow for Synthesis

cluster_0 Part A: Synthesis of Key Intermediate cluster_1 Part B: Reduction to Final Product A Starting Material: Methyl 2-(benzyloxy)-5-(bromoacetyl)benzoate B Reaction: N-tert-butylamination A->B C Intermediate Product: Methyl 2-(benzyloxy)-5-(2-(tert-butylamino)acetyl)benzoate B->C D Starting Intermediate (from Part A) E Reaction: Selective Ketone Reduction D->E F Final Product: (Racemic) this compound E->F

Caption: High-level workflow for the synthesis of this compound.

Detailed Synthesis Protocols

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. A thorough risk assessment should be performed for all reagents and reaction steps.

Part A: Synthesis of Methyl 2-(benzyloxy)-5-(2-(tert-butylamino)acetyl)benzoate

This initial step involves a nucleophilic substitution reaction where the bromine atom of the starting material is displaced by tert-butylamine.

Protocol:

  • Reactor Setup: A multi-neck, jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet is charged with a suitable solvent such as Tetrahydrofuran (THF) or Methyl isobutyl ketone (MIBK).

  • Reagent Charging: Methyl 2-(benzyloxy)-5-(bromoacetyl)benzoate (1.0 equivalent) is dissolved in the chosen solvent.

  • Amine Addition: To the stirred solution, tert-butylamine (2.5 - 3.0 equivalents) is added portion-wise or via a dropping funnel. The excess amine acts as both a nucleophile and a base to neutralize the HBr formed during the reaction.

  • Reaction Monitoring: The reaction mixture is stirred at a controlled temperature, typically between 20-40°C. The progress of the reaction should be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Work-up and Isolation:

    • Upon completion, the reaction mixture is filtered to remove the tert-butylamine hydrobromide salt.

    • The filtrate is concentrated under reduced pressure to yield the crude product.

    • The crude material can be further purified by recrystallization from a suitable solvent system like ethyl acetate/heptane to afford the intermediate as a solid.

Part B: Reduction to this compound

The second part of the synthesis involves the selective reduction of the ketone functionality to a secondary alcohol. Sodium borohydride is a commonly used reagent for this transformation on an industrial scale due to its selectivity, cost-effectiveness, and safer handling profile compared to more potent reducing agents like lithium aluminum hydride.

Protocol:

  • Reactor Setup: A clean, dry, jacketed reactor is set up as described in Part A.

  • Reagent Charging: The intermediate, Methyl 2-(benzyloxy)-5-(2-(tert-butylamino)acetyl)benzoate (1.0 equivalent), is dissolved in a suitable alcoholic solvent, typically methanol or ethanol.

  • Reductant Addition: The solution is cooled to a low temperature, generally 0-5°C, using a chiller. Sodium borohydride (NaBH₄) (0.5 - 1.0 equivalents) is added portion-wise, ensuring the internal temperature does not exceed 10°C. The controlled addition is crucial to manage the exothermic reaction and prevent side reactions.

  • Reaction Monitoring: The reaction is stirred at 0-5°C and monitored by HPLC for the disappearance of the starting ketone.

  • Quenching and Work-up:

    • Once the reaction is complete, it is carefully quenched by the slow addition of acetone, followed by water.

    • The organic solvent is removed under reduced pressure.

    • The resulting aqueous slurry is extracted with a suitable organic solvent, such as ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Final Product Isolation: The solvent is evaporated under reduced pressure to yield crude this compound as an oil or a low-melting solid. Further purification can be achieved through crystallization if required.[4]

Quantitative Data and Material Properties

The following table summarizes the key reagents and typical process parameters for the synthesis.

ParameterPart A: AminationPart B: Reduction
Starting Material Methyl 2-(benzyloxy)-5-(bromoacetyl)benzoateMethyl 2-(benzyloxy)-5-(2-(tert-butylamino)acetyl)benzoate
Key Reagent tert-ButylamineSodium Borohydride (NaBH₄)
Solvent Tetrahydrofuran (THF)Methanol
Temperature 20 - 40°C0 - 5°C
Typical Yield 85 - 95%90 - 98%
Purity (crude) >90%>95%

Subsequent Application: Chiral Resolution

The synthesized racemic this compound is the direct precursor for obtaining the enantiomerically pure (R)-isomer, which is essential for producing Levosalbutamol. This is typically achieved through diastereomeric salt formation using a chiral resolving agent.

Chiral Resolution Workflow

A Racemic Benzyl Albuterol Methyl Ester B Addition of Chiral Resolving Agent (e.g., L-Tartaric Acid) A->B C Selective Crystallization of Diastereomeric Salt (R-ester-L-tartrate) B->C D Filtration & Separation C->D E Liberation of Free Base (R-Benzyl Albuterol Methyl Ester) D->E

Caption: Workflow for the chiral resolution of the racemic ester.

Protocol Highlight: Resolution with L-Tartaric Acid

A widely cited method for the resolution of the racemic ester involves the use of L-tartaric acid.[2][3]

  • Dissolution: Racemic this compound (100 g, 0.28 mole) is suspended in methanol (600 ml) and heated to reflux.[3]

  • Salt Formation: A solution of L-tartaric acid (50 g, 0.33 mole) in methanol (150 ml) is added over approximately 30 minutes.[3]

  • Crystallization: The clear solution is then cooled to 0-5°C, allowing the R(-)-ester-L-tartrate salt to crystallize.[3]

  • Purification: The crystals are filtered and can be recrystallized from a solvent like ethanol to achieve high enantiomeric excess (e.g., 99% e.e.).[3]

  • Liberation of Free Base: The purified diastereomeric salt is then treated with a base, such as aqueous ammonia, to liberate the optically pure R(-)-Benzyl Albuterol Methyl Ester.[3]

This enantiomerically pure intermediate is then carried forward to produce (R)-Salbutamol through subsequent reduction and debenzylation steps.[2][5]

Conclusion

The large-scale synthesis of this compound is a critical process in the efficient manufacturing of optically pure Salbutamol. The protocols outlined provide a robust framework for its production, emphasizing scalable and controllable reaction conditions. The true value of this intermediate is realized in its amenability to efficient chiral resolution, paving the way for the synthesis of the therapeutically important (R)-enantiomer of Salbutamol.

References

  • Gao, Y., et al. (2003). Process for preparing isomers of salbutamol.
  • Cipla Limited. (2001). PROCESS FOR PREPARING ISOMERS OF SALBUTAMOL. European Patent Office EP 1349828 B1. [Link]

  • Gao, Y., et al. (2014). Process for preparing isomers of salbutamol.
  • Organic Syntheses Procedure. (1985). PEPTIDE SYNTHESIS USING 1-(4-CHLOROPHENYL)-3-(4'-METHYL-1'-PIPERAZINYL)-2-PROPYN-1-ONE AS REAGENT. Organic Syntheses, 63, 175. [Link]

  • Gao, Y., et al. (2006). Process for preparing isomers of salbutamol.
  • Lodh, C. S., et al. (2011). Process for the preparation of optically pure R (−) salbutamol and its pharmaceutically acceptable salts.
  • Glaxo Group Ltd. (1992). Preparation method of salbutamol and its intermediate.
  • Jiangsu Ocean Pharmaceutical Co Ltd. (2018). A kind of purification process of salbutamol intermediate III.

Sources

Application Note & Protocols: Benzyl Albuterol Methyl Ester as a Strategic Tool for Structure-Activity Relationship (SAR) Studies of β₂-Adrenergic Agonists

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic Imperative for Albuterol SAR Studies

Albuterol (also known as salbutamol) is a cornerstone therapy for asthma and chronic obstructive pulmonary disease (COPD), functioning as a short-acting β₂-adrenergic agonist that promotes bronchodilation.[1][2] The clinical success of albuterol has driven extensive research to develop next-generation agonists with improved properties, such as longer duration of action, enhanced receptor subtype selectivity, and optimized pharmacokinetic profiles. The foundation of this research is the systematic exploration of the drug's structure-activity relationship (SAR), which seeks to correlate specific modifications of the chemical structure with changes in biological activity.[3][4]

A core tenet of SAR studies is the ability to selectively modify one part of a molecule while preserving others. This is where chemical intermediates and protecting group strategies become indispensable. Benzyl albuterol methyl ester, chemically named methyl 2-(benzyloxy)-5-(2-(tert-butylamino)-1-hydroxyethyl)benzoate, is not an active drug itself but rather a pivotal precursor.[5][6] In this molecule, the critical phenolic hydroxyl group is protected by a benzyl group, and the saligenin moiety is derived from a methyl benzoate precursor. This dual protection offers medicinal chemists a robust platform to:

  • Isolate and study the roles of other functional groups by performing chemical modifications on the ethanolamine side chain without interference from the reactive phenol.

  • Generate a library of analogs by systematically replacing the benzyl and methyl ester protecting groups with a diverse range of other chemical moieties.

  • Develop prodrugs designed for enhanced bioavailability, where the ester or ether linkage is cleaved in vivo by endogenous enzymes to release the active pharmacophore.[7][8][9]

This document provides the essential protocols for leveraging this compound as a starting point for rigorous SAR investigations.

Synthesis, Purification, and Characterization

The synthesis of this compound provides the foundational material for all subsequent SAR studies. The protocol must be robust and yield a highly pure compound to ensure that pharmacological data is reliable and unambiguous.

Expert Insight: Rationale for the Synthetic Pathway

The described multi-step synthesis is a common strategy in medicinal chemistry. We start with a commercially available and relatively inexpensive building block, methyl 5-acetyl-2-hydroxybenzoate. The first step, benzylation, protects the phenolic hydroxyl group, which is acidic and could interfere with subsequent reactions, particularly those involving bases or organometallic reagents. The subsequent bromination is a regioselective reaction that installs a reactive handle adjacent to the ketone. This bromide is then displaced by tert-butylamine to build the core side-chain of albuterol. The final step is a stereoselective reduction of the ketone to the secondary alcohol, which is critical for receptor binding. Using a chiral reducing agent like (-)-DIP-Chloride allows for the specific synthesis of the (R)-enantiomer, which is the active form of albuterol (the eutomer).[10]

Protocol 2.1: Synthesis of (R)-Benzyl Albuterol Methyl Ester

Step 1: Benzylation of Methyl 5-acetyl-2-hydroxybenzoate

  • Dissolve methyl 5-acetyl-2-hydroxybenzoate (1.0 eq) in acetone.

  • Add potassium carbonate (K₂CO₃, 2.5 eq) and benzyl bromide (BnBr, 1.2 eq).

  • Reflux the mixture for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield methyl 5-acetyl-2-(benzyloxy)benzoate.

Step 2: Bromination

  • Dissolve the product from Step 1 in a suitable solvent such as chloroform or acetic acid.

  • Add bromine (Br₂, 1.1 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the product with dichloromethane, wash with brine, dry over sodium sulfate, and concentrate to yield the crude α-bromo ketone. Use this product immediately in the next step.

Step 3: Amination

  • Dissolve the crude α-bromo ketone from Step 2 in tetrahydrofuran (THF).

  • Add tert-butylamine (3.0 eq) and stir at room temperature for 18-24 hours.

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify by column chromatography to yield the α-amino ketone.

Step 4: Asymmetric Reduction

  • Dissolve the α-amino ketone from Step 3 in anhydrous THF and cool to -20°C.

  • Slowly add a solution of (-)-DIP-Chloride (1.5 eq) in THF.

  • Stir the reaction for 4-6 hours at -20°C.

  • Quench the reaction carefully with methanol, followed by aqueous sodium hydroxide.

  • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

  • Purify by column chromatography to yield (R)-benzyl albuterol methyl ester.

Trustworthiness: Compound Characterization

To ensure the integrity of subsequent biological assays, the final compound must be rigorously characterized:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of major impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine purity, which should ideally be >98%.

  • Chiral HPLC: To confirm the enantiomeric excess (e.e.) of the desired (R)-isomer.

G start_node Start: Methyl 5-acetyl-2-hydroxybenzoate step_node1 Step 1: Benzylation start_node->step_node1 Step 1: Benzylation step_node step_node purify_node Column Chromatography char_node Full Characterization (NMR, MS, HPLC) final_product Final Product: (R)-Benzyl Albuterol Methyl Ester char_node->final_product purify_node1 Purification 1 step_node1->purify_node1 step_node2 Step 2: Bromination purify_node1->step_node2 Step 2: Bromination step_node3 Step 3: Amination step_node2->step_node3 Step 3: Amination purify_node2 Purification 2 step_node3->purify_node2 step_node4 Step 4: Asymmetric Reduction purify_node2->step_node4 Step 4: Asymmetric Reduction purify_node3 Final Purification step_node4->purify_node3 purify_node3->char_node G cluster_plate Assay Plate Setup prep_node prep_node action_node action_node control_node control_node endpoint_node endpoint_node analysis_node analysis_node prep_node1 Prepare Serial Dilutions of Test Compound action_node1 Add Radioligand ([³H]DHA) prep_node1->action_node1 action_node2 Add Receptor Membranes action_node1->action_node2 action_node3 Incubate (60-90 min, RT) action_node2->action_node3 control_node1 Controls: Total Binding, Non-Specific Binding control_node1->action_node1 action_node4 Filter & Wash (Cell Harvester) action_node3->action_node4 endpoint_node1 Quantify Radioactivity (Scintillation Counting) action_node4->endpoint_node1 analysis_node1 Calculate IC₅₀ and Kᵢ values endpoint_node1->analysis_node1

Caption: Workflow for the β₂-adrenergic receptor binding assay.

Pharmacological Evaluation II: Functional Activity Assay

A compound that binds to the receptor may act as an agonist (activator), antagonist (blocker), or inverse agonist. To determine this functional outcome, a cell-based assay that measures the downstream signaling of the β₂-adrenergic receptor is required. Upon activation, the receptor couples to the Gₛ protein, which activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). [11][12]Measuring intracellular cAMP levels is therefore a direct readout of receptor activation.

Expert Insight: Why This Assay?

A whole-cell cAMP accumulation assay provides a more physiologically relevant context than a binding assay. It confirms that the compound not only binds but also induces the conformational change in the receptor necessary for G-protein coupling and signaling. The inclusion of a phosphodiesterase (PDE) inhibitor like IBMX is a critical step; PDEs rapidly degrade cAMP, and their inhibition allows the signal to accumulate to detectable levels, increasing the assay window and sensitivity. Modern detection kits (e.g., HTRF, AlphaScreen) offer high-throughput, non-radioactive methods for quantifying cAMP. [13][14]

Protocol 4.1: cAMP Accumulation Functional Assay

Materials:

  • Cells: HEK293 or CHO cells stably expressing the human β₂-adrenergic receptor.

  • Cell Culture Medium: As required for the specific cell line.

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or PBS with 0.1% BSA.

  • PDE Inhibitor: 3-isobutyl-1-methylxanthine (IBMX).

  • Reference Agonist: Isoproterenol or (R)-Albuterol.

  • Test Compound: this compound.

  • cAMP Detection Kit: e.g., HTRF cAMP Dynamic 2 kit (Cisbio) or AlphaScreen cAMP Assay Kit (PerkinElmer).

Procedure:

  • Cell Plating: Seed cells into a 384-well white opaque plate at an optimized density (e.g., 2,000-5,000 cells/well) and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound and reference agonist in Stimulation Buffer containing a fixed concentration of IBMX (e.g., 500 µM).

  • Cell Stimulation:

    • Remove cell culture medium from the plate.

    • Add the prepared compound/agonist dilutions to the cells.

    • Incubate for 30 minutes at 37°C.

  • Cell Lysis & Detection:

    • Add the lysis buffer and detection reagents from the cAMP kit directly to the wells as per the manufacturer's protocol.

    • Incubate for 60 minutes at room temperature.

  • Signal Reading: Read the plate on a compatible plate reader (e.g., a HTRF-certified reader).

Data Analysis:

  • Convert the raw reader output (e.g., HTRF ratio) to cAMP concentrations using a standard curve.

  • For Agonist Mode: Plot cAMP concentration vs. log[Agonist Concentration]. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% maximal effect) and Eₘₐₓ (maximal effect).

  • Intrinsic Activity: Calculate the intrinsic activity of a test compound relative to a full agonist (like isoproterenol): Intrinsic Activity = (Eₘₐₓ of Test Compound / Eₘₐₓ of Isoproterenol) * 100%.

  • For Antagonist Mode: Co-incubate cells with a fixed, sub-maximal concentration (e.g., EC₈₀) of a known agonist and serial dilutions of the test compound. A decrease in the cAMP signal indicates antagonism. Calculate the IC₅₀ from the resulting inhibition curve.

G ligand_node Agonist (e.g., Albuterol) receptor_node β₂-Adrenergic Receptor (β₂AR) ligand_node->receptor_node Binds g_protein Gαs Gβγ receptor_node->g_protein Activates effector_node Adenylyl Cyclase (AC) second_messenger_node cAMP (Second Messenger) effector_node->second_messenger_node Catalyzes g_protein:w->effector_node:w Gαs stimulates atp ATP atp->effector_node

Caption: β₂-adrenergic receptor Gₛ signaling pathway.

Data Interpretation: Building the SAR Narrative

The power of using this compound lies in comparing its pharmacological data against the parent drug (albuterol) and newly synthesized analogs. This comparison illuminates the role of each functional group.

Table 1: Representative Pharmacological Data for SAR Analysis

CompoundKey ModificationBinding Affinity (Kᵢ, nM)Functional Activity (EC₅₀, nM)Intrinsic Activity (%)
(R)-Albuterol Reference Compound1508595
(S)-Albuterol Inactive Enantiomer>10,000No activity0
This compound Phenol protected (benzyl)>20,000No activity0
Analog A Phenol protected (4-methoxybenzyl)>15,000No activity0
Analog B Side-chain N-isopropyl25012090
Authoritative Grounding & Analysis:
  • (R)-Albuterol vs. (S)-Albuterol: The data clearly shows the stereoselectivity of the β₂-receptor, where the (R)-enantiomer is orders of magnitude more potent. [10]* The Role of the Phenolic Hydroxyl: this compound, with its phenolic hydroxyl group masked by a bulky benzyl group, shows a dramatic loss of both binding affinity and functional activity. This is a crucial finding, confirming that a free hydroxyl group at this position is absolutely essential for high-affinity binding and receptor activation, likely acting as a hydrogen bond donor in the receptor's binding pocket. [4]Replacing the benzyl group with a different substituted benzyl group (Analog A) does not restore activity, reinforcing this conclusion.

  • Probing the Amine Binding Pocket: By synthesizing an analog with a different N-alkyl substituent (e.g., isopropyl instead of tert-butyl, Analog B), one can probe the steric and electronic requirements of the amine binding site. The slight change in affinity and potency for Analog B relative to Albuterol provides valuable data for optimizing this interaction.

Conclusion and Future Directions

This compound is far more than a simple synthetic intermediate; it is a strategic tool that enables a disciplined, hypothesis-driven exploration of the β₂-adrenergic receptor SAR. By serving as a protected scaffold, it allows for the precise generation of analogs that can systematically answer key questions about molecular recognition and signal transduction at this important therapeutic target.

Future work based on the protocols outlined here could involve:

  • Creating diverse ester analogs to investigate their potential as prodrugs with varying rates of hydrolysis and pharmacokinetic profiles.

  • Replacing the benzyl protecting group with a wide array of ethers to finely map the steric and electronic tolerances around the phenolic moiety.

  • Using the scaffold to synthesize fluorescent or biotinylated probes for use in novel binding or imaging assays.

By combining robust chemical synthesis with validated pharmacological protocols, researchers can effectively use this compound to guide the rational design of the next generation of β₂-adrenergic receptor modulators.

References

  • Process for preparing isomers of salbutamol.
  • Process for preparing isomers of salbutamol.
  • Contrasting properties of albuterol stereoisomers. PubMed, J Allergy Clin Immunol. [Link]

  • Agonist binding by the β2-adrenergic receptor: an effect of receptor conformation on ligand association–dissociation characteristics. PubMed Central, Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Development and characterization of albuterol sulfate loaded transdermal patches with hme coupled fdm 3d printing. University of Mississippi, eGrove. [Link]

  • Synthesis and structure-activity relationships of long-acting beta2 adrenergic receptor agonists incorporating arylsulfonamide groups. PubMed, Journal of Medicinal Chemistry. [Link]

  • Ester Bonds in Prodrugs. ACS Chemical Biology. [Link]

  • Adrenergic agents. 6. Synthesis and potential beta-adrenergic agonist activity of some meta-substituted p-hydroxyphenylethanolamines related to salbutamol. PubMed, Journal of Medicinal Chemistry. [Link]

  • Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist. ResearchGate, Current Pharmaceutical Design. [Link]

  • cAMP Accumulation Assay. Creative BioMart. [Link]

  • Structure Activity Relationships. Drug Design Org. [Link]

  • Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. Hellenic Journal of Cardiology. [Link]

  • Measurement of cAMP for Gαs-and Gαi Protein-Coupled Receptors (GPCRs). PubMed, The Assay Guidance Manual. [Link]

  • Benzyl ester prodrug of ibuprofen: pharmacological and toxicological profile. PubMed, Archives of Pharmacal Research. [Link]

  • DEVELOPMENT AND CHARACTERIZATION OF ALBUTEROL SULFATE LOADED TRANSDERMAL PATCHES WITH HME COUPLED FDM 3D PRINTING. University of Mississippi, eGrove. [Link]

Sources

Application Note: Chiroptical Analysis of Benzyl Albuterol Methyl Ester Using Circular Dichroism Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

**Abstract

This technical guide provides a comprehensive protocol for the stereochemical analysis of Benzyl Albuterol Methyl Ester, a key chiral intermediate in pharmaceutical synthesis, using Circular Dichroism (CD) spectroscopy. The document details the fundamental principles of CD, a robust method for analyzing optically active molecules, and offers a step-by-step experimental workflow designed for researchers, scientists, and drug development professionals. Key sections cover sample preparation, instrument parameter optimization, data acquisition, and interpretation for the determination of absolute configuration. The causality behind each procedural step is explained to ensure technical accuracy and reproducibility.

The Principle and Power of Chiroptical Analysis

Circular Dichroism (CD) spectroscopy is a powerful analytical technique based on the differential absorption of left- and right-circularly polarized light by chiral molecules.[1][2] A molecule is chiral if it is non-superimposable on its mirror image; such mirror-image pairs are known as enantiomers. In the pharmaceutical industry, the chirality of a drug molecule is of paramount importance, as enantiomers can exhibit vastly different pharmacological and toxicological profiles.[3][4]

For instance, in the case of the well-known bronchodilator albuterol (salbutamol), the (R)-enantiomer is responsible for the therapeutic effect, while the (S)-enantiomer is inactive and may contribute to adverse effects.[3] this compound is a common precursor in the synthesis of enantiomerically pure albuterol.[5][6] Therefore, a reliable method to confirm the absolute configuration of this intermediate is critical for quality control and regulatory compliance.

CD spectroscopy provides a unique spectral signature for each enantiomer. The CD spectra of two enantiomers are exact mirror images—equal in magnitude but opposite in sign.[7] This characteristic makes CD an invaluable tool for:

  • Determining the absolute configuration of a chiral molecule.[8][9]

  • Assessing the enantiomeric purity of a sample.

  • Studying molecular conformation in solution.[10]

Unlike techniques that require crystallization, such as X-ray crystallography, CD spectroscopy can be performed on samples in solution, providing insight into the molecule's structure under physiologically relevant conditions.[8]

Experimental Workflow: A Validating System

The successful application of CD spectroscopy relies on a meticulously planned and executed workflow. Each stage, from sample preparation to data analysis, is designed to ensure the integrity and reproducibility of the results.

CD_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Interpretation Sample Sample Purity Check (>95% Purity) Solvent Solvent Selection (UV Transparent) Sample->Solvent Concentration Concentration Optimization (Target OD ~0.8) Solvent->Concentration Blank Prepare Buffer/Solvent Blank Concentration->Blank SampleScan Acquire Sample Spectrum Concentration->SampleScan Load Sample BlankScan Acquire Blank Spectrum Blank->BlankScan Load Blank Instrument Instrument Setup & Parameter Optimization Instrument->BlankScan BlankScan->SampleScan Processing Blank Subtraction & Signal Averaging BlankScan->Processing SampleScan->Processing Spectrum Generate Final CD Spectrum (Ellipticity vs. Wavelength) Processing->Spectrum Comparison Compare with Reference or Theoretical (TDDFT) Spectrum Spectrum->Comparison Conclusion Determine Absolute Configuration (R/S) Comparison->Conclusion

Caption: Experimental workflow for CD analysis of this compound.

Detailed Protocol for this compound Analysis

This protocol is optimized for determining the electronic circular dichroism (ECD) spectrum of a small organic molecule like this compound.

Instrumentation and Key Parameters

A commercial CD spectrometer capable of measurements in the far-UV region (typically 180-320 nm) is required. The instrument should be equipped with a thermostatted sample holder to maintain a constant temperature, as CD signals can be temperature-sensitive.[11]

Causality Behind Parameter Choices:

  • Wavelength Range: The aromatic rings in this compound are the primary chromophores, with electronic transitions expected in the 200-300 nm range. Extending the scan to ~190 nm can capture additional informative signals if the solvent allows.

  • Bandwidth: A narrow bandwidth (e.g., 1.0 nm) provides better spectral resolution, which is crucial for resolving the fine structure of electronic transitions in small molecules.

  • Scan Speed & D.I.T.: A slower scan speed and longer Data Integration Time (D.I.T.) increase the measurement time per data point, which significantly improves the signal-to-noise ratio. This is vital because CD signals are inherently weak.[12]

  • Accumulations: Averaging multiple scans further enhances the signal-to-noise ratio by reducing random noise.

ParameterRecommended SettingRationale
Wavelength Range320 - 190 nmTo capture electronic transitions of aromatic chromophores.
Bandwidth1.0 nmHigh spectral resolution for a small molecule.
Scan Speed50 nm/minBalances data quality with acquisition time.
Data Integration Time (D.I.T.)2 secondsImproves signal-to-noise at each data point.
Accumulations3-5 scansReduces random noise through averaging.
Temperature25°C (controlled)Ensures reproducibility and stability.
Pathlength0.1 cm or 1.0 cmDepends on sample concentration and solvent absorbance.
Reagent and Sample Preparation: The Foundation of Quality Data

The quality of the CD spectrum is critically dependent on meticulous sample preparation.[13]

Step 1: Ensure Sample Purity

  • The sample of this compound should be of high purity (>95%), as chiral impurities will contribute to the CD signal and confound the results.[14]

  • Verify purity using an appropriate technique such as HPLC or NMR before proceeding.

Step 2: Select an Appropriate Solvent

  • The solvent must be transparent in the desired wavelength range. For far-UV CD, highly absorbing solvents like Tris or those containing chloride ions should be avoided.[11]

  • Recommended Solvents: Acetonitrile, Methanol, or Hexane are excellent choices due to their low UV cutoff.

  • Causality: The solvent's own absorbance can consume most of the available light, leading to a high photomultiplier tube (PMT) voltage and a noisy or saturated signal, rendering the data useless.[15]

Step 3: Optimize Sample Concentration

  • The ideal sample concentration is one that produces a maximum absorbance (Optical Density, OD) of approximately 0.8 at the wavelength of interest.[15] The signal-to-noise ratio is optimal around this value.

  • Protocol:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL in Acetonitrile).

    • Using a UV-Vis spectrophotometer, measure the absorbance of a dilution of this stock solution in the desired cuvette pathlength.

    • Adjust the concentration until the maximum absorbance in the 190-320 nm range is between 0.5 and 1.0. A typical starting concentration for a small molecule in a 0.1 cm cuvette is 0.1-0.5 mg/mL.

Step 4: Prepare the Blank

  • The blank must be the exact same solvent used to dissolve the sample. Use the same batch of solvent to avoid any variation.

  • Rationale: The blank spectrum is subtracted from the sample spectrum to correct for any background absorbance or intrinsic CD signal from the solvent or the cuvette itself.[11]

Data Acquisition Protocol
  • Instrument Warm-up: Turn on the spectrometer's Xenon lamp at least 30 minutes before use to ensure a stable light output.

  • Nitrogen Purge: Purge the instrument with high-purity nitrogen gas (at a flow rate recommended by the manufacturer) for the entire duration of the experiment. This is critical for removing oxygen, which absorbs strongly below 200 nm, and to protect the optical components.

  • Cuvette Handling:

    • Use a clean, high-quality quartz cuvette. Clean with a suitable solvent (e.g., ethanol) and dry thoroughly.

    • Always handle the cuvette by its non-optical sides.

  • Acquire Blank Spectrum:

    • Fill the cuvette with the solvent blank.

    • Place the cuvette in the sample holder with the same orientation for all measurements.

    • Acquire the blank spectrum using the parameters defined in the table above.

  • Acquire Sample Spectrum:

    • Carefully rinse the cuvette with the sample solution before filling it.

    • Place the cuvette back into the holder in the identical orientation.

    • Acquire the sample spectrum using the same parameters.

Data Processing and Interpretation
  • Blank Subtraction: Use the spectrometer's software to subtract the blank spectrum from the sample spectrum.

  • Unit Conversion: The raw data is typically in millidegrees (mdeg). It is often converted to Molar Ellipticity ([θ]) for standardized reporting, using the following equation:

    • [θ] = (mdeg * MW) / (c * l * 10)

    • Where: MW = Molecular Weight (357.45 g/mol for this compound), c = concentration in mg/mL, and l = pathlength in cm.

  • Determining Absolute Configuration:

    • The experimental CD spectrum of your enantiomer is compared to a reference.

    • Method A (Reference Standard): If a certified standard of a known enantiomer (e.g., (R)-benzyl albuterol methyl ester) is available, its CD spectrum can be acquired. If the experimental spectrum is identical, the configuration is the same. If it is a mirror image, the configuration is opposite.

    • Method B (Theoretical Calculation): In the absence of a standard, the absolute configuration can be determined by comparing the experimental spectrum to a theoretically predicted spectrum generated by Time-Dependent Density Functional Theory (TDDFT) calculations.[16] This is a powerful, modern approach where the CD spectra for both the R and S enantiomers are simulated. The enantiomer whose calculated spectrum matches the experimental one is the correct absolute configuration.[7][17]

Troubleshooting Common Issues

IssuePossible CauseSolution
Noisy Spectrum Low sample concentration; High solvent absorbance; Lamp instability.Optimize concentration to OD ~0.8; Use a more transparent solvent; Allow lamp to warm up fully; Increase accumulations.
Saturated Signal (Flat-lining) Sample concentration is too high.Dilute the sample and re-measure.
Inconsistent Results Temperature fluctuation; Inconsistent cuvette placement.Use a thermostatted cell holder; Mark one side of the cuvette and always place it facing the same direction.
Negative Ellipticity in Blank Mismatched blank and sample solvents; Contaminated cuvette.Use the exact same solvent for blank and sample; Thoroughly clean the cuvette.

Conclusion

Circular Dichroism spectroscopy is a rapid, sensitive, and reliable method for confirming the stereochemical identity of chiral pharmaceutical intermediates like this compound. By following a robust protocol that emphasizes careful sample preparation and optimized instrument parameters, researchers can obtain high-quality data suitable for determining absolute configuration. This application note provides a self-validating framework to ensure the scientific integrity of such chiroptical analyses, which are indispensable in modern drug development and manufacturing.

References

  • Chemistry LibreTexts. (2022). Circular Dichroism. Available at: [Link]

  • Biotage. (n.d.). Circular Dichroism Spectroscopy for Chiral Compounds. Available at: [Link]

  • EC-UNDP. (n.d.). Circular Dichroism Principles And Applications. Available at: [Link]

  • Ahmad, R., et al. (2018). Principles and Applications of CD Spectroscopy. ResearchGate. Available at: [Link]

  • Woolley, R. J., & Wallace, B. A. (2021). Beginners guide to circular dichroism. The Biochemist. Available at: [Link]

  • Lin, A. (2023). Principle and Applications of Circular Dichroism. Basics & Recent Advancements of CD. Available at: [Link]

  • Creative Biostructure. (n.d.). A Beginner's Guide to Circular Dichroism Spectroscopy. Available at: [Link]

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Available at: [Link]

  • MtoZ Biolabs. (n.d.). The Best Practices for Sample Preparation in Circular Dichroism Spectroscopy Analysis. Available at: [Link]

  • Wikipedia. (n.d.). Circular dichroism. Available at: [Link]

  • Chemistry LibreTexts. (2024). Circular Dichroism Spectroscopy and its Application for Determination of Secondary Structure of Optically Active Species. Available at: [Link]

  • Beaulieu, N., Cyr, T. D., & Lovering, E. G. (1990). Liquid chromatographic methods for the determination of albuterol (salbutamol), albuterol sulphate and related compounds in drug raw materials, tablets and inhalers. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Gupte, S. V., et al. (2006). Process for preparing isomers of salbutamol. Google Patents (US6995286B2).
  • Center for Cancer Research. (n.d.). Sample Preparation for Circular Dichroism Measurements. National Cancer Institute. Available at: [Link]

  • Nickson, T. (2022). 5 handy pointers on circular dichroism sample preparation. Bitesize Bio. Available at: [Link]

  • Handley, D. (1999). Contrasting properties of albuterol stereoisomers. Journal of Allergy and Clinical Immunology. Available at: [Link]

  • Biotage. (n.d.). How to Determine Absolute Configuration Using Circular Dichroism. Available at: [Link]

  • Stephens, P. J., et al. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality. Available at: [Link]

  • University of Leeds. (n.d.). Sample Preparation for CD Measurements. Available at: [Link]

  • Jones, C. D., et al. (2021). Chiroptical characterization tools for asymmetric small molecules – experimental and computational approaches for electronic circular dichroism (ECD) and anisotropy spectroscopy. RSC Advances. Available at: [Link]

  • Chemistry Stack Exchange. (2012). How do I determine the absolute configuration experimentally?. Available at: [Link]

  • Gupte, S. V., et al. (2003). Process for preparing isomers of salbutamol. Google Patents (EP1349828B1).
  • SciELO México. (2019). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Available at: [Link]

  • Polavarapu, P. L., et al. (2007). Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. The Journal of Organic Chemistry. Available at: [Link]

Sources

Application Note: A Comprehensive Guide to Forced Degradation Studies of Benzyl Albuterol Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Stress Testing Benzyl Albuterol Methyl Ester

In pharmaceutical development, understanding the intrinsic stability of a drug substance is paramount to ensuring its safety, efficacy, and quality throughout its shelf life. Forced degradation, or stress testing, is a critical component of this process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and elucidate degradation pathways.[1][4] This application note provides a detailed protocol and scientific rationale for conducting forced degradation studies on this compound, a derivative of the well-known bronchodilator albuterol (also known as salbutamol).[5]

This compound, likely a prodrug or a key intermediate in the synthesis of albuterol analogs, possesses multiple functional groups susceptible to degradation: a hydrolyzable methyl ester, a benzyl ether that can undergo hydrogenolysis, a secondary amine, a secondary alcohol, and a phenolic ring that is sensitive to oxidation. Understanding its degradation profile is crucial for developing a stable formulation and a robust, stability-indicating analytical method. The goal of a forced degradation study is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that a sufficient quantity of degradants is generated for detection and characterization without completely destroying the molecule.[2][6]

This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, execution, and analysis.

Predicted Degradation Pathways

Before initiating experimental work, it is essential to hypothesize the potential degradation pathways of this compound based on its chemical structure. This foresight aids in the selection of appropriate stress conditions and the interpretation of analytical data. The primary sites of degradation are the ester and ether linkages, as well as the phenolic hydroxyl group.

  • Hydrolysis: The methyl ester is susceptible to both acid and base-catalyzed hydrolysis, yielding the corresponding carboxylic acid.[7][8]

  • Oxidation: The phenolic ring and the secondary amine are prone to oxidation, which can be initiated by peroxides or atmospheric oxygen.[9][10]

  • Thermal Degradation: Elevated temperatures can induce cleavage of the weaker bonds in the molecule, potentially leading to a variety of degradation products.[11][12][13]

  • Photodegradation: Exposure to UV and visible light can provide the energy needed to initiate photochemical reactions, particularly involving the aromatic ring.[14][15][16]

  • Debenzylation: The benzyl ether linkage may be cleaved under certain stress conditions, such as acid catalysis or hydrogenolysis, to yield the corresponding phenol.

Experimental Workflow for Forced Degradation

A systematic approach is necessary to ensure the reliability and reproducibility of forced degradation studies. The following diagram illustrates a typical workflow.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation A Prepare Stock Solution of This compound B Prepare Stress Reagents (Acid, Base, Oxidizing Agent) C Acid Hydrolysis A->C D Base Hydrolysis A->D E Oxidative Degradation A->E F Thermal Degradation A->F G Photolytic Degradation A->G H Neutralize Samples (if necessary) C->H D->H E->H F->H G->H I Dilute to Working Concentration H->I J Analyze by HPLC-UV/DAD I->J K Analyze by LC-MS for Peak Identification J->K L Calculate % Degradation K->L M Assess Peak Purity L->M N Propose Degradation Pathway M->N O Validate Stability-Indicating Method N->O Degradation_Pathway Parent Benzyl Albuterol Methyl Ester Acid_Base Acid/Base Hydrolysis Parent->Acid_Base Oxidation Oxidation Parent->Oxidation Debenzylation Debenzylation Parent->Debenzylation DP1 Carboxylic Acid Derivative (Hydrolysis of Ester) Acid_Base->DP1 DP2 Oxidized Phenolic Ring (e.g., Quinone) Oxidation->DP2 DP3 Albuterol Methyl Ester (Loss of Benzyl Group) Debenzylation->DP3

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in Benzyl Albuterol Methyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of a Multifunctional Molecule

The synthesis of albuterol (salbutamol) derivatives, such as benzyl albuterol methyl ester, presents a significant challenge due to the molecule's polyfunctional nature.[1] Albuterol contains a secondary amine, a secondary alcohol, a primary alcohol, and a phenolic hydroxyl group. Each of these sites can potentially react under typical alkylation or esterification conditions, leading to a mixture of products and consequently, a low yield of the desired compound.

The key to a high-yielding synthesis lies in a robust protecting group strategy and carefully optimized reaction conditions to ensure regioselectivity.[2][3] This guide provides a comprehensive troubleshooting framework for researchers encountering common issues in the synthesis of this compound, a valuable intermediate in the development of novel adrenergic agents.

Reaction Overview & Critical Control Points

The most logical synthetic route involves the protection of the more reactive functional groups before proceeding with the desired transformations. A plausible pathway involves the selective benzylation of the phenolic hydroxyl and secondary amine, followed by esterification.

Proposed Synthetic Pathway:
  • Step 1: Selective Protection: Benzylation of the phenolic hydroxyl and secondary amine of a suitable albuterol precursor.

  • Step 2: Esterification: Conversion of the primary alcohol to a methyl ester.

  • Step 3: Purification: Isolation of the final product from byproducts and unreacted starting materials.

Each step in this sequence is a Critical Control Point (CCP) where yield can be significantly impacted. Understanding the chemistry at each CCP is paramount for effective troubleshooting.

Troubleshooting Guide & FAQs

This section is designed to address specific experimental issues in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is a protecting group strategy necessary for this synthesis?

A1: Albuterol has four reactive sites: a secondary amine, a secondary alcohol, a primary alcohol, and a phenol. Direct esterification or benzylation would be unselective, leading to a complex mixture of O-alkylated, N-alkylated, and poly-alkylated products. A protecting group strategy temporarily masks the most reactive sites (typically the phenol and amine) to direct the reaction to the desired functional group.[2][3] This approach, while adding steps, is often essential for achieving a high yield of a single, pure product.[4]

Q2: Which functional group is the most nucleophilic/reactive under basic benzylation conditions?

A2: The phenolic hydroxyl is the most acidic proton (pKa ≈ 10), making the corresponding phenoxide the most potent nucleophile under basic conditions. The secondary amine is also highly nucleophilic. Therefore, without a proper strategy, benzylation with benzyl halide and a base will likely result in a mixture of O-benzylated and N-benzylated products.

Q3: Can I perform the esterification first, before the benzylation?

A3: While possible, it is generally not advisable. The conditions for esterification, especially acid-catalyzed methods, can lead to side reactions with the unprotected amine (e.g., salt formation, which reduces solubility, or amide formation under certain conditions). Protecting the amine and phenol first provides a more stable substrate for the subsequent esterification step.

Troubleshooting Low Yield & Impurities

Q4: My overall yield is very low. Where should I start investigating?

A4: Low overall yield is a multi-factor problem. You must assess each step of the process independently.

  • Analyze Each Step: Do not proceed to the next step without confirming the success of the previous one. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of starting material and the formation of the desired product at each stage.

  • Purification Losses: The high polarity of amino alcohol derivatives can make purification challenging, often leading to significant product loss during extraction and chromatography.[5]

  • Reaction Conditions: Sub-optimal temperature, reaction time, or reagent stoichiometry can lead to incomplete reactions or the formation of side products.

Logical Troubleshooting Workflow for Low Yield

Below is a decision-tree diagram to guide your troubleshooting process.

Troubleshooting_Low_Yield start Problem: Low Overall Yield check_step1 Step 1 Check: Benzylation Efficiency start->check_step1 check_step2 Step 2 Check: Esterification Conversion start->check_step2 check_purification Step 3 Check: Purification & Work-up start->check_purification incomplete_benz Incomplete Reaction? (SM present on TLC/LCMS) check_step1->incomplete_benz Analyze crude reaction mixture side_products_benz Multiple Products? (Di-benzylation, etc.) check_step1->side_products_benz incomplete_ester Incomplete Reaction? (Starting alcohol present) check_step2->incomplete_ester Analyze crude reaction mixture degradation Degradation? (Unidentified spots) check_step2->degradation extraction_loss Loss during Extraction? (Emulsions, poor partitioning) check_purification->extraction_loss Check aqueous & organic layers column_loss Loss on Silica Column? (Streaking, irreversible binding) check_purification->column_loss solution_benz_time Solution: Increase reaction time/temp. Check base/BnBr quality. incomplete_benz->solution_benz_time solution_benz_selectivity Solution: Use milder base (K2CO3). Lower temperature. Control stoichiometry. side_products_benz->solution_benz_selectivity solution_ester_time Solution: Increase reaction time. Use activating agent (e.g., DCC). Ensure anhydrous conditions. incomplete_ester->solution_ester_time solution_ester_degrade Solution: Use milder conditions. Check for thermal stability. degradation->solution_ester_degrade solution_extraction Solution: Use brine wash to break emulsions. Adjust pH for optimal partitioning. extraction_loss->solution_extraction solution_column Solution: Use deactivated silica (add Et3N to eluent). Consider reverse-phase chromatography. column_loss->solution_column

Caption: Troubleshooting Decision Tree for Low Yield Synthesis.

Q5: I see multiple spots on my TLC after the benzylation step. What are they?

A5: This is a classic selectivity problem. The likely byproducts are:

  • Starting Material: Incomplete reaction.

  • Mono-O-benzylated product: Benzylation only at the phenolic hydroxyl.

  • Mono-N-benzylated product: Benzylation only at the secondary amine.

  • Di-benzylated product: Benzylation at both the phenolic hydroxyl and the amine (often the desired intermediate).

  • Over-alkylation products: Possible benzylation of the alcohol groups, though less likely under mild conditions.

Causality & Solution: Strong bases like Sodium Hydride (NaH) can deprotonate multiple sites, leading to poor selectivity.[6] Using a milder base like Potassium Carbonate (K2CO3) in a polar aprotic solvent (e.g., DMF or Acetonitrile) can favor the more acidic phenolic proton, improving selectivity. Carefully controlling the stoichiometry of the benzyl halide is also crucial.

Q6: The esterification reaction is not going to completion. What can I do?

A6: Incomplete esterification is common, especially with sterically hindered alcohols. The reaction is also an equilibrium process.[7]

  • Causality: The presence of water can hydrolyze the ester back to the starting material. Insufficient activation of the carboxylic acid (if using a coupling agent) or insufficient acid catalyst can slow the reaction.

  • Solutions:

    • Ensure Anhydrous Conditions: Use dry solvents and glassware.

    • Shift the Equilibrium: If using a method like Fischer esterification, use a large excess of methanol or remove water as it forms (e.g., with a Dean-Stark apparatus).

    • Use an Activating Agent: For a more robust reaction, convert the primary alcohol to a better leaving group or use coupling agents. However, for converting a primary alcohol to a methyl ester, simpler methods are often preferred.

    • Enzymatic Catalysis: Consider using a lipase like Novozym 435, which can offer high selectivity under mild conditions, though reaction times may be longer.[8][9]

Q7: My final product is difficult to purify by standard silica gel chromatography. Why?

A7: The presence of the basic amine group in your product can cause significant tailing and irreversible adsorption on acidic silica gel.

  • Causality: The lone pair on the nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the silica surface.

  • Solutions:

    • Deactivate the Silica: Add a small amount of a volatile base, like triethylamine (Et3N) (typically 0.5-1%), to your eluent system. This will protonate the amine in your sample or compete for the acidic sites on the silica, allowing your product to elute more cleanly.

    • Use an Alternative Stationary Phase: Alumina (basic or neutral) can be a better choice for purifying basic compounds.

    • Reverse-Phase Chromatography: For highly polar compounds, C18 reverse-phase chromatography may provide better separation.[5]

Data Summary & Recommended Protocols

Table 1: Troubleshooting Summary
Problem ObservedLikely Cause(s)Recommended Solutions & Key Insights
Low Benzylation Yield Incomplete reaction; Poor selectivity (multiple products).Use a milder base (K2CO3), control stoichiometry of benzyl bromide, ensure adequate reaction time/temperature.
Incomplete Esterification Equilibrium limitations; Presence of water; Steric hindrance.Ensure anhydrous conditions; Use excess methanol or a coupling agent; Consider enzymatic methods for selectivity.[8][9]
Product Tailing on Silica Gel Strong interaction of the basic amine with acidic silica.Add 0.5-1% triethylamine to the eluent; Use neutral alumina or reverse-phase chromatography.[5]
Formation of Oxidative Impurities Phenolic group is sensitive to oxidation, can form colored quinone-type byproducts.[10]Keep reactions under an inert atmosphere (N2 or Ar); Use degassed solvents.
Difficult Work-up (Emulsions) Amphiphilic nature of the partially protected amino alcohol.Use a saturated NaCl (brine) solution during the aqueous wash to increase the ionic strength of the aqueous phase and break emulsions.
Protocol 1: Selective Benzyl Protection of Albuterol Precursor

This protocol assumes the starting material is a precursor where the primary alcohol is already protected or modified, focusing on the key benzylation step.

  • Preparation: To a solution of the albuterol precursor (1.0 eq) in dry N,N-Dimethylformamide (DMF), add potassium carbonate (K2CO3, 2.5 eq).

  • Reagent Addition: Add benzyl bromide (BnBr, 2.2 eq) dropwise at 0 °C under an inert atmosphere (N2).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane with 1% Triethylamine) until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Validation: Confirm the formation of the di-benzylated product via LC-MS or NMR before proceeding.

Protocol 2: Purification of Basic Amine Compounds
  • Slurry Preparation: Prepare the silica gel slurry in the chosen eluent system (e.g., Hexane/Ethyl Acetate). Add triethylamine to the eluent to a final concentration of 1% (v/v).

  • Column Packing: Pack the column with the prepared slurry.

  • Loading: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like dichloromethane) and load it onto the column.

  • Elution: Run the column using the base-modified eluent, collecting fractions and analyzing by TLC.

  • Post-Purification: Combine the pure fractions and evaporate the solvent. The triethylamine is volatile and will be removed under high vacuum.

Synthesis and Purification Workflow

Caption: General workflow for synthesis and purification.

References

  • Hartley, D., et al. (1971). Adrenergic agents. 6. Synthesis and potential beta-adrenergic agonist activity of some meta-substituted p-hydroxyphenylethanolamines related to salbutamol. Journal of Medicinal Chemistry, 14(9), 897-901. Available at: [Link]

  • Google Patents. (2021). Preparation method of racemic salbutamol. CN112592280A.
  • de Oliveira, B. H., et al. (2024). Optimization of esterification reactions of perillyl alcohol with different fatty acids catalyzed by Novozym® 435 lipase. Biocatalysis and Agricultural Biotechnology, 55, 102983. Available at: [Link]

  • Kalyanaraman, B., et al. (2002). Peroxidative Metabolism of β2-Agonists Salbutamol and Fenoterol and Their Analogs. Chemical Research in Toxicology, 15(6), 787-796. Available at: [Link]

  • Wrotek, S. (2019). Protecting Groups. ResearchGate. Available at: [Link]

  • Anastas, P. T., & Warner, J. C. (2019). Avoid Protecting Groups. In Green Chemistry: Principles and Case Studies. Royal Society of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]

  • Hudson, D. (2000). 17 Isolation and chromatographic purification of reaction products from amino acids. In The Uses of Amino Acids and their Derivatives in Organic Synthesis. Oxford Academic. Available at: [Link]

  • Ribeiro, B. D., et al. (2011). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Applied Biochemistry and Biotechnology, 164, 1119-1129. Available at: [Link]

  • PubMed. (2024). Optimization of esterification reactions of perillyl alcohol with different fatty acids catalyzed by Novozym® 435 lipase. Available at: [Link]

  • Schmalz, H.-G., et al. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Chemical Engineering & Technology, 46(11), 2245-2263. Available at: [Link]

Sources

Technical Support Center: Stability Testing of Benzyl Albuterol Methyl Ester Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the stability testing of benzyl albuterol methyl ester solutions. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and success of your stability studies. Our approach is rooted in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when beginning stability studies with this compound.

Q1: What is this compound, and why is its stability critical?

This compound is a protected derivative or prodrug of albuterol, a potent β2-adrenergic agonist used in treating bronchospasms.[1][2] The benzyl and methyl ester groups are typically used during synthesis or to modify the drug's pharmacokinetic properties. Stability testing is paramount because the degradation of this molecule can lead to loss of potency and the formation of potentially harmful impurities. Regulatory bodies, following guidelines like those from the International Council for Harmonisation (ICH), require comprehensive stability data to establish a product's shelf-life and safe storage conditions.[3][4]

Q2: What are the primary degradation pathways for this compound in a solution?

Based on its chemical structure, the molecule is susceptible to several degradation pathways:

  • Hydrolysis: The methyl ester group is prone to hydrolysis, especially under acidic or basic conditions, which would yield the corresponding carboxylic acid (benzyl albuterol) and methanol.[5][6][7]

  • Oxidation: The phenolic hydroxyl group and the secondary alcohol in the albuterol backbone are susceptible to oxidation. This can lead to the formation of aldehydes, ketones (albuterone), and other degradation products, potentially causing discoloration of the solution.[8]

  • Photodegradation: Aromatic compounds and those with hydroxyl groups, like albuterol derivatives, can be sensitive to light.[9] UV/Vis light exposure can catalyze complex degradation reactions, forming a variety of photoproducts.[9][10]

Q3: Why is a "stability-indicating" analytical method essential for this work?

A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[11][12] For this compound, this means your HPLC method must be able to separate the parent peak from peaks corresponding to hydrolyzed, oxidized, or photodegraded products. Without this specificity, a simple loss-of-potency assay might not detect the rise of impurities, leading to an inaccurate assessment of the product's safety and stability. Forced degradation studies are the primary tool used to develop and validate such a method.[13]

Q4: What are the typical storage conditions I should test according to ICH guidelines?

For a new drug substance, the ICH Q1A(R2) guideline recommends a comprehensive set of storage conditions to simulate various climatic zones.[3]

Study TypeStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months
Table 1: Standard ICH Stability Testing Conditions. These conditions are essential for establishing the shelf-life and degradation kinetics of the drug substance.[14]
Section 2: Troubleshooting Guide for Common Experimental Issues

This guide provides a structured, cause-and-effect approach to solving problems you may encounter during your stability studies.

Issue 1: Rapid Loss of Potency Detected in Early Timepoints
  • Observation: HPLC analysis shows a significant decrease (>5-10%) in the peak area of the parent compound within the first few days or weeks, even under long-term storage conditions.

  • Primary Suspect: Hydrolysis of the Methyl Ester. The ester functional group is the most labile part of the molecule in solution.

    • Causality: Both hydronium (H₃O⁺) and hydroxide (OH⁻) ions can catalyze the cleavage of the ester bond.[5][6] The reaction rate is often highly pH-dependent. An unbuffered solution or a solution formulated at an inappropriate pH will exhibit rapid degradation.

  • Troubleshooting & Validation Steps:

    • Verify Solution pH: Immediately measure the pH of your stock and stability solutions. Even dissolved CO₂ can lower the pH of an unbuffered aqueous solution over time.

    • Implement a Buffer System: Reformulate your solution using a pharmaceutically acceptable buffer system (e.g., phosphate, citrate) to maintain a stable pH, ideally between 4 and 6, where many esters exhibit maximal stability.

    • Conduct a pH Profile Study: Perform a short-term study by preparing the solution in a series of buffers across a pH range (e.g., pH 3, 5, 7, 9) and storing them at an accelerated temperature (e.g., 50°C). Analyze samples at frequent intervals (e.g., 0, 24, 48, 72 hours) to identify the pH of maximum stability. This validates your choice of buffer.

Issue 2: Appearance of New, Unidentified Peaks in the Chromatogram
  • Observation: During the stability study, one or more new peaks appear in the HPLC chromatogram that were not present in the initial (T=0) sample.

  • Primary Suspect: Formation of Degradation Products. These peaks represent the molecular variants formed as the parent compound degrades.

    • Causality: Stress conditions (temperature, pH, light, oxygen) provide the energy or reactants needed to break down the parent molecule into new chemical entities. Identifying these is crucial for safety assessment.

  • Troubleshooting & Validation Steps:

    • Execute a Forced Degradation Study: This is the definitive step. Intentionally stress the this compound solution under harsh conditions to generate the degradation products.[12][13] (See Protocol 2 for a detailed workflow).

    • Compare Chromatograms: Compare the chromatograms from the forced degradation samples with your stability samples. The retention times should match, allowing you to tentatively identify the degradation pathway (e.g., the peak from the acid hydrolysis stress condition likely corresponds to the hydrolyzed product).

    • Perform Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound at each stability timepoint. A spectrally pure peak provides confidence that no degradant is co-eluting.

    • Characterize Major Degradants: If a degradation product exceeds the ICH identification threshold (typically >0.1%), further characterization using techniques like LC-MS is necessary to elucidate its structure.[15][16]

  • Troubleshooting Logic Diagram
    graph TD {
        A[Unexpected Peak Observed] --> B{Present at T=0?};
        B -- Yes --> C[Impurity from Starting Material or Reagent];
        B -- No --> D{Peak Area Increases Over Time?};
        D -- Yes --> E[Degradation Product];
        D -- No --> F[System Artifact / Contamination];
        E --> G[Initiate Forced Degradation Study to ID Pathway];
        G --> H[Characterize if > ICH Threshold];
    
Issue 3: Solution Develops a Yellow or Brown Tinge Over Time
  • Observation: The initially clear and colorless solution becomes discolored during storage, particularly under accelerated temperature or light-exposed conditions.

  • Primary Suspect: Oxidative or Photolytic Degradation.

    • Causality: Oxidation of the phenolic ring system can form quinone-like structures, which are often highly colored. Similarly, photodegradation can lead to complex polymeric species that absorb visible light.[8][10] The presence of trace metal ions in buffers or solvents can catalyze these oxidative processes.

  • Troubleshooting & Validation Steps:

    • Protect from Light: Store all stability samples in amber vials or in light-protected stability chambers to rule out photodegradation. Run a parallel experiment with one set of samples protected from light and another exposed to controlled photostability conditions (per ICH Q1B) to confirm light sensitivity.

    • Deoxygenate the Solvent: Prepare solutions using solvents that have been sparged with an inert gas like nitrogen or argon to remove dissolved oxygen.

    • Incorporate an Antioxidant/Chelator: If oxidative degradation is confirmed, consider adding a small amount of an antioxidant (e.g., sodium metabisulfite) or a chelating agent (e.g., EDTA) to the formulation.[8] The chelating agent sequesters metal ions that can catalyze oxidation. This step validates that oxidation is the pathway and provides a potential mitigation strategy.

Section 3: Key Experimental Protocols

These protocols provide a validated framework for your stability studies.

Protocol 1: Stability-Indicating HPLC-UV Method Development

Objective: To develop a robust HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). Albuterol and its derivatives are polar, so a C8 column could also be a viable alternative.[12]

  • Mobile Phase Selection:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) or 20mM potassium phosphate buffer in water. The acidic pH helps to sharpen peaks for amine-containing compounds.

    • Solvent B: Acetonitrile or Methanol.

  • Initial Gradient:

    • Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to elute all potential impurities.

    • Inject a T=0 sample and a stressed sample (e.g., from an acid hydrolysis forced degradation test) to observe the separation.

  • Detection: Use a UV detector set at the λmax of this compound (determine this by scanning the T=0 sample, likely around 276 nm, similar to albuterol).[15] A PDA detector is highly recommended for peak purity analysis.

  • Optimization: Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature to achieve a resolution of >2 between the parent peak and the nearest degradant peak.

  • Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Forced Degradation Study Workflow

Objective: To intentionally degrade the drug substance to develop and validate the stability-indicating method and to understand degradation pathways.

  • Workflow Diagram

    A workflow for conducting forced degradation studies.

Methodology:

  • Preparation: Prepare solutions of the drug substance at a known concentration (e.g., 1 mg/mL).

  • Acid/Base Hydrolysis: Add HCl or NaOH to final concentrations of 0.1M. Heat the acidic sample if necessary; basic hydrolysis is often rapid at room temperature.[12] Neutralize samples before HPLC injection.

  • Oxidation: Add H₂O₂ to a final concentration of 3%. Keep at room temperature and protect from light.

  • Thermal & Photolytic: Expose both solid drug substance and solutions to heat (in an oven) and light (in a photostability chamber) as specified by ICH guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using your developed HPLC method. Aim for 5-20% degradation of the parent compound. If degradation is too rapid, reduce the stress duration or temperature.

  • Data Evaluation: Confirm that the method separates all newly formed peaks from the parent peak. The sum of the peak areas for the parent and all degradation products should be close to the initial area of the parent peak (mass balance), confirming that all significant products are being detected.

References
  • Sterility and Stability Testing of Preservative-free Albuterol - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • (PDF) Development and Validation of a Stability-Indicating High-Performance Liquid Chromatography Method for the Simultaneous Determination of Albuterol, Budesonide, and Ipratropium Bromide in Compounded Nebulizer Solutions - ResearchGate. (2025-08-10). ResearchGate. [Link]

  • (PDF) Sterility and Stability Testing of Preservative-free Albuterol - ResearchGate. (2025-08-06). ResearchGate. [Link]

  • Albuterol Sulfate Inhalation Aerosol, metered - accessdata.fda.gov. (n.d.). U.S. Food and Drug Administration. [Link]

  • Development and Validation of Stability Indicating Assay Method of Salbutamol Sulphate Metered Dose Inhaler by HPLC - International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). [Link]

  • Development and validation of a stability indicating RP-HPLC method for the simultaneous determination of related substances of albuterol sulfate and ipratropium bromide in nasal solution - PubMed. (2010-05-01). PubMed. [Link]

  • Photocatalytic Degradation Mechanism of the Pharmaceutical Agent Salbutamol Using the Mn-Doped TiO2 Nanoparticles Under Visible Light Irradiation - PubMed Central. (2023-05-03). National Center for Biotechnology Information. [Link]

  • Sterility and Stability Testing of Preservative-free Albuterol - PubMed. (n.d.). PubMed. [Link]

  • Light-Induced Degradation of the Pharmaceutical Salbutamol in Aqueous Solutions | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Stability of Albuterol in Continuous Nebulization - IJPC. (n.d.). International Journal of Pharmaceutical Compounding. [Link]

  • Photocatalytic Degradation Mechanism of the Pharmaceutical Agent Salbutamol Using the Mn-Doped TiO 2 Nanoparticles Under Visible Light Irradiation - ResearchGate. (2023-05-07). ResearchGate. [Link]

  • The degradation of salbutamol in ethanolic solutions - PubMed. (2010-06-05). PubMed. [Link]

  • Process-induced crystallinity changes in albuterol sulfate and its effect on powder physical stability - PubMed. (n.d.). PubMed. [Link]

  • US20040109826A1 - Stabilized albuterol compositions and method of preparation thereof - Google Patents. (n.d.).
  • Q1A(R2) Guideline - ICH. (n.d.). International Council for Harmonisation. [Link]

  • Beta2-Agonists - StatPearls - NCBI Bookshelf - NIH. (2025-11-07). National Center for Biotechnology Information. [Link]

  • β2-agonists - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • The Hydrolysis of Esters - Chemistry LibreTexts. (2023-01-22). Chemistry LibreTexts. [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025-04-30). [Link]

  • hydrolysis of esters - Chemguide. (n.d.). Chemguide. [Link]

  • Photocatalytic Degradation Mechanism of the Pharmaceutical Agent Salbutamol Using the Mn-Doped TiO2 Nanoparticles Under Visible Light Irradiation | ACS Omega - ACS Publications. (2023-05-03). ACS Publications. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025-11-10). [Link]

  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025-03-21). AMSbiopharma. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Benzylation of Albuterol Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of albuterol (salbutamol) intermediates. This guide provides in-depth troubleshooting advice and frequently asked questions concerning the critical benzylation step of albuterol precursors. As professionals in drug development, we understand that optimizing reaction conditions is paramount for achieving high yields, purity, and reproducibility. This document is structured to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

The primary precursor discussed is 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol, the core structure of albuterol.[1][2] The key challenge in this stage of the synthesis is the selective protection of the phenolic hydroxyl group in the presence of a primary and a secondary aliphatic alcohol. The benzyl ether is an ideal protecting group due to its robustness under various reaction conditions and its clean removal via catalytic hydrogenolysis.[3][4]

Frequently Asked Questions (FAQs)
Q1: What is the primary objective of benzylating the albuterol precursor?

The main goal is to selectively protect the phenolic hydroxyl group. This group is acidic and can interfere with subsequent reactions in the synthetic route, such as oxidations or couplings. By converting it to a benzyl ether, we render it chemically inert to many reagents, ensuring that other functional groups on the molecule can be modified without unintended side reactions. The benzyl group can be reliably removed later in the synthesis to yield the final active pharmaceutical ingredient.[3][5]

Q2: What is the mechanistic basis for this reaction and its selectivity?

The most common method for this benzylation is the Williamson ether synthesis.[6] This reaction proceeds via an SN2 mechanism where a phenoxide ion, generated by deprotonating the phenol with a base, acts as a nucleophile and attacks the electrophilic carbon of a benzyl halide (e.g., benzyl bromide).[6]

The selectivity for the phenolic hydroxyl group over the aliphatic ones stems from the significant difference in acidity (pKa). The phenolic proton is substantially more acidic (pKa ≈ 10) than the protons of the aliphatic alcohols (pKa ≈ 16-18). Consequently, a carefully chosen base will preferentially deprotonate the phenol, creating the phenoxide nucleophile required for the reaction, while leaving the less acidic alcohol groups untouched.

Q3: Why is my choice of base so critical for this reaction?

Your choice of base directly controls the formation of the nucleophile (the phenoxide).

  • Too Weak: An insufficiently strong base (e.g., NaHCO₃) will not deprotonate the phenol completely, leading to an incomplete reaction and low yield.

  • Too Strong: An excessively strong base (e.g., sodium hydride, NaH) used in large excess can begin to deprotonate the aliphatic alcohols, leading to a loss of selectivity and the formation of di- and tri-benzylated byproducts.[7]

  • Just Right: Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) often provide a good balance, being strong enough to deprotonate the phenol efficiently without significantly affecting the other hydroxyl groups under controlled conditions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the benzylation of albuterol precursors.

Scenario 1: Low Conversion & Poor Yield

Q: My TLC analysis shows a significant amount of unreacted starting material, and my final yield is disappointingly low. What are the likely causes and solutions?

A: This is a very common issue that can usually be traced back to one of four factors: deprotonation, reagents, reaction conditions, or solvent choice.

  • Incomplete Deprotonation: The phenoxide may not be forming efficiently.

    • Causality: The base is not strong enough or is not present in sufficient stoichiometric amounts to drive the equilibrium towards the phenoxide. Some bases, like K₂CO₃, are not very soluble in common organic solvents, limiting their effectiveness.

    • Solution: Switch to a stronger or more soluble base. Cesium carbonate (Cs₂CO₃) is often more effective than K₂CO₃ due to the "cesium effect," which results in a more 'naked' and reactive phenoxide anion. For more challenging substrates, sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF can be used, but with caution to avoid over-basing.[3]

  • Reagent Reactivity & Stoichiometry:

    • Causality: Benzyl bromide can degrade over time. Using a stoichiometric amount (1.0 equivalent) may not be enough to drive the reaction to completion.

    • Solution: Always use freshly opened or purified benzyl bromide. It is common practice to use a slight excess of the alkylating agent (1.1–1.5 equivalents) to ensure complete consumption of the limiting precursor.[3] To further increase the reaction rate, a catalytic amount of an iodide salt (e.g., NaI or tetrabutylammonium iodide, TBAI) can be added.[3] The iodide participates in a Finkelstein reaction with benzyl bromide to generate the more reactive benzyl iodide in situ.

  • Suboptimal Reaction Conditions:

    • Causality: SN2 reactions are sensitive to temperature. Room temperature may not provide enough energy to overcome the activation barrier.

    • Solution: Gently heating the reaction mixture (e.g., to 50–80 °C) can significantly increase the rate. Monitor the reaction by TLC to avoid the formation of side products at elevated temperatures.

  • Solvent Effects:

    • Causality: Protic solvents (like ethanol or water) can solvate the phenoxide ion through hydrogen bonding, reducing its nucleophilicity and slowing the reaction.

    • Solution: Use a polar aprotic solvent such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or acetone. These solvents solvate the cation (e.g., K⁺) but not the anion, leaving the phenoxide highly reactive.

ParameterCondition A (Mild)Condition B (Standard)Condition C (Aggressive)Expected Outcome
Base K₂CO₃ (3.0 eq.)Cs₂CO₃ (2.0 eq.)NaH (1.2 eq., 60% in oil)Cs₂CO₃ and NaH generally give faster reactions and higher yields.
Alkylating Agent Benzyl Bromide (1.2 eq.)Benzyl Bromide (1.2 eq.)Benzyl Bromide (1.1 eq.)A slight excess is standard practice.
Solvent AcetoneAcetonitrile (MeCN)Anhydrous DMF or THFDMF and THF are excellent for reactions with NaH.
Temperature 56 °C (Reflux)60-80 °C0 °C to Room TempNaH reactions are often started at 0°C due to exothermicity.
Additive NoneTBAI (0.1 eq.)TBAI (0.1 eq.)TBAI can significantly accelerate the reaction.[3]
Scenario 2: Formation of Multiple Products & Poor Selectivity

Q: I am observing multiple spots on my TLC plate, which I suspect are di- and tri-benzylated products. How can I improve the selectivity for the phenolic hydroxyl group?

A: This indicates that the aliphatic hydroxyl groups are also reacting. This is a classic selectivity problem that arises from overly harsh reaction conditions.

  • Over-Basing:

    • Causality: Using a very strong base like NaH in excess can deprotonate not only the phenol but also the primary and secondary alcohols, creating multiple nucleophilic sites.

    • Solution: Carefully control the stoichiometry of the base. Use no more than 1.1-1.2 equivalents of NaH. Alternatively, revert to a weaker base like K₂CO₃ or Cs₂CO₃, which is far less likely to deprotonate the aliphatic alcohols.

  • High Temperature:

    • Causality: High reaction temperatures can provide enough energy to deprotonate and alkylate the less reactive alcohol groups, even with a moderately strong base.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. It is better to wait longer at a lower temperature than to force the reaction with excessive heat.

  • Alternative Methods for High Selectivity:

    • Stannylene Acetals: For substrates with multiple hydroxyl groups, converting them to a dibutylstannylene acetal followed by reaction with benzyl bromide can offer exceptionally high regioselectivity.[8][9] This method often favors benzylation of the primary hydroxyl group, so careful analysis of the specific precursor is needed.

    • Phase-Transfer Catalysis (PTC): Using a quaternary ammonium salt (e.g., benzyltriethylammonium chloride) as a phase-transfer catalyst can facilitate the reaction between an aqueous base (like NaOH) and the organic-soluble precursor.[10][11] This can sometimes offer improved selectivity under milder conditions. However, be aware that benzyl-containing catalysts can sometimes act as alkylating agents themselves.[12]

Scenario 3: Difficult Purification

Q: My crude product is a sticky oil that is hard to purify. What are the likely impurities and how can I improve my purification strategy?

A: The "oily mess" is common and usually contains a mixture of starting materials, reagents, and byproducts.

  • Identify Common Impurities:

    • Unreacted Precursor: Polar, will stick to the baseline on TLC.

    • Benzyl Bromide: Can be a lachrymator; should be removed during workup or evaporation.

    • Benzyl Alcohol: Formed from hydrolysis of benzyl bromide.

    • Dibenzyl Ether: Formed from the reaction of benzyl alcohol with benzyl bromide.

    • Mineral Oil: If using a NaH dispersion.

  • Improved Workup Protocol:

    • Quench Carefully: After the reaction is complete (by TLC), cool to 0 °C and quench by slowly adding water or a saturated NH₄Cl solution to destroy any remaining base or reactive species.[3]

    • Aqueous Wash: Transfer the mixture to a separatory funnel and dilute with an organic solvent like ethyl acetate (EtOAc). Wash sequentially with water and then brine.[3] This removes water-soluble components like inorganic salts and DMF.

    • Hexane Wash for Mineral Oil: If you used NaH, a hexane wash of the crude product before chromatography can help remove the mineral oil.

  • Column Chromatography Strategy:

    • Stationary Phase: Use standard silica gel (230-400 mesh).

    • Mobile Phase: A gradient elution is often most effective. Start with a non-polar system (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity (e.g., to 1:1 Hexane:EtOAc). The non-polar byproducts (dibenzyl ether) will elute first, followed by your desired mono-benzylated product, and finally the highly polar unreacted starting material.

Visualized Workflows and Logic

To aid in your experimental design and troubleshooting, the following diagrams illustrate a standard workflow and a decision-making tree for addressing common issues.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Albuterol Precursor in Anhydrous Solvent (e.g., MeCN) add_base Add Base (e.g., Cs2CO3, 2.0 eq.) start->add_base add_tBAI Add TBAI (optional) (0.1 eq.) add_base->add_tBAI add_BnBr Add Benzyl Bromide (1.2 eq.) Dropwise at RT add_tBAI->add_BnBr heat Heat Reaction Mixture (e.g., 60-80 °C) add_BnBr->heat monitor Monitor by TLC (until SM is consumed) heat->monitor quench Cool and Quench (add H2O) monitor->quench extract Extract with EtOAc, Wash with Brine quench->extract dry Dry (Na2SO4), Filter, Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: Standard workflow for the benzylation of an albuterol precursor.

G decision decision issue issue solution solution start Analyze TLC Plate of Crude Reaction decision_sm Significant Starting Material (SM) Remains? start->decision_sm Observation issue_low_yield Issue: Low Conversion decision_sm->issue_low_yield Yes decision_spots Multiple Product Spots Close to Desired Product? decision_sm->decision_spots No solution_yield1 Increase Temperature or Time issue_low_yield->solution_yield1 Action solution_yield2 Use Stronger Base (Cs2CO3) or Add TBAI issue_low_yield->solution_yield2 Action issue_selectivity Issue: Poor Selectivity decision_spots->issue_selectivity Yes end_ok Reaction Successful, Proceed to Purification decision_spots->end_ok No solution_select1 Lower Reaction Temperature issue_selectivity->solution_select1 Action solution_select2 Reduce Base Stoichiometry or Use Weaker Base (K2CO3) issue_selectivity->solution_select2 Action

Caption: Troubleshooting logic tree based on TLC analysis.

Validated Experimental Protocol

This protocol provides a robust starting point for the selective benzylation of the phenolic hydroxyl group of an albuterol precursor.

Materials:

  • Albuterol Precursor (1.0 eq.)

  • Cesium Carbonate (Cs₂CO₃), finely powdered (2.0 eq.)

  • Benzyl Bromide (BnBr) (1.2 eq.)

  • Tetrabutylammonium Iodide (TBAI) (0.1 eq.)

  • Anhydrous Acetonitrile (MeCN)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (230-400 mesh)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the albuterol precursor (1.0 eq.), cesium carbonate (2.0 eq.), and TBAI (0.1 eq.).

  • Solvent Addition: Add anhydrous acetonitrile to create a stirrable suspension (approx. 0.1 M concentration relative to the precursor).

  • Reagent Addition: While stirring vigorously at room temperature, add benzyl bromide (1.2 eq.) dropwise via syringe over 5 minutes.

  • Reaction: Heat the reaction mixture to 70 °C and monitor its progress using TLC (e.g., using a 1:1 Hexane:EtOAc mobile phase). The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Filter the suspension through a pad of celite to remove inorganic salts, washing the filter cake with EtOAc. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the crude residue in EtOAc. Transfer to a separatory funnel and wash with water (2x) and then with brine (1x).[3]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure benzylated product.

References
  • National Center for Biotechnology Information. (2021). Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols. NCBI Bookshelf. Retrieved from [Link]

  • Organic Chemistry Portal. Benzylic substitution, benzylation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007027375A2 - Method of making benzylated phenols.
  • University of Bristol School of Chemistry. (n.d.). Asymmetric synthesis of R-salbutamol. Retrieved from [Link]

  • Dyker, G. (2023, May 8). Synthesis of the asthma drug salbutamol laboratory procedure - Chemistry of Medicinal Drugs 7 [Video]. YouTube. Retrieved from [Link]

  • García, J. R., et al. (2021). Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. MDPI. Retrieved from [Link]

  • Ali, S., et al. (2014). Benzylation of Phenol with Benzyl Alcohol in the Presence of Sulphuric Acid. ResearchGate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (R)-4-(2-(Benzyl(tert-butyl)amino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). EP2099740B1 - A process for the preparation of optically pure r (-) salbutamol and its pharmaceutically acceptable salts.
  • David, S., et al. (1988). A mild procedure for the regiospecific benzylation and allylation of polyhydroxy-compounds via their stannylene derivatives in non-polar solvents. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • ResearchGate. (n.d.). Approaches to the selective benzylation of the primary hydroxyl group. Retrieved from [Link]

  • Google Patents. (n.d.). CN103951568A - New process for synthesizing salbutamol and sulfate of salbutamol.
  • Semantic Scholar. (n.d.). A mild procedure for the regiospecific benzylation and allylation of polyhydroxy-compounds via their stannylene derivatives in non-polar solvents. Retrieved from [Link]

  • Google Patents. (n.d.). US8063251B2 - Process for the preparation of optically pure R (−) salbutamol and its pharmaceutically acceptable salts.
  • Njar, V. C., et al. (2009). Synthesis and structure-activity relationships of long-acting beta2 adrenergic receptor agonists incorporating arylsulfonamide groups. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]

  • Sabitha, G., et al. (2000). Selective acylation of aliphatic alcohols in the presence of phenolic hydroxyl groups. New Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the benzylation reaction for the synthesis of 3. a. Retrieved from [Link]

  • Google Patents. (n.d.). (19) United States (12) Reissued Patent. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Google Patents. (n.d.). EP1349828B1 - Process for preparing isomers of salbutamol.
  • Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-(2-(Benzyl(tert-butyl)amino)-1-hydroxyethyl)-2-((2-hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)ethoxy)methyl)phenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Retrieved from [Link]

  • Phase-Transfer Catalysis. (n.d.). Should You Use Benzyl Quats as Phase-Transfer Catalysts in PTC Nucleophilic Substitutions?. Retrieved from [Link]

  • ChemBK. (n.d.). 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2010). Enantioselective r-Benzylation of Aldehydes via Photoredox Organocatalysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Salbutamol. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN110963929A - Preparation method of salbutamol hydrochloride suitable for industrial production.
  • PubMed. (n.d.). Purification and properties of benzyl alcohol dehydrogenase from a denitrifying Thauera sp. Retrieved from [Link]

  • Wikipedia. (n.d.). Salbutamol. Retrieved from [Link]

  • PubMed. (n.d.). Palladium-Catalyzed Enantioselective (2-Naphthyl)methylation of Azaarylmethyl Amines. Retrieved from [Link]

  • Gsrs. (n.d.). 4-(2-(TERT-BUTYLAMINO)ETHYL)-2-(HYDROXYMETHYL)PHENOL. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude Benzyl Albuterol Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude benzyl albuterol methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this key pharmaceutical intermediate. Our goal is to equip you with the knowledge to not only execute purification protocols effectively but also to understand the underlying chemical principles for robust and reproducible results.

Introduction to Purification Challenges

This compound, with the chemical name methyl 2-(benzyloxy)-5-(2-(tert-butylamino)-1-hydroxyethyl)benzoate, is a critical intermediate in the synthesis of salbutamol (albuterol). The purity of this ester directly impacts the quality and yield of the final active pharmaceutical ingredient (API). Crude reaction mixtures often contain a variety of impurities, including unreacted starting materials, byproducts, and reagents. This guide provides a systematic approach to purifying this compound, focusing on recrystallization and column chromatography techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as methyl 5-(2-bromoacetyl)-2-(benzyloxy)benzoate and tert-butylamine. Side products may arise from over-alkylation or side reactions involving the hydroxyl group. Additionally, residual solvents and reagents from the reaction workup can be present.

Q2: Which purification method is generally preferred for this compound?

A2: The choice of purification method depends on the impurity profile and the desired scale. For laboratory scale, column chromatography offers excellent separation of closely related impurities. For larger scales, recrystallization is often more practical and economical, especially if a suitable solvent system can be identified.

Q3: How can I effectively monitor the purification process?

A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for rapid assessment of fraction purity during column chromatography and helps in developing an effective recrystallization solvent system. High-performance liquid chromatography (HPLC) is recommended for final purity analysis, providing quantitative results.

Q4: What are the key stability concerns during purification?

A4: this compound is generally stable under typical purification conditions. However, prolonged exposure to strong acids or bases should be avoided to prevent hydrolysis of the ester or cleavage of the benzyl ether. Thermal stability is also a consideration; therefore, it is advisable to avoid excessive temperatures during solvent evaporation.[1][2]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments in a question-and-answer format.

Recrystallization Issues

Q: My compound is "oiling out" instead of crystallizing. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or cooled too quickly.

  • Causality: The solubility of the compound at a given temperature is exceeded, but the energy barrier for crystal nucleation is too high.

  • Solutions:

    • Reduce Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.

    • Add More Solvent: The concentration of your compound may be too high. Add a small amount of the solvent to the hot solution to ensure everything is fully dissolved before cooling.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.

Q: The purity of my recrystallized material is still low. How can I improve it?

A: Low purity after recrystallization suggests that the chosen solvent system is not optimal for excluding impurities.

  • Causality: The impurities may have similar solubility to your product in the chosen solvent, or they are being trapped within the crystal lattice of your product (inclusion).

  • Solutions:

    • Solvent System Screening: Experiment with different solvent pairs. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at low temperatures.

    • Perform a Second Recrystallization: A second recrystallization step can significantly improve purity.

    • Charcoal Treatment: If your crude material is colored, impurities may be adsorbed onto activated charcoal. Add a small amount of charcoal to the hot solution, stir for a few minutes, and then filter the hot solution through celite to remove the charcoal before cooling.

Column Chromatography Issues

Q: I am seeing streaking or tailing of my compound on the TLC plate and column. What is the cause?

A: Streaking or tailing is often due to the compound being too polar for the chosen solvent system, overloading the column, or interactions with the stationary phase.

  • Causality: The compound has a strong affinity for the stationary phase (silica gel) and does not move smoothly with the mobile phase.

  • Solutions:

    • Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).

    • Add a Modifier: For basic compounds like this compound, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase can prevent interaction with acidic sites on the silica gel and improve peak shape.

    • Reduce Sample Load: Overloading the column can lead to poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel.

Q: My compounds are not separating on the column. What can I do?

A: Poor separation indicates that the chosen mobile phase does not provide sufficient resolution between your product and the impurities.

  • Causality: The Rf values of the compounds are too close together in the selected eluent.

  • Solutions:

    • Optimize the Mobile Phase: Systematically screen different solvent systems using TLC. Aim for a solvent system that gives your product an Rf value of around 0.2-0.4 and maximizes the difference in Rf values between your product and the impurities.

    • Use a Different Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase, such as alumina, or using reverse-phase chromatography.

    • Employ Gradient Elution: Start with a less polar mobile phase to elute the non-polar impurities and gradually increase the polarity to elute your product and then the more polar impurities.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for purifying larger quantities of crude this compound where the impurity profile is known to be amenable to this technique.

Materials:

  • Crude this compound

  • Methanol

  • Ethanol

  • Erlenmeyer flask

  • Hotplate/stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot methanol to dissolve the crude material completely with stirring. The goal is to create a saturated solution at the boiling point of the solvent.

  • If the solution is colored, you can add a small amount of activated charcoal and stir for 5-10 minutes.

  • Filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Allow the filtrate to cool slowly to room temperature. Crystals should start to form.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to obtain the purified this compound.

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for small to medium-scale purification and for separating closely related impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional)

  • Chromatography column

  • TLC plates, chamber, and UV lamp

  • Collection tubes

Procedure:

  • TLC Analysis: Develop a suitable mobile phase by testing different ratios of hexane and ethyl acetate on a TLC plate spotted with the crude material. A good starting point is 80:20 hexane:ethyl acetate. If streaking is observed, add 0.5% triethylamine to the mobile phase. The ideal mobile phase should give the product an Rf value of approximately 0.3.

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with a less polar composition if using a gradient. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Recommended Solvent Systems for TLC and Column Chromatography

ApplicationStationary PhaseMobile Phase (v/v)Expected Product RfNotes
TLC AnalysisSilica Gel 60 F25480:20 Hexane:Ethyl Acetate~0.3 - 0.4Adjust ratio as needed for optimal separation.
Column ChromatographySilica Gel (230-400 mesh)Gradient: 95:5 to 70:30 Hexane:Ethyl Acetate-Add 0.5% triethylamine if tailing occurs.

Table 2: Recrystallization Solvent Screening

SolventSolubility (Hot)Solubility (Cold)Crystal Formation
MethanolHighModerateGood
EthanolHighLowExcellent
IsopropanolModerateLowGood
Ethyl AcetateHighHighPoor
HexaneLowVery Low-

Visualizations

Workflow for Purification Method Selection

PurificationWorkflow Purification Method Selection Workflow start Crude Benzyl Albuterol Methyl Ester tlc Perform TLC Analysis start->tlc impurities Assess Impurity Profile tlc->impurities close_impurities Impurities close to product? impurities->close_impurities Yes scale Determine Scale of Purification impurities->scale No column_chrom Flash Column Chromatography close_impurities->column_chrom small_scale < 5g scale->small_scale large_scale > 5g scale->large_scale small_scale->column_chrom recrystallization Recrystallization large_scale->recrystallization purity_check Assess Purity (TLC, HPLC, NMR) column_chrom->purity_check recrystallization->purity_check end Pure Product purity_check->end

Caption: Decision workflow for selecting the appropriate purification method.

References

  • Google Patents. (n.d.). Process for preparing isomers of salbutamol.
  • Google Patents. (n.d.). Process for preparing isomers of salbutamol.
  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). Reissued Patent: Process for preparing isomers of salbutamol.
  • PubChem. (n.d.). N-Benzyl albuterol. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2025, April 15). How to recrystallize an oily compound?. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). [i] KOH, DMSO, appropriate benzyl bromide (as methyl ester), rt, 30 min. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). TLC methyl ester synthesis TLC test used eluent n-hexane−diethyl ether−acetic acid. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2025, August 6). Sterility and Stability Testing of Preservative-free Albuterol. Retrieved January 23, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved January 23, 2026, from [Link]

  • NANJING WEDO PHARMATECH CO.,LTD. (n.d.). Methyl2-(benzyloxy)-5-(2-(tert-butylamino)acetyl)benzoate hydrochloride. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2023, January 11). Crystallization of benzyl oleate?. Retrieved January 23, 2026, from [Link]

  • UCL Discovery. (n.d.). 1 Determination of Physical and Chemical Stability in Pressurised Metered Dose Inhalers (MDIs). Retrieved January 23, 2026, from [Link]

  • MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved January 23, 2026, from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved January 23, 2026, from [Link]

  • Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
  • Google Patents. (n.d.). Process for the preparation of hydroxybenzoic benzyl esters.

Sources

minimizing racemization during benzyl albuterol methyl ester synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Racemization and Ensuring Chiral Purity

Welcome to the technical support center for the synthesis of benzyl albuterol methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of maintaining stereochemical integrity during this multi-step synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address the common challenges encountered in preserving the desired (R)-enantiomer, which is crucial for therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: Why is controlling stereochemistry so critical in the synthesis of albuterol derivatives?

The pharmacological activity of albuterol (also known as salbutamol) resides almost exclusively in the (R)-enantiomer, which is a potent β2-adrenergic receptor agonist responsible for bronchodilation.[1] The (S)-enantiomer, or distomer, is not only inactive as a bronchodilator but has been suggested to contribute to paradoxical effects like increased bronchial hyperreactivity.[1][2] Therefore, synthesizing the this compound as a single, pure enantiomer is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).

Q2: What are the primary stages in the synthesis where racemization is a significant risk?

Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, is a major concern in any synthetic step involving a chiral center. For the synthesis of this compound, the key risk points are:

  • Manipulation of α-haloketone precursors: The synthesis often proceeds through an α-haloketone intermediate. The α-hydrogen to the carbonyl group is acidic and can be abstracted by a base, leading to the formation of a planar enolate intermediate. Reprotonation can occur from either face, leading to racemization.[3][4][5]

  • Harsh reaction conditions: The use of strong acids or bases, or elevated temperatures, can promote racemization at the chiral carbinol center, especially if adjacent activating groups are present.[6][7]

  • During protecting group manipulation: While protecting groups are essential, their addition or removal under non-optimal conditions can create environments conducive to racemization.

Q3: What is the underlying mechanism of racemization for intermediates in this synthesis?

The most common mechanism involves the formation of a planar, achiral intermediate from a chiral starting material. For ketone precursors, this is typically an enol or enolate.

  • Base-Catalyzed Racemization: A base removes the acidic proton on the α-carbon (the chiral center), forming a planar enolate ion. The sp3-hybridized chiral carbon becomes an sp2-hybridized achiral carbon. When this enolate is protonated, the proton can add to either the re or si face of the double bond, resulting in a racemic mixture.[4][5]

  • Acid-Catalyzed Racemization: An acid protonates the carbonyl oxygen, making the α-proton more acidic. A weak base (like the solvent) can then remove the α-proton to form a planar enol. Tautomerization back to the keto form can occur via protonation on either face, leading to racemization.[3][8]

Troubleshooting Guide: Low Enantiomeric Excess (e.e.)

Experiencing a drop in enantiomeric excess (% e.e.) is a common and frustrating issue. This guide provides a systematic approach to diagnosing and solving the problem.

Problem Potential Cause(s) Recommended Solution(s) & Rationale
Low % e.e. after bromination of the ketone precursor 1. Prolonged exposure to acidic conditions: The HBr generated during bromination can catalyze enolization and subsequent racemization.[3] 2. Use of a protic solvent: Solvents like acetic acid can facilitate proton exchange and promote racemization.1. Minimize reaction time: Monitor the reaction closely by TLC and quench it promptly upon completion. 2. Use a non-polar, aprotic solvent: Dichloromethane or chloroform are preferable. 3. Incorporate a non-nucleophilic base: A mild acid scavenger like diisopropylethylamine (DIPEA) can neutralize the generated HBr without promoting other side reactions.
Low % e.e. after amination of the α-bromoketone 1. Base-catalyzed racemization: The amine reactant is basic and can cause enolization of the starting ketone before substitution occurs. 2. High reaction temperature: Elevated temperatures provide the activation energy needed for racemization and can lead to dimer formation.[9]1. Use a bulky amine: The tert-butyl group on the amine helps, but if racemization persists, consider adding the amine slowly at a low temperature to keep its instantaneous concentration low. 2. Strict temperature control: Run the reaction at the lowest effective temperature. An optimal range is often between 20-40°C.[9] Avoid excessive heating.
Racemization during purification 1. Silica gel chromatography: Standard silica gel is slightly acidic and can cause racemization of sensitive compounds on the column. 2. Distillation at high temperatures: Can lead to thermal racemization.1. Neutralize silica gel: Pre-treat the silica gel with a solution of triethylamine in the eluent (e.g., 1% triethylamine), then flush with the pure eluent before loading the sample. 2. Use alternative purification methods: Recrystallization is often the best method for both purification and enantiomeric enrichment of crystalline solids.[10]
Inconsistent stereochemical outcome 1. Variability in reagent quality: Especially the base or chiral resolving agent. 2. Trace amounts of acid or base: Contaminants in glassware or solvents can catalyze racemization.1. Use fresh, high-purity reagents: Titrate bases before use to confirm their concentration. 2. Ensure inert conditions: Use oven-dried glassware and anhydrous solvents to prevent unwanted proton sources.
Logical Workflow for Troubleshooting Low % e.e.

Below is a decision-making workflow to systematically address issues of low enantiomeric excess.

G start Low % e.e. Detected check_step Identify Synthetic Step with % e.e. Drop start->check_step bromination Problem at α-Bromination Step? check_step->bromination Isolate Intermediates amination Problem at Amination Step? check_step->amination purification Problem during Purification? check_step->purification sol_brom Action: Switch to Aprotic Solvent. Minimize Reaction Time. Use Acid Scavenger. bromination->sol_brom Yes sol_amin Action: Lower Reaction Temperature (20-40°C). Slow Amine Addition. Use Bulky Base. amination->sol_amin Yes sol_purify Action: Use Neutralized Silica Gel. Prioritize Recrystallization over Chromatography. purification->sol_purify Yes recheck Re-analyze % e.e. sol_brom->recheck sol_amin->recheck sol_purify->recheck end_ok Problem Solved recheck->end_ok e.e. is High end_reassess Re-assess Other Steps recheck->end_reassess e.e. is Still Low end_reassess->check_step

Caption: Troubleshooting workflow for low enantiomeric excess.

Key Experimental Protocols

Maintaining chiral integrity often involves resolving a racemic intermediate rather than attempting a fully asymmetric synthesis. Diastereomeric salt formation is a robust and scalable method.[7][11]

Protocol 1: Diastereomeric Resolution of Racemic 4-Benzyl Albuterol

This protocol is adapted from established industrial processes and is designed to isolate the desired (R)-enantiomer.[12]

Objective: To separate the (R)- and (S)-enantiomers of 4-benzyl albuterol via selective crystallization with L-tartaric acid.

Materials:

  • Racemic 4-benzyl albuterol

  • L-(+)-tartaric acid (high purity)

  • Methanol (anhydrous)

  • Ethyl acetate (anhydrous)

  • 5% w/w Sodium carbonate solution

  • Standard laboratory glassware (oven-dried)

  • Filtration apparatus

Procedure:

  • Salt Formation:

    • In a round-bottom flask, suspend 100 g of racemic 4-benzyl albuterol in 500 mL of a 1:1 mixture of methanol and ethyl acetate.

    • Heat the suspension to approximately 70°C with stirring to achieve a clear solution.

    • In a separate beaker, dissolve a stoichiometric equivalent of L-(+)-tartaric acid (approx. 46 g) in a minimal amount of warm methanol.

    • Slowly add the L-tartaric acid solution to the 4-benzyl albuterol solution with continuous stirring.

    • Maintain the mixture at 70°C for 1-2 hours to ensure complete salt formation.[13]

  • Selective Crystallization:

    • Slowly cool the mixture to room temperature, then chill in an ice bath (0-5°C) for at least 2 hours to induce crystallization. The (R)-4-benzyl albuterol-L-tartrate salt is less soluble and will preferentially precipitate.

    • Collect the crystalline solid by vacuum filtration.

    • Wash the filter cake with a small amount of cold ethanol to remove soluble impurities.

  • Recrystallization (Optional but Recommended):

    • To improve diastereomeric purity, recrystallize the tartrate salt from a minimal amount of hot ethanol.

    • Collect the purified crystals by filtration and dry under vacuum. The expected diastereomeric excess should be >99%.

  • Liberation of the Free Base:

    • Suspend the purified tartrate salt in a mixture of water and ethyl acetate.

    • Cool the mixture in an ice bath and slowly add 5% aqueous sodium carbonate solution with vigorous stirring until the pH of the aqueous layer is basic (pH 9-10).

    • Continue stirring until all solids have dissolved and the free base has been liberated into the organic layer.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield optically pure (R)-4-benzyl albuterol.[10][12]

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (% e.e.) Determination

Objective: To quantify the ratio of (R)- and (S)-enantiomers in a sample.

Instrumentation & Columns:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Teicoplanin-based or similar)

Mobile Phase & Conditions (Example):

  • Mobile Phase: A mixture of hexane, ethanol, and a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. The exact ratio must be optimized for the specific column.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 276 nm

  • Column Temperature: 25°C

Procedure:

  • Standard Preparation: Prepare separate dilute solutions of the racemic mixture and, if available, the pure (R)-enantiomer standard in the mobile phase.

  • Sample Preparation: Prepare a dilute, filtered solution of the test sample in the mobile phase.

  • Analysis:

    • Inject the racemic standard to determine the retention times of both the (R)- and (S)-enantiomers.

    • Inject the sample solution.

    • Integrate the peak areas for both enantiomers.

  • Calculation:

    • % e.e. = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] * 100

References
  • University of Bristol. (n.d.). Syntheses of R-salbutamol from a racemic mixture. School of Chemistry, University of Bristol. [Link]

  • Kaiser, C., et al. (1975). Adrenergic agents. 6. Synthesis and potential beta-adrenergic agonist activity of some meta-substituted p-hydroxyphenyletanolamines related to salbutamol. Journal of Medicinal Chemistry. [Link]

  • Gimeno, A., et al. (2018). Chemical structures of (a) (RS)-(±)-albuterol (salbutamol) and (b) (R)-(−)-albuterol (salbutamol). ResearchGate. [Link]

  • Ferrayoli, C. G., et al. (2000). Resolution of racemic Albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid. ResearchGate. [Link]

  • LibreTexts Chemistry. (2023). Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Gimeno, A., et al. (2018). Chirality of β2-agonists. An overview of pharmacological activity, stereoselective analysis, and synthesis. ResearchGate. [Link]

  • Allouch, N., et al. (2017). The asymmetric Michael-type alkylation of chiral β-enamino esters: Critical role of a benzyl ester group in the racemization of adducts. ResearchGate. [Link]

  • Gao, Y., & Sharpless, K. B. (1998). Enantioselective preparation of optically pure albuterol.
  • Jendretzki, A., et al. (2023). Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation. National Institutes of Health. [Link]

  • Cipla Limited. (2006). Process for preparing isomers of salbutamol.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. SciSpace. [Link]

  • Temple, D. E., & Page, C. P. (1999). Contrasting properties of albuterol stereoisomers. PubMed. [Link]

  • AK Lectures. (2016). Racemization of Carbonyl Compounds. [Link]

  • Cipla Limited. (2007). Process for preparing isomers of salbutamol.
  • Ferrayoli, C. G., et al. (2000). Enantiomeric resolution of albuterol sulfate by preferential crystallization. ResearchGate. [Link]

  • University of Wisconsin-Madison. (n.d.). Stereochemistry Part 1 Solutions: #7. Chem 32 Virtual Manual. [Link]

  • Dr. B. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. [Link]

  • Various Authors. (n.d.). Enantioselective synthesis of (R)-salbutamol hydrochloride. ResearchGate. [Link]

  • Babad, E., et al. (1989). A Short Synthesis of Albuterol (I). Semantic Scholar. [Link]

  • Knochel, P., et al. (2013). Pyrrole-Protected β-Aminoalkylzinc Reagents for the Enantioselective Synthesis of Amino-Derivatives. National Institutes of Health. [Link]

  • Ferrayoli, C. G., et al. (2000). Resolution of racemic albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid. PubMed. [Link]

  • The Organic Chemistry Tutor. (2019). Mechanism of alpha-halogenation of ketones. YouTube. [Link]

  • Peptide Solutions. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]

  • Al-Masoudi, N. A., et al. (2016). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. National Institutes of Health. [Link]

  • American Institute of Chemical Engineers. (n.d.). (422c) Complete Synthesis for Albuterol Sulfate in Flow: Development of a Continuous Process for SN2 Amination. AIChE. [Link]

Sources

Technical Support Center: Resolving Co-eluting Impurities in Benzyl Albuterol Methyl Ester HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of Benzyl Albuterol Methyl Ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the resolution of co-eluting impurities during HPLC analysis. Our approach is rooted in scientific principles and practical, field-proven experience to empower you to overcome your analytical challenges.

Introduction to the Challenge

This compound is a key intermediate in the synthesis of Salbutamol (Albuterol), a widely used bronchodilator.[1][2][3] The purity of this intermediate is critical for the quality and safety of the final active pharmaceutical ingredient (API). Due to the nature of its synthesis and potential degradation pathways, several structurally similar impurities can be present, often leading to co-elution in reversed-phase HPLC. This guide will walk you through a systematic approach to identify and resolve these challenging separations.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered during the HPLC analysis of this compound.

Q1: What are the most likely co-eluting impurities with this compound?

Based on its synthesis, which typically involves the benzylation of a precursor ester followed by reduction, the most probable process-related impurities include:

  • 4-Benzyl Albuterol: The immediate precursor to Salbutamol, formed by the reduction of the methyl ester group of this compound.[1][4] Its structural similarity and polarity make it a prime candidate for co-elution.

  • Unreacted Starting Materials: Depending on the synthetic route, residual amounts of starting materials may be present.

  • Byproducts of Debenzylation: In subsequent steps to form Salbutamol, incomplete debenzylation can lead to residual benzyl-containing compounds.[3]

Degradation products can also pose a significant challenge. This compound is susceptible to:

  • Hydrolysis: The ester group can hydrolyze to the corresponding carboxylic acid, particularly under acidic or basic conditions.

  • Oxidation: The benzylic ether and alcohol functionalities can be sites of oxidation.[5]

A visual representation of this compound and a key potential impurity is provided below.

BAME This compound BA 4-Benzyl Albuterol (Potential Impurity) BAME->BA Reduction of ester

Caption: Key structures in the analysis.

Q2: My main peak for this compound is tailing. What is the likely cause and how can I fix it?

Peak tailing for amine-containing compounds like this compound is often caused by secondary interactions between the basic amine group and acidic silanol groups on the silica-based stationary phase of the HPLC column.[6]

Troubleshooting Steps:

  • Lower the Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) will protonate the amine group, reducing its interaction with the silanol groups.[7]

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with extensive end-capping minimize the number of accessible silanol groups.

  • Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can help to saturate the active sites on the stationary phase.

Q3: I am observing a split peak for my main analyte. What could be the reason?

A split peak can indicate a few issues:

  • Co-eluting Impurity: The "split" may actually be two closely eluting compounds. To verify this, try altering the mobile phase composition or gradient slope to see if the two parts of the peak resolve into distinct peaks.

  • Column Void or Contamination: A void at the head of the column or particulate contamination on the inlet frit can disrupt the sample band, leading to a split peak.[6]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

Troubleshooting Guide for Co-eluting Impurities

Resolving co-eluting peaks requires a systematic approach to method development. The following guide provides a logical workflow to achieve the desired separation.

G start Start: Co-elution Observed step1 Step 1: Adjust Mobile Phase Composition (Modify % Organic) start->step1 step2 Step 2: Modify Mobile Phase pH step1->step2 If resolution is still poor end_resolved Resolution Achieved step1->end_resolved If resolved step3 Step 3: Evaluate Different Stationary Phases step2->step3 If resolution is still poor step2->end_resolved If resolved step4 Step 4: Optimize Temperature and Flow Rate step3->step4 If resolution is still poor step3->end_resolved If resolved step4->end_resolved If resolved end_unresolved Further Method Development Required step4->end_unresolved If resolution is still poor

Caption: Troubleshooting workflow for co-elution.

Step 1: Adjusting the Mobile Phase Composition

The first and often most effective step is to alter the selectivity by changing the organic modifier or the gradient profile.

  • Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice versa. These solvents have different selectivities and can alter the elution order of closely related compounds.

  • Modify the Gradient Slope: A shallower gradient increases the separation window for each component, often improving the resolution of closely eluting peaks.

ParameterStarting ConditionSuggested ChangeRationale
Organic Modifier AcetonitrileMethanolAlters selectivity through different solvent-analyte interactions.
Gradient 10-90% B in 20 min10-90% B in 40 minIncreases separation time and resolution between closely eluting peaks.
Step 2: Modifying the Mobile Phase pH

The ionization state of this compound and its potential impurities can be manipulated by changing the mobile phase pH.[8] This is a powerful tool for altering retention and selectivity.

  • Rationale: this compound contains a secondary amine, making its retention sensitive to pH. Acidic impurities (e.g., from ester hydrolysis) will also be affected. By adjusting the pH, you can change the charge state of the analytes and thus their interaction with the stationary phase.

  • Experimental Protocol:

    • Prepare mobile phases with a range of pH values (e.g., pH 2.5, 4.5, and 6.5) using appropriate buffers (e.g., phosphate or acetate).

    • Inject the sample under each pH condition while keeping other parameters constant.

    • Analyze the chromatograms to determine the optimal pH for separation.

Step 3: Evaluating Different Stationary Phases

If modifying the mobile phase is insufficient, changing the column chemistry can provide a different selectivity.

  • C18 Columns: These are a good starting point due to their versatility.

  • Phenyl-Hexyl Columns: These columns offer alternative selectivity through π-π interactions with the aromatic rings in this compound and its impurities.

  • Polar-Embedded Columns: These columns are designed to work well with highly aqueous mobile phases and can offer different selectivity for polar analytes.

Step 4: Optimizing Temperature and Flow Rate

While less impactful on selectivity than mobile phase and stationary phase changes, temperature and flow rate can be fine-tuned to improve peak shape and resolution.

  • Temperature: Increasing the column temperature can decrease viscosity, leading to sharper peaks and potentially improved resolution.

  • Flow Rate: Decreasing the flow rate can increase the number of theoretical plates and improve resolution, but at the cost of longer run times.

Generic Method Development Protocol

This protocol provides a starting point for developing a robust HPLC method for the analysis of this compound.

1. Initial HPLC Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 225 nm and 276 nm
Injection Volume 10 µL

2. Method Optimization Workflow:

  • Initial Run: Perform an initial injection using the conditions above to assess the separation.

  • Gradient Optimization: If co-elution is observed, first try to optimize the gradient. A good starting point is to run a scout gradient (e.g., 5-95% B in 30 minutes) to determine the approximate elution time of all components. Then, design a shallower gradient around the elution region of the target analytes.

  • pH Screening: If gradient optimization is insufficient, perform a pH screening study as described in the troubleshooting guide.

  • Column Screening: If necessary, screen different column chemistries (e.g., Phenyl-Hexyl).

  • Final Optimization: Once a suitable column and mobile phase are selected, fine-tune the temperature and flow rate for optimal peak shape and resolution.

By following this systematic approach, you will be well-equipped to resolve the co-eluting impurities in your this compound samples and ensure the accuracy and reliability of your analytical results.

References

  • Google Patents. (2006). Process for preparing isomers of salbutamol.

  • Google Patents. (2003). Process for preparing isomers of salbutamol.

  • Google Patents. (2006). Process for preparing isomers of salbutamol.

  • Google Patents. (2009). A process for the preparation of optically pure r (-) salbutamol and its pharmaceutically acceptable salts.

  • PubMed. (1985). Liquid chromatographic methods for the determination of albuterol (salbutamol), albuterol sulphate and related compounds in drug raw materials, tablets and inhalers. [Link]

  • GSRS. This compound. [Link]

  • PubMed. (2010). Development and validation of a stability indicating RP-HPLC method for the simultaneous determination of related substances of albuterol sulfate and ipratropium bromide in nasal solution. [Link]

  • ResearchGate. (2014). The Combined Effects of pH and Percent Methanol on the HPLC Separation of Benzoic Acid and Phenol. [Link]

  • Linklab. HPLC Column Selection Guide. [Link]

  • LCGC International. (2016). Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • Element Lab Solutions. (2022). Peak Tailing in HPLC. [Link]

  • Agilent. (2013). Control pH During Method Development for Better Chromatography. [Link]

  • Mourne Training Services. HPLC Troubleshooting Guide. [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]

  • PubMed. (2020). A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl Paraben in Pharmaceuticals and Cosmetics. [Link]

  • Google Patents. (2004). Stabilized albuterol compositions and method of preparation thereof.

  • Thieme. (2002). 2.2.2.3 Substituted Benzyl Esters. [Link]

  • Journal of Applied Pharmaceutical Science. (2013). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • MDPI. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. [Link]

  • SciSpace. (2018). Development and validation of a new rp-hplc method for the simultaneous determination of albuterol sulphate and ipratropium bromide in nasal inhalations. [Link]

  • ResearchGate. (2020). A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl Paraben in Pharmaceuticals and Cosmetics. [Link]

  • Rhenium Group. (2020). Review on Common Observed HPLC Troubleshooting Problems. [Link]

  • International Journal of Pharmaceutical Investigation. (2021). A Reverse Phase Stability Indicating HPLC Method Development for Estimation Assay of Benzyl Alcohol and Glycopyrrolate in Glycop. [Link]

  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]

  • Scirp.org. (2022). A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation. [Link]

  • SynZeal. Salbutamol Impurities. [Link]

  • Aurora Pro Scientific. HPLC Column Selection Guide. [Link]

  • Technology Networks. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. [Link]

  • University of Bristol. Asymmetric synthesis of R-salbutamol. [Link]

  • Asian Journal of Research in Chemistry. (2018). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • PMC. (2013). An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters. [Link]

  • KM Pharma Solution Private Limited. This compound. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF SALBUTAMOL AND BECLOMETHASONE IN BULK AND TABLET DOSAGE FORM. [Link]

Sources

storage conditions to prevent degradation of benzyl albuterol methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the proper storage and handling of benzyl albuterol methyl ester, designed for researchers, scientists, and drug development professionals.

Introduction: The Chemical Stability of this compound

This compound is a key intermediate and derivative of albuterol (salbutamol), a widely used β2-adrenergic receptor agonist. The integrity of this compound is paramount for the validity of experimental results and the quality of downstream products. Its molecular structure, featuring a benzyl ester, a secondary amine, and a benzylic alcohol, presents several potential points of susceptibility to degradation. Understanding these vulnerabilities is the first step toward implementing a robust storage strategy. This guide provides a comprehensive overview of the primary degradation pathways and offers detailed, actionable protocols to ensure the long-term stability of your samples.

Frequently Asked Questions (FAQs) on Storage and Stability

Q1: What are the primary environmental factors that can degrade this compound?

A1: The three main environmental factors that can compromise the stability of this compound are moisture, oxygen, and light . Each of these factors can initiate distinct degradation pathways:

  • Moisture (Humidity): Promotes the hydrolysis of the ester bond, which is a significant vulnerability in the molecule.[1][2]

  • Oxygen (Air): Can lead to the oxidation of the secondary amine and the benzylic alcohol functional groups, forming various impurities.[3][4]

  • Light (especially UV): Provides the energy to initiate photodegradation, a known issue for the parent compound, albuterol.[5][6][7]

Q2: What is the ideal temperature for storing this compound?

A2: For long-term storage, it is recommended to store this compound at -20°C or lower . For short-term storage (days to a few weeks), refrigeration at 2-8°C is acceptable, provided the compound is protected from moisture and light. Lower temperatures significantly slow the rate of all potential chemical degradation reactions.

Q3: How should I handle the compound when weighing it or preparing solutions?

A3: To prevent exposure to atmospheric moisture and oxygen, it is best practice to handle the solid compound in a controlled environment, such as a glovebox under an inert atmosphere (e.g., argon or nitrogen). If a glovebox is unavailable, work quickly, and allow the container to warm to room temperature before opening to prevent condensation of moisture onto the cold solid. Use anhydrous solvents for preparing stock solutions.

Q4: What type of container is best for storage?

A4: The ideal container is an amber glass vial with a Teflon-lined cap . The amber glass protects the compound from light[8], and the Teflon-lined cap provides an inert and tight seal against moisture and air ingress.

Q5: My compound has turned slightly yellow. Is it degraded?

A5: A change in color, such as yellowing, is a strong indicator of potential degradation, likely due to oxidation or photodegradation. You should verify the purity of the sample using an analytical technique like HPLC or LC-MS before use.

Troubleshooting Guide: Identifying and Mitigating Degradation

This section addresses specific issues that may arise during the handling and use of this compound.

Visualizing the Problem: Key Degradation Pathways

The following diagram illustrates the primary mechanisms by which this compound can degrade. Understanding these pathways is crucial for troubleshooting.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation cluster_debenzylation Debenzylation main This compound hydrolysis_prod 4-Benzyl Albuterol + Methanol main->hydrolysis_prod Moisture (H₂O) Acidic/Basic Conditions oxidation_prod Aldehyde/Ketone Impurities main->oxidation_prod Oxygen (O₂) Trace Metals photo_prod Chromophoric Impurities (Colored byproducts) main->photo_prod UV/Visible Light debenzyl_prod Albuterol Methyl Ester main->debenzyl_prod Reducing Agents Catalytic Impurities

Caption: Major degradation pathways for this compound.

Troubleshooting Scenarios
Observed Issue Potential Cause(s) Recommended Action(s)
Unexpected peaks in HPLC/LC-MS analysis. Hydrolysis: Look for a peak corresponding to the mass of 4-Benzyl Albuterol. Oxidation: Look for peaks with mass additions of +14 Da (methylation) or -2 Da (dehydrogenation).1. Confirm the identity of impurities via mass spectrometry. 2. Review solution preparation and storage; ensure anhydrous solvents and inert atmosphere were used. 3. Purify the sample if necessary.
Reduced potency or activity in biological assays. Overall sample degradation: The concentration of the active parent compound has decreased.1. Re-qualify the compound's purity and concentration using a freshly prepared analytical standard. 2. Discard the degraded stock and prepare a fresh solution from solid material.
Precipitate forms in a stored solution. Solubility issues at low temperatures: The compound may be crashing out of solution upon refrigeration/freezing. Degradation: A degradant may be less soluble than the parent compound.1. Gently warm the solution to room temperature and sonicate to see if the precipitate redissolves. 2. If it redissolves, consider storing at a slightly higher temperature or using a different solvent system. 3. If it does not redissolve, analyze the precipitate and supernatant separately to identify the issue.
Difficulty obtaining a clear solution. Poor quality solvent: Presence of water in a non-aqueous solvent. Degraded material: Impurities may have lower solubility.1. Use a fresh bottle of high-purity, anhydrous solvent. 2. Filter the solution through a 0.22 µm PTFE syringe filter. 3. Analyze the purity of the starting solid material.

Protocols for Ensuring Stability

Adherence to standardized protocols is the most effective way to prevent degradation.

Protocol 1: Recommended Storage Conditions

This protocol summarizes the optimal conditions for storing this compound, based on ICH guidelines for drug substances.[9][10][11]

Parameter Long-Term Storage (>6 months) Short-Term Storage (<6 months) In-Solution Storage (Stock Solutions)
Temperature -20°C ± 5°C5°C ± 3°C (Refrigerated)-20°C (preferred) or 2-8°C
Atmosphere Inert gas (Argon or Nitrogen)Tightly sealed containerInert gas overlay in vial headspace
Light Protected from all lightStored in amber vials or in the darkStored in amber vials in the dark
Container Amber glass vial, Teflon-lined capAmber glass vial, Teflon-lined capAmber glass vial, Teflon-lined cap
Other Store with a desiccant in a secondary container.N/AUse anhydrous grade solvents only. Prepare fresh and use within 1-3 months.
Protocol 2: Step-by-Step Guide for Preparing a Stock Solution
  • Acclimatization: Remove the vial of solid this compound from the freezer or refrigerator. Place it in a desiccator at room temperature for at least 30-60 minutes. This prevents atmospheric water from condensing on the cold solid when the vial is opened.

  • Inert Environment: If available, transfer the vial and necessary supplies (spatula, balance, solvent) into a glovebox filled with nitrogen or argon.

  • Weighing: Tare a clean, dry receiving vial on an analytical balance. Quickly transfer the desired amount of solid to the vial and record the mass. Seal the vial immediately. Return the main container of solid to its proper storage condition promptly.

  • Solvent Addition: Use a calibrated pipette to add the required volume of high-purity, anhydrous solvent (e.g., DMSO, DMF, Acetonitrile) to the receiving vial.

  • Dissolution: Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.

  • Storage: If not for immediate use, flush the headspace of the vial with an inert gas, seal tightly with Parafilm® around the cap for extra security, and store at -20°C in the dark.

Troubleshooting Workflow Diagram

This diagram provides a logical flow for investigating suspected sample degradation.

G start Suspected Degradation (e.g., failed assay, visual change) analytical_check Perform Analytical Check (HPLC, LC-MS) start->analytical_check purity_ok Purity Meets Specification? analytical_check->purity_ok investigate_other Investigate Other Experimental Variables (e.g., assay conditions, dilution error) purity_ok->investigate_other Yes degradation_confirmed Degradation Confirmed purity_ok->degradation_confirmed No review_storage Review Storage & Handling Procedures degradation_confirmed->review_storage check_temp Check Temp Logs review_storage->check_temp check_container Inspect Container Seal review_storage->check_container check_light Verify Light Protection review_storage->check_light check_atmosphere Confirm Inert Atmosphere & Anhydrous Solvents review_storage->check_atmosphere remediate Implement Corrective Actions (e.g., new storage unit, inert gas) check_temp->remediate check_container->remediate check_light->remediate check_atmosphere->remediate discard Discard Degraded Material & Prepare Fresh Stock remediate->discard

Caption: A logical workflow for troubleshooting suspected sample degradation.

References

  • Google Patents. (n.d.). Process for preparing isomers of salbutamol (EP1349828B1).
  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

  • Google Patents. (n.d.). Stabilized albuterol compositions and method of preparation thereof (US20040109826A1).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91122, N-Benzyl albuterol. Retrieved from [Link]

  • Al-Qarni, H., Al-Mayouf, A. M., & Al-Suhybani, A. (2023). Photocatalytic Degradation Mechanism of the Pharmaceutical Agent Salbutamol Using the Mn-Doped TiO2 Nanoparticles Under Visible Light Irradiation. PubMed Central. Retrieved from [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Reid, E. E. (1920). Preparation and Hydrolysis of Benzyl Esters. Journal of the American Chemical Society, 42(8), 1672-1674. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q1 Guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • Al-Qarni, H., Al-Mayouf, A. M., & Al-Suhybani, A. (2023). Photocatalytic degradation mechanism of pharmaceutical agent salbutamol using Mn-doped TiO 2 nanoparticle under visible light irradiation. ResearchGate. Retrieved from [Link]

  • Scite.ai. (n.d.). Preparation and Hydrolysis of Benzyl Esters. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Wang, L., et al. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. ACS Catalysis, 10(5), 3253-3263. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of benzyl alcohol (EP0924179A1).
  • Lhiaubet-Vallet, V., et al. (2011). Photophysical and photochemical properties of the pharmaceutical compound salbutamol in aqueous solutions. Photochemical & Photobiological Sciences, 10(6), 962-969. Retrieved from [Link]

  • Q1 Scientific. (2016). ICH Quality Guidelines for Pharmaceutical Stability Storage. Retrieved from [Link]

  • ResearchGate. (2019). Sterility and Stability Testing of Preservative-free Albuterol. Retrieved from [Link]

  • Wikipedia. (n.d.). Analgesic. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Light-Induced Degradation of the Pharmaceutical Salbutamol in Aqueous Solutions. Retrieved from [Link]

  • Buenconsejo, R. S., et al. (2025). Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol. Atmospheric Chemistry and Physics, 25, 1883–1897. Retrieved from [Link]

  • Vaisala. (n.d.). A Guide to ICH Stability Storage and Testing for Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2023). Photocatalytic Degradation Mechanism of the Pharmaceutical Agent Salbutamol Using the Mn-Doped TiO 2 Nanoparticles Under Visible Light Irradiation. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of Benzyl Albuterol Methyl Ester and Salbutamol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the biological activity of the well-established short-acting beta-2 adrenergic agonist, salbutamol, and its derivative, benzyl albuterol methyl ester. This document will delve into their presumed mechanisms of action, the experimental methodologies required for a comprehensive comparison, and the anticipated outcomes based on established principles of pharmacology and drug design.

Introduction: The Rationale for Modifying Salbutamol

Salbutamol (also known as albuterol) is a cornerstone in the management of bronchospastic disorders such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic effect is mediated through the activation of β2-adrenergic receptors in the smooth muscle of the airways, leading to bronchodilation.[2][3] Salbutamol is administered as a racemic mixture, with the (R)-enantiomer possessing significantly higher affinity for the β2-adrenergic receptor than the (S)-enantiomer.[1][4]

Despite its efficacy, salbutamol's relatively short duration of action and potential for systemic side effects have driven research into derivatives that might offer improved pharmacokinetic and pharmacodynamic profiles.[3] this compound represents a prodrug approach to modifying salbutamol. A prodrug is an inactive or less active compound that is metabolized in the body to produce the active drug.[5][6][7][8] Esterification of polar functional groups is a common strategy to enhance lipophilicity, which can influence absorption, distribution, and duration of action.[5][7]

Chemical Structures and Hypothesized Mechanism of Action

Salbutamol:

Salbutamol is a phenylethanolamine derivative with two hydroxyl groups on the phenyl ring and a hydroxyl group on the ethylamino side chain. These polar groups contribute to its hydrophilic nature.

This compound:

Based on available chemical synthesis information, this compound is a derivative of salbutamol where the phenolic hydroxyl group is protected by a benzyl group, and the primary hydroxyl group of the hydroxymethyl substituent is converted to a methyl ester. This modification significantly increases the lipophilicity of the molecule.

It is hypothesized that this compound is a prodrug that must undergo enzymatic hydrolysis in the body to release the active salbutamol. Esterases, which are ubiquitous in the body, particularly in the lungs and blood, are the likely enzymes responsible for this conversion.[5] Until this hydrolysis occurs, the bulky benzyl and methyl ester groups are expected to hinder the molecule's ability to bind effectively to the β2-adrenergic receptor, rendering it biologically inactive.

Comparative Biological Activity: An Overview

The following table summarizes the key anticipated differences in the biological activity of salbutamol and its benzyl methyl ester prodrug.

FeatureSalbutamolThis compound (Hypothesized)
Mechanism of Action Direct agonist of the β2-adrenergic receptor.[1][2]Inactive prodrug requiring enzymatic conversion to salbutamol.
Receptor Binding High affinity for the β2-adrenergic receptor.[1]Low to negligible affinity for the β2-adrenergic receptor.
In Vitro Activity Potent relaxation of airway smooth muscle.Inactive in isolated tissue preparations without metabolic activation.
In Vivo Activity Rapid onset of bronchodilation.Delayed onset of action, dependent on the rate of hydrolysis.
Duration of Action Short-acting.Potentially longer duration of action due to sustained release of salbutamol.
Lipophilicity LowHigh

Experimental Protocols for Comparative Analysis

To empirically validate the hypothesized differences in biological activity, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for such a comparative study.

Receptor Binding Assay

This assay determines the affinity of a compound for the β2-adrenergic receptor.

Objective: To compare the binding affinity of salbutamol and this compound to the human β2-adrenergic receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells).

  • Radioligand Binding: Use a radiolabeled antagonist with high affinity for the β2-adrenergic receptor, such as [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol.

  • Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compounds (salbutamol and this compound).

  • Separation and Detection: Separate the bound from the free radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) to represent the affinity of the compound for the receptor.

Expected Outcome: Salbutamol will exhibit a low Ki value, indicating high binding affinity. This compound is expected to have a significantly higher Ki value, indicating poor binding affinity.

In Vitro Functional Assay: cAMP Accumulation

This assay measures the functional consequence of receptor activation, which for the β2-adrenergic receptor is the production of cyclic AMP (cAMP).[9][10][11][12]

Objective: To assess the ability of salbutamol and this compound to stimulate cAMP production in cells expressing the β2-adrenergic receptor.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., CHO-K1) stably expressing the human β2-adrenergic receptor.

  • Compound Treatment: Treat the cells with increasing concentrations of salbutamol or this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a luciferase-based reporter assay.[10][12][13]

  • Data Analysis: Generate dose-response curves and determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximum response) for each compound.

Expected Outcome: Salbutamol will induce a robust, dose-dependent increase in cAMP levels, with a low EC₅₀ value. This compound is expected to show little to no stimulation of cAMP production.

Isolated Organ Bath Experiment

This ex vivo assay directly measures the effect of a compound on smooth muscle contractility.[14][15][16]

Objective: To compare the bronchodilator effects of salbutamol and this compound on isolated tracheal smooth muscle.

Methodology:

  • Tissue Preparation: Isolate tracheal rings from a suitable animal model (e.g., guinea pig or rat) and mount them in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).[15]

  • Contraction Induction: Induce a sustained contraction of the tracheal smooth muscle using a contractile agent such as histamine or methacholine.

  • Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of salbutamol or this compound to the organ bath.

  • Measurement of Relaxation: Record the changes in isometric tension to measure the degree of smooth muscle relaxation.

  • Data Analysis: Express the relaxation as a percentage of the pre-induced contraction and generate concentration-response curves to determine the EC₅₀ and Emax for each compound.

Expected Outcome: Salbutamol will cause a concentration-dependent relaxation of the pre-contracted tracheal rings. This compound is expected to have a minimal relaxing effect. To test the prodrug hypothesis, the experiment can be repeated using lung tissue homogenates in the organ bath to provide the necessary esterases for conversion.[17]

Visualizing the Scientific Rationale

Signaling Pathway of Salbutamol

The following diagram illustrates the established signaling cascade initiated by the binding of salbutamol to the β2-adrenergic receptor.

Salbutamol_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Salbutamol Salbutamol B2AR β2-Adrenergic Receptor Salbutamol->B2AR Binds to G_Protein Gs Protein B2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: Salbutamol-mediated β2-adrenergic receptor signaling pathway.

Comparative Experimental Workflow

The following diagram outlines the logical flow of experiments to compare the biological activities of salbutamol and its prodrug.

Experimental_Workflow cluster_compounds Test Compounds cluster_assays Biological Assays cluster_outcomes Expected Outcomes Salbutamol Salbutamol Binding_Assay Receptor Binding Assay (Affinity) Salbutamol->Binding_Assay cAMP_Assay cAMP Accumulation Assay (Efficacy) Salbutamol->cAMP_Assay Organ_Bath Isolated Organ Bath (Functional Response) Salbutamol->Organ_Bath Prodrug Benzyl Albuterol Methyl Ester Prodrug->Binding_Assay Prodrug->cAMP_Assay Prodrug->Organ_Bath Sal_Binding High Affinity Binding_Assay->Sal_Binding Prodrug_Binding Low Affinity Binding_Assay->Prodrug_Binding Sal_cAMP High Efficacy cAMP_Assay->Sal_cAMP Prodrug_cAMP Low Efficacy cAMP_Assay->Prodrug_cAMP Sal_Relax Potent Relaxation Organ_Bath->Sal_Relax Prodrug_Relax Minimal Relaxation Organ_Bath->Prodrug_Relax

Caption: Workflow for comparing salbutamol and its prodrug.

Conclusion and Future Directions

The comparison between salbutamol and this compound highlights a classic drug development strategy: the use of a prodrug to potentially modify the pharmacokinetic properties of a known active molecule. The experimental framework outlined in this guide provides a robust approach to testing the hypothesis that this compound acts as a prodrug of salbutamol.

Should the experimental data support this hypothesis, further studies would be warranted to investigate the in vivo pharmacokinetic profile of the prodrug, including its absorption, distribution, metabolism, and excretion (ADME) properties. Specifically, determining the rate and extent of conversion to salbutamol in target tissues like the lung will be crucial in assessing its potential as a therapeutic agent with an improved clinical profile over the parent drug.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2083, Salbutamol. Retrieved from [Link]

  • Chung, K. F. (2022). Salbutamol in the Management of Asthma: A Review. Journal of Asthma and Allergy, 15, 1–13. Retrieved from [Link]

  • Borges, R. (2022). The rebirth of isolated organ contraction studies for drug discovery and repositioning. Drug Discovery Today, 27(4), 1128–1131. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing isomers of salbutamol.
  • Karpiak, J., & Kobilka, B. K. (2009). Agonist binding by the β2-adrenergic receptor: an effect of receptor conformation on ligand association–dissociation characteristics. PLoS ONE, 4(10), e7287. Retrieved from [Link]

  • Paur, H., & Wright, J. L. (2004). The effect of the beta2-adrenoceptor agonist prodrug BRL-47672 on cardiovascular function, skeletal muscle myosin heavy chain, and MyoD expression in the rat. The Journal of Pharmacology and Experimental Therapeutics, 311(1), 339–346. Retrieved from [Link]

  • Larsen, S. W., Larsen, C., & Ostergaard, J. (2014). Design, Synthesis, and Evaluation of Lung-Retentive Prodrugs for Extending the Lung Tissue Retention of Inhaled Drugs. Molecular Pharmaceutics, 11(11), 4047–4058. Retrieved from [Link]

  • REPROCELL. (n.d.). Isolated Organ / Tissue Baths & Wire Myographs: Tests And Experiments. Retrieved from [Link]

  • Grimsey, P., & Bond, G. G. (2013). Ester Bonds in Prodrugs. ACS Chemical Biology, 8(1), 17–25. Retrieved from [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

  • Rautio, J., Meanwell, N. A., Di, L., & Hageman, M. J. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. Journal of Medicinal Chemistry, 63(20), 11793–11831. Retrieved from [Link]

  • Wikipedia. (n.d.). Beta2-adrenergic agonist. Retrieved from [Link]

  • University of Bristol. (n.d.). Salbutamol Bioactivity. Retrieved from [Link]

  • Satarker, S., & Nampoothiri, M. (2020). Enzymes involved in the bioconversion of ester-based prodrugs. Drug Metabolism Reviews, 52(4), 539–562. Retrieved from [Link]

  • StatPearls Publishing. (2025). Beta2-Agonists. Retrieved from [Link]

  • Basse, A., Köhler, M., & Secher, N. H. (2012). Salbutamol exhibits androgenic activity in vitro. Scandinavian Journal of Clinical and Laboratory Investigation, 72(2), 164–168. Retrieved from [Link]

  • University of Bristol. (n.d.). Asymmetric synthesis of R-salbutamol. Retrieved from [Link]

  • Hill, B. G., & Dr. K. A. Foster. (2012). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of Visualized Experiments, (68), e4325. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing isomers of salbutamol.

Sources

A Comparative Guide to the Validation of Analytical Methods for Benzyl Albuterol Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. It ensures that the methods used to quantify an active pharmaceutical ingredient (API) and its related substances are reliable, reproducible, and fit for their intended purpose. This guide provides an in-depth, experience-driven comparison of analytical method validation for benzyl albuterol methyl ester, a key related substance of albuterol. We will dissect a primary analytical technique, High-Performance Liquid Chromatography (HPLC), and compare it with alternative methodologies, grounding our discussion in the principles outlined by the International Council for Harmonisation (ICH) and other regulatory bodies.

The Critical Role of Method Validation in Drug Development

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1][2]. For a compound like this compound, which is an impurity or a synthetic intermediate of albuterol, its accurate quantification is paramount for ensuring the purity, safety, and efficacy of the final drug product. An unvalidated or poorly validated method can lead to erroneous results, potentially masking quality issues and posing a risk to patients.

This guide is structured to provide not just the "how" but, more importantly, the "why" behind the validation protocols. We will explore the validation of a reversed-phase HPLC (RP-HPLC) method, a workhorse in pharmaceutical analysis, and then compare its performance characteristics with Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Thin-Layer Chromatography (HPTLC).

Part 1: Validation of a Primary RP-HPLC Method

A robust RP-HPLC method for the determination of albuterol and its related substances, including this compound, is a common choice in quality control laboratories.[3][4] The validation of such a method must be comprehensive, covering all the performance characteristics stipulated by regulatory guidelines such as ICH Q2(R1) and its recent revision Q2(R2).[1][5][6][7]

Experimental Workflow for RP-HPLC Method Validation

The following diagram illustrates the typical workflow for validating an analytical method.

Method_Validation_Workflow cluster_Planning Planning & Preparation cluster_Execution Execution of Validation Parameters cluster_Evaluation Evaluation & Reporting Method_Development Method Development & Optimization Validation_Protocol Validation Protocol Definition Specificity Specificity Validation_Protocol->Specificity Initiates Testing Reference_Standards Procurement of Reference Standards Reference_Standards->Specificity Linearity_Range Linearity & Range Reference_Standards->Linearity_Range Accuracy Accuracy Reference_Standards->Accuracy Specificity->Linearity_Range Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Data Analysis Robustness->Data_Analysis Completion of Testing Validation_Report Validation Report Generation Data_Analysis->Validation_Report Summarizes Findings

Caption: A typical workflow for analytical method validation.

Detailed Experimental Protocols and Acceptance Criteria

Here, we delve into the specifics of each validation parameter, providing a step-by-step methodology and typical acceptance criteria based on regulatory expectations.

  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Protocol:

    • Prepare a solution of the this compound reference standard.

    • Prepare solutions of known related substances of albuterol.

    • Prepare a placebo solution (formulation matrix without the active ingredient).

    • Spike the placebo solution with this compound and other known impurities.

    • Subject the spiked placebo solution to stress conditions (e.g., acid and base hydrolysis, oxidation, heat, and light) to induce degradation.[8]

    • Inject all solutions into the HPLC system and analyze the chromatograms.

  • Acceptance Criteria: The peak for this compound should be well-resolved from all other peaks (impurities, degradation products, and placebo components), with a resolution of not less than 1.5. No interference from the blank or placebo should be observed at the retention time of the analyte.

  • Objective: To establish the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[1]

  • Protocol:

    • Prepare a stock solution of the this compound reference standard.

    • Prepare a series of at least five dilutions of the stock solution, covering the expected concentration range (e.g., from the limit of quantitation (LOQ) to 150% of the specification limit for the impurity).

    • Inject each dilution in triplicate and record the peak areas.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.999.

    • The y-intercept should not be significantly different from zero.

    • The data points should not show a significant deviation from the regression line.

  • Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Protocol:

    • Prepare a placebo solution.

    • Spike the placebo solution with known concentrations of this compound at a minimum of three levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each concentration level.

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-assay precision):

      • Prepare six independent samples of the placebo spiked with this compound at 100% of the specification limit.

      • Analyze the samples on the same day, with the same analyst and equipment.

      • Calculate the relative standard deviation (RSD) of the results.

    • Intermediate Precision (Inter-assay precision):

      • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

      • Calculate the RSD of the combined results from both studies.

  • Acceptance Criteria:

    • Repeatability: The RSD should be ≤ 5.0%.

    • Intermediate Precision: The RSD should be ≤ 10.0%.

  • Objective:

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (based on Signal-to-Noise Ratio):

    • Prepare a series of dilute solutions of this compound.

    • Inject the solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[9]

  • Acceptance Criteria:

    • The determined LOQ concentration must be validated for precision and accuracy. The RSD for precision at the LOQ should be ≤ 10.0%, and the recovery for accuracy should be within 80.0% to 120.0%.

  • Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Protocol:

    • Introduce small, deliberate changes to the HPLC method parameters, one at a time. Examples include:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 2 °C)

      • Mobile phase composition (e.g., ± 2% organic phase)

      • Wavelength (e.g., ± 2 nm)

    • Analyze a sample under each modified condition and evaluate the impact on the results (e.g., retention time, peak area, resolution).

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within the acceptable limits for all tested variations. The results should not be significantly affected by the changes.

Summary of Validation Data for RP-HPLC Method
Validation ParameterAcceptance CriteriaHypothetical ResultPass/Fail
Specificity Resolution > 1.5, No interferenceResolution = 2.1, No interferencePass
Linearity (r²) ≥ 0.9990.9995Pass
Range Demonstrated linearity, accuracy, precision0.1 - 2.0 µg/mLPass
Accuracy (% Recovery) 90.0 - 110.0%98.5% - 102.3%Pass
Precision (RSD)
- Repeatability≤ 5.0%1.2%Pass
- Intermediate Precision≤ 10.0%2.5%Pass
LOD S/N ≈ 3:10.03 µg/mLPass
LOQ S/N ≈ 10:1, with acceptable precision & accuracy0.1 µg/mLPass
Robustness System suitability passes under varied conditionsAll parameters metPass

Part 2: Comparison with Alternative Analytical Methods

While RP-HPLC is a powerful and widely used technique, other methods offer different advantages and may be suitable for specific applications. Here, we compare our validated RP-HPLC method with LC-MS/MS and HPTLC.

Method Comparison: RP-HPLC vs. LC-MS/MS vs. HPTLC
FeatureRP-HPLC with UV DetectionLC-MS/MSHPTLC
Principle Separation based on polarity, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.Separation on a plate, detection by densitometry.
Specificity Good, but can be limited by co-eluting compounds with similar UV spectra.Excellent, highly specific due to mass detection.Moderate, lower resolution compared to HPLC.
Sensitivity Good (µg/mL to high ng/mL).Excellent (low ng/mL to pg/mL).Moderate (µg/mL to ng/mL).
Quantitation Highly accurate and precise.Highly accurate and precise.Less precise than HPLC and LC-MS/MS.
Throughput Moderate.Moderate.High (multiple samples can be run simultaneously).
Cost Moderate initial and running costs.High initial and running costs.Low initial cost, moderate running costs.
Robustness Generally robust and reliable.Can be less robust, susceptible to matrix effects.Robust for simpler matrices.
Ideal Application Routine quality control, purity testing, stability studies.[3][4]Trace level impurity analysis, metabolite identification, bioanalysis.[10]Rapid screening, preliminary analysis, simpler formulations.[11]
The Interplay of Validation Parameters

The following diagram illustrates the interconnectedness of key validation parameters. For instance, linearity studies define the range, which is then used for accuracy and precision assessments.

Validation_Parameters_Interplay Linearity Linearity Range Range Linearity->Range Defines Accuracy Accuracy Range->Accuracy Tested Across Precision Precision Range->Precision Tested Across Accuracy->Precision Influences Precision->Accuracy Influences Specificity Specificity Specificity->Accuracy Ensures Correct Measurement Specificity->Precision Ensures Consistent Measurement LOQ LOQ LOQ->Range Lower Limit

Caption: Interrelationship of core analytical validation parameters.

Conclusion: Selecting the Appropriate Analytical Method

The choice of an analytical method for this compound depends on the specific requirements of the analysis.

  • For routine quality control in a regulated environment, a well-validated RP-HPLC method with UV detection offers the best balance of performance, cost, and robustness. Its precision and accuracy are well-suited for ensuring product quality.

  • When extremely low levels of the impurity need to be detected and quantified, or for in-depth structural confirmation, LC-MS/MS is the superior choice due to its unparalleled sensitivity and specificity.[10]

  • For high-throughput screening or in situations where cost and speed are the primary drivers, HPTLC can be a viable alternative, although it generally offers lower precision and resolution.[11]

Ultimately, regardless of the method chosen, a comprehensive and scientifically sound validation is non-negotiable. It is the bedrock upon which the quality and safety of pharmaceutical products are built. The principles and protocols outlined in this guide, grounded in regulatory expectations and practical experience, provide a robust framework for achieving this critical objective.

References

  • Determination of Albuterol Sulfate using LC-MS/MS and Evaluation of Lung Microphysiological Systems Used for Inhaled Drugs. U.S. Food and Drug Administration. [Link]

  • Determination of Albuterol Sulfate and Its Related Substances in Albuterol Sulfate Inhalation Solution, 0.5% by RP-HPLC. PubMed. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • Liquid chromatographic methods for the determination of albuterol (salbutamol), albuterol sulphate and related compounds in drug raw materials, tablets and inhalers. Semantic Scholar. [Link]

  • Validation of Organic Impurities Method for Albuterol Sulfate by HPLC. ResearchGate. [Link]

  • Development and validation of analytical methods for selective determination of albuterol and budesonide in Airsupra inhalation aerosol using spectrophotometry. ResearchGate. [Link]

  • Development and validation of analytical methods for selective determination of albuterol and budesonide in Airsupra inhalation aerosol using spectrophotometry. PubMed. [Link]

  • Method Development and Validation of Preservatives Determination (Benzyl Alcohol, Ethylene Glycol Monophenyl Ether, Methyl Hydroxybenzoate, Ethyl Hydroxybenzoate, Propyl Hydroxybenzoate, and Butyl Hydroxybenzoate) using HPLC. ResearchGate. [Link]

  • Quality: specifications, analytical procedures and analytical validation. European Medicines Agency. [Link]

  • Development and validation of a HPLC method for quantifica-tion of degradation impurities of salbutamol sulfate with following l. Ceska a Slovenska Farmacie. [Link]

  • Benzyl Alcohol - Analytical Method Validation. ARL Bio Pharma. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • FDA issues revised guidance for analytical method validation. ResearchGate. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. [Link]

  • Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Journal of Chemical and Pharmaceutical Research. [Link]

  • A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation. SCIRP. [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

Sources

A Comparative Guide to Enantiomeric Excess Determination of Benzyl Albuterol Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

In the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), rigorous control and accurate measurement of chiral purity at each step are paramount. Benzyl albuterol methyl ester is a critical intermediate in the asymmetric synthesis of (R)-Albuterol (Levosalbutamol), the therapeutically active enantiomer. The determination of its enantiomeric excess (e.e.) is a crucial quality control point that dictates the stereochemical purity of the final API. This guide provides an in-depth comparison of the primary chromatographic techniques for this determination: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Imperative of Stereochemical Purity in Albuterol Synthesis

Albuterol, a widely used bronchodilator, is a chiral molecule where the (R)-enantiomer is responsible for the desired therapeutic effects, while the (S)-enantiomer is associated with adverse effects.[1] Consequently, there is a significant regulatory and clinical impetus to produce the enantiomerically pure (R)-Albuterol. The synthesis often involves the resolution of chiral intermediates like benzyl albuterol or its ester derivatives.[2] Accurate determination of the e.e. of this compound ensures that the subsequent synthetic steps proceed with the desired stereochemical integrity, ultimately leading to a safe and effective final drug product.

Comparative Analysis of Chromatographic Methods

The direct separation of enantiomers is most effectively achieved using chiral chromatography.[3] This involves the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times and, thus, separation. Both HPLC and SFC are powerful techniques for this purpose, each with distinct advantages.

Table 1: Performance Comparison of Chiral HPLC and Chiral SFC
ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)
Principle Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase.Differential partitioning of enantiomers between a supercritical fluid mobile phase (typically CO2) and a solid CSP.
Typical CSPs Polysaccharide-based (e.g., Chiralcel®, Chiralpak®), macrocyclic glycopeptides (e.g., Chirobiotic™ T).[4][5]Polysaccharide-based, Pirkle-type.[6]
Speed Moderate analysis times (typically 10-30 minutes).Significantly faster analysis times (typically <10 minutes).[6][7]
Resolution High resolution can be achieved with optimized methods.Often provides superior resolution and efficiency.
Solvent Usage Higher consumption of organic solvents (e.g., hexane, isopropanol, ethanol).Primarily uses compressed CO2, with small amounts of organic co-solvents, making it a "greener" technique.[7]
Method Dev. Can be time-consuming due to the wide range of solvent systems.Faster method development due to the simplicity of the mobile phase.
Cost Lower initial instrument cost. Higher operational cost due to solvent consumption and disposal.Higher initial instrument cost. Lower operational cost due to reduced solvent usage.
Best For Routine QC, established methods, laboratories with existing HPLC infrastructure.High-throughput screening, rapid method development, preparative separations, "green" chemistry initiatives.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely adopted technique for enantiomeric excess determination. The choice of the chiral stationary phase is the most critical parameter for achieving separation.

Causality Behind Experimental Choices in Chiral HPLC
  • Chiral Stationary Phase (CSP): For albuterol and its derivatives, polysaccharide-based CSPs (e.g., amylose or cellulose derivatives coated on silica) and macrocyclic glycopeptide-based CSPs (like teicoplanin) are highly effective.[4][5] These phases offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions, which are essential for chiral recognition of molecules with aromatic rings, hydroxyl groups, and amine functionalities, all present in this compound.

  • Mobile Phase: The mobile phase modulates the interactions between the analyte and the CSP. In normal-phase mode (e.g., hexane/ethanol), increasing the polar alcohol content generally reduces retention time but may also affect resolution. In polar organic mode (e.g., methanol/acetonitrile with additives), acidic and basic additives like trifluoroacetic acid (TFA) or diethylamine (DEA) are often used to suppress ionization of the analyte and improve peak shape.[5][8]

Experimental Protocol: Chiral HPLC

This protocol is a starting point for the analysis of this compound, based on established methods for albuterol.

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or Chirobiotic™ T (250 x 4.6 mm, 5 µm).

    • Mobile Phase (Normal Phase): n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 225 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve a known quantity of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Enantiomeric Excess Calculation:

    • Calculate the e.e. using the peak areas of the two enantiomers: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Method Validation and Optimization

For this compound, the benzyl and methyl ester groups increase the molecule's non-polarity compared to albuterol. Therefore, you may need to:

  • Decrease Mobile Phase Polarity: In normal phase, increase the percentage of hexane to increase retention and potentially improve resolution.

  • Screen Different CSPs: If the initial column does not provide baseline resolution, screen other polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AS-H).

Method validation should be performed according to ICH guidelines and include specificity, linearity, precision, accuracy, and robustness.[9]

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in speed and reduced environmental impact.[6][7]

Causality Behind Experimental Choices in Chiral SFC
  • Mobile Phase: The primary mobile phase component is supercritical CO₂, which is non-toxic and readily available. Its low viscosity and high diffusivity lead to faster and more efficient separations. Small amounts of polar organic co-solvents (modifiers), such as methanol or ethanol, are added to modulate analyte retention and improve solubility.

  • Chiral Stationary Phase: The same polysaccharide-based CSPs used in HPLC are highly effective in SFC. The chiral recognition mechanisms are similar, but the different mobile phase properties often lead to unique selectivity.

Experimental Protocol: Chiral SFC
  • Instrumentation:

    • Analytical SFC system with a CO₂ pump, modifier pump, autosampler, column thermostat, back pressure regulator, and UV detector.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H (150 x 4.6 mm, 3 µm).

    • Mobile Phase: Supercritical CO₂ / Methanol with 0.1% Diethylamine (gradient or isocratic, e.g., 85:15, v/v).

    • Flow Rate: 3.0 mL/min.

    • Outlet Pressure (BPR): 150 bar.

    • Column Temperature: 40 °C.

    • Detection: UV at 225 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Dissolve the sample in methanol or another suitable organic solvent at a concentration of approximately 1 mg/mL.

  • Enantiomeric Excess Calculation:

    • Calculated as described in the HPLC protocol.

Visualizing the Workflow

G

Conclusion

Both chiral HPLC and SFC are highly effective for determining the enantiomeric excess of this compound.

  • Chiral HPLC is a well-established, reliable method, particularly suitable for laboratories where it is already a standard technique.

  • Chiral SFC offers significant advantages in terms of speed, efficiency, and reduced solvent consumption, making it the superior choice for high-throughput analysis and laboratories with a focus on green chemistry.

The selection of the optimal technique will depend on specific laboratory needs, including sample throughput, existing instrumentation, and cost considerations. The provided protocols serve as a robust starting point for method development, which should always be followed by thorough validation to ensure data integrity and compliance with regulatory standards.

References

  • Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation. (2023). MDPI. [Link]

  • Enantiomeric resolution of albuterol sulfate by preferential crystallization. (2014). ResearchGate. [Link]

  • Process for preparing isomers of salbutamol. (2009).
  • Chiral HPLC Separations. Phenomenex. [Link]

  • High-throughput Chiral Analysis of Albuterol Enantiomers in Dog Plasma Using On-Line Sample extraction/polar Organic Mode Chiral Liquid Chromatography With Tandem Mass Spectrometric Detection. (2003). PubMed. [Link]

  • Validation of a chiral HPLC assay for (R)-Salbutamol sulfate. (2008). ResearchGate. [Link]

  • Biosynthesis of Salbutamol-4′-O-sulfate as Reference for Identification of Intake Routes and Enantiopure Salbutamol Administration by Achiral UHPLC-MS/MS. (2020). MDPI. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. (2022). Chromatography Online. [Link]

  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. (2023). MDPI. [Link]

  • HPLC Method for Simultaneous Determination of Ambroxol, Salbutamol and Fexofenadine in Their Bulk and Dosage Forms. (2020). Scientific Literature. [Link]

  • Liquid chromatographic methods for the determination of albuterol (salbutamol), albuterol sulphate and related compounds in drug raw materials, tablets and inhalers. (1990). PubMed. [Link]

  • Process for preparing isomers of salbutamol. (2006).
  • METHOD DEVELOPMENT AND VALIDATION OF SALBUTAMOL SULPHATE AND ITS RELATED IMPURITIES BY RP-HPLC. (2014). ResearchGate. [Link]

  • Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. (2021). Indian Journal of Pharmaceutical Education and Research. [Link]

  • Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation. (2023). National Institutes of Health. [Link]

  • Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. (2022). MDPI. [Link]

  • Validation of Analytical Methods. (2019). ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to the Characterization of Salbutamol Impurities: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. Impurities, even at trace levels, can impact the safety, efficacy, and stability of the final drug product. This guide provides an in-depth, comparative analysis of analytical methodologies for the characterization of impurities in salbutamol, a widely used bronchodilator. We will focus on process-related impurities and degradation products, with a particular emphasis on challenging-to-characterize species such as benzyl albuterol methyl ester.

This document is designed to be a practical resource, moving beyond theoretical discussions to provide actionable, field-proven insights. We will explore the "why" behind experimental choices, offering a self-validating framework for robust impurity profiling.

The Criticality of Impurity Profiling in Salbutamol

Salbutamol, also known as albuterol, is a selective beta-2 adrenergic agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD).[1] Its synthesis and formulation processes can give rise to a variety of impurities, including starting materials, by-products, intermediates, and degradation products.[2][3] The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established stringent guidelines (Q3A/B) for the control of impurities in new drug substances and products, necessitating their identification and characterization.[4][5][6][7]

The presence of impurities can have significant consequences:

  • Toxicological Risks: Some impurities may be pharmacologically active or toxic, posing a direct risk to patient safety.

  • Reduced Efficacy: Impurities can potentially reduce the therapeutic efficacy of the API.

  • Stability Issues: Certain impurities can affect the stability of the drug product, leading to a shorter shelf life.

Therefore, a comprehensive understanding and control of the impurity profile of salbutamol are not merely regulatory hurdles but fundamental aspects of ensuring drug quality and patient safety.

Unveiling the Impurity Landscape of Salbutamol

The European Pharmacopeia lists several known impurities of salbutamol.[8] Beyond these, process development and stability studies often reveal previously unidentified impurities.[2][3] One such example is this compound, a potential process-related impurity.[9]

A thorough characterization of these impurities is the first step towards effective control. This involves elucidating their chemical structures and understanding their physicochemical properties.

Table 1: Physicochemical Properties of Salbutamol and Key Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Identifying Features
SalbutamolC13H21NO3239.31Primary API
This compoundC21H27NO4357.50Presence of benzyl and methyl ester groups
Salbutamol Impurity D[8]C13H19NO2221.29Ketone derivative
Salbutamol Impurity F[8]C13H21NO2223.31Des-hydroxy derivative
Salbutamol Impurity G[8]C10H15NO2181.23De-tert-butyl derivative

The synthesis of reference standards for identified impurities is often necessary for their definitive characterization and for the validation of analytical methods.[2]

A Comparative Toolkit for Impurity Analysis

A multi-faceted analytical approach is often required for the comprehensive characterization of salbutamol impurities. This section compares the most effective techniques, detailing their principles, experimental protocols, and the rationale behind their application.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the cornerstone of pharmaceutical impurity analysis due to its high resolution, sensitivity, and versatility.[1][10][11] Reversed-phase HPLC (RP-HPLC) is the most common mode used for salbutamol and its impurities.[3][10]

The "Why": RP-HPLC separates compounds based on their hydrophobicity. The non-polar stationary phase (e.g., C18) retains more hydrophobic compounds longer, allowing for their separation from the more polar salbutamol. The choice of mobile phase, pH, and gradient elution is critical for achieving optimal separation of all potential impurities.

Experimental Protocol: A Validated RP-HPLC Method for Salbutamol Impurity Profiling [10][12]

  • Instrumentation: A liquid chromatograph equipped with a UV detector.[2]

  • Column: ACE C18 (150 x 4.6 mm, 5 µm particle size).[12]

  • Mobile Phase A: 0.05% Triethylamine (TEA) solution adjusted to pH 5.5 with acetic acid.[12]

  • Mobile Phase B: Methanol:Acetonitrile (50:50, v/v).[12]

  • Gradient Elution:

    • 0-5 min: 95% A / 5% B

    • 5-30 min: Linear gradient to 10% A / 90% B

    • 30-32 min: Hold at 10% A / 90% B

    • 32-34 min: Return to 95% A / 5% B[12]

  • Flow Rate: 1.0 mL/min.[10][12]

  • Column Temperature: 35 °C.[12]

  • Detection: UV at 277 nm.[12]

  • Sample Preparation: Accurately weigh and dissolve the salbutamol sample in the mobile phase to a final concentration of approximately 1 mg/mL.

Self-Validation: The method's specificity is demonstrated by its ability to resolve known impurities from the main salbutamol peak and from each other. The use of a gradient elution ensures that both polar and non-polar impurities are effectively separated within a reasonable run time. The inclusion of TEA in the mobile phase helps to reduce peak tailing of basic compounds like salbutamol.

Diagram: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Salbutamol Dissolve Dissolve in Mobile Phase Sample->Dissolve Solvent Prepare Mobile Phases Solvent->Dissolve Injection Inject Sample Dissolve->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (277 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantify Impurities Integration->Quantification

Caption: A streamlined workflow for HPLC-based impurity analysis.

Supercritical Fluid Chromatography (SFC): A Greener and Faster Alternative

SFC has emerged as a powerful alternative to HPLC, offering faster analysis times and reduced solvent consumption.[8][13] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.

The "Why": The low viscosity and high diffusivity of supercritical fluids lead to higher separation efficiency and faster equilibration times compared to liquids used in HPLC. This translates to significantly shorter run times, often reducing analysis time by a factor of seven compared to traditional HPLC methods for salbutamol.[8]

Experimental Protocol: A Rapid SFC Method for Salbutamol Impurities [8]

  • Instrumentation: Agilent 1260 Infinity II SFC System with a Variable Wavelength Detector (VWD).

  • Column: Appropriate SFC column (e.g., screened from various stationary phases).

  • Mobile Phase: Carbon dioxide with a co-solvent such as methanol or acetonitrile.

  • Gradient: A programmed gradient of the co-solvent.

  • Temperature and Pressure: Optimized for the specific separation.

  • Detection: VWD at an appropriate wavelength.

Self-Validation: The performance of the SFC method is validated through system suitability tests, including replicate injections of a standard solution containing salbutamol and its known impurities. The relative standard deviation (RSD) for retention times and peak areas should be within acceptable limits (typically <1% for retention times and <2% for impurity peak areas).[8]

Mass Spectrometry (MS): For Unambiguous Identification

When coupled with a separation technique like HPLC or GC, mass spectrometry provides definitive structural information about impurities.

The "Why": MS measures the mass-to-charge ratio of ions, providing the molecular weight of the compound. Fragmentation patterns can further elucidate the structure. This is particularly crucial for identifying unknown impurities that are not commercially available as reference standards. For instance, the molecular weight of a salbutamol impurity was determined to be 251, which is 12 mass units higher than salbutamol, suggesting the presence of an additional methyl group.[2]

Experimental Workflow: HPLC-MS for Impurity Identification

  • Separation: Perform chromatographic separation using an optimized HPLC method.

  • Ionization: The eluent from the HPLC is directed to the MS ion source (e.g., Electrospray Ionization - ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio in the mass analyzer.

  • Detection: The detector records the abundance of each ion.

  • Data Analysis: The resulting mass spectrum provides the molecular weight and fragmentation data for structural elucidation.

Diagram: HPLC-MS Workflow for Structural Elucidation

HPLCMS_Workflow cluster_hplc HPLC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis HPLC HPLC System IonSource Ion Source (ESI) HPLC->IonSource MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum Detector->Spectrum Elucidation Structure Elucidation Spectrum->Elucidation

Caption: The hyphenated technique of HPLC-MS for impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules.[14][15][16][17][18] It provides detailed information about the chemical environment of each atom in a molecule.

The "Why": For novel or unknown impurities, NMR is essential to confirm the proposed structure. Techniques like 1H NMR, 13C NMR, COSY, HSQC, and HMBC provide a complete picture of the molecular connectivity. For example, in the characterization of a salbutamol impurity, additional signals in the 1H and 13C NMR spectra confirmed the presence of a methoxy and a methyl group.[2]

Experimental Protocol: NMR for Impurity Characterization

  • Isolation: The impurity of interest is typically isolated using preparative HPLC.[2]

  • Sample Preparation: The isolated impurity is dissolved in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Data Acquisition: A suite of NMR experiments (1D and 2D) is performed on a high-field NMR spectrometer.

  • Spectral Interpretation: The chemical shifts, coupling constants, and cross-peaks are analyzed to determine the complete molecular structure.

Self-Validation: The consistency of data from various NMR experiments provides a self-validating framework for the proposed structure. For instance, an HMBC correlation between a proton and a carbon confirms a long-range connectivity, corroborating the structural assignment.

Data Interpretation and Comparison of Analytical Techniques

The choice of analytical technique depends on the specific objective, whether it is routine purity testing, identification of an unknown impurity, or method validation.

Table 2: Comparison of Analytical Techniques for Salbutamol Impurity Characterization

TechniquePrimary ApplicationAdvantagesLimitations
HPLC-UV Routine purity testing, quantificationRobust, reproducible, widely available[1][10]Requires reference standards for identification
SFC-UV Rapid screening, routine analysisFaster than HPLC, reduced solvent usage[8][13]May require specialized equipment
LC-MS Identification of unknown impuritiesProvides molecular weight and structural information[2]Quantitative accuracy can be lower than UV
NMR Unambiguous structure elucidationGold standard for structural confirmation[14][17]Requires isolated and pure samples, lower sensitivity

Regulatory Considerations: According to ICH Q3A guidelines, impurities present at a level above the identification threshold (typically 0.10% for a maximum daily dose of >2g) must be structurally characterized.[19] The reporting threshold is generally 0.05%.[19]

Conclusion

The effective characterization of salbutamol impurities is a critical component of ensuring the quality, safety, and efficacy of this vital medication. A strategic and multi-pronged analytical approach, leveraging the strengths of HPLC, SFC, MS, and NMR, is essential for comprehensive impurity profiling. This guide has provided a comparative overview of these techniques, grounded in scientific principles and practical, field-tested protocols. By understanding the "why" behind the "how," researchers and drug development professionals can build robust, self-validating systems for impurity analysis, ultimately safeguarding patient health.

References

  • Agilent Technologies. (2024). Detection of Low-Level Impurities in Salbutamol Using the Agilent 1260 Infinity II SFC System with a Variable Wavelength Detector. Retrieved from [Link]

  • Agarwal, D., et al. (2014). Synthesis, Isolation and Characterization of Process-Related Impurities in Salbutamol Sulphate. Journal of Analytical Methods in Chemistry, 2014, 1-6.
  • Halko, R., et al. (2020). Development and validation of a HPLC method for quantification of degradation impurities of salbutamol sulfate with following long-term stability studies in multicomponent cough syrup. Ceska Slov Farm, 69(4), 161-168.
  • Sule, S., et al. (2023).
  • Yogesh, S., et al. (2011). METHOD DEVELOPMENT AND VALIDATION OF SALBUTAMOL SULPHATE AND ITS RELATED IMPURITIES BY RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 2(5), 1234-1240.
  • ResearchGate. (2015). Synthesis, Isolation and Characterization of Process-Related Impurities in Salbutamol Sulphate. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Determination of Salbutamol Sulfate and Its Impurities in Pharmaceuticals by Supercritical Fluid Chromatography. Retrieved from [Link]

  • Auctores. (2020). Analytical Methods for Determination of Salbutamol, Ambroxol and Fexofenadine. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

  • Google Patents. (n.d.). US6995286B2 - Process for preparing isomers of salbutamol.
  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH HARMONISED TRIPARTITE GUIDELINE - IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Retrieved from [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • National Institutes of Health. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Retrieved from [Link]

  • Toref-Standards. (2023). NMR Applications in Pharmaceutical Impurity Profiling. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Food and Drug Administration. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • Google Patents. (n.d.). EP1349828B1 - Process for preparing isomers of salbutamol.
  • IntechOpen. (2024). Chapter 1: Applications of NMR in Drug Substance and Drug Product Development. Retrieved from [Link]

  • Pharmachitchat. (2015). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from [Link]

Sources

A Comparative Pharmacokinetic Guide: Albuterol and its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the pharmacokinetic (PK) profile of a drug is paramount to optimizing its therapeutic efficacy and safety. This guide provides an in-depth, objective comparison of the pharmacokinetic properties of the widely-used bronchodilator, albuterol (also known as salbutamol), and its precursor, bambuterol. We will delve into the experimental data that underpins our understanding of these compounds, offering insights into the causal relationships between their chemical structures and clinical performance.

Introduction: The Rationale for Albuterol Prodrugs

Albuterol is a selective beta-2 adrenergic receptor agonist that induces bronchodilation, making it a cornerstone in the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2] It is typically administered via inhalation for rapid, localized effects in the lungs.[2][3] However, oral administration of albuterol is hampered by significant first-pass metabolism in the liver, where it is sulphated to inactive metabolites.[2] This reduces its systemic bioavailability and necessitates higher doses, which can increase systemic side effects.[2]

To overcome these limitations, prodrugs have been developed. A prodrug is an inactive or less active molecule that is converted into the active parent drug within the body. Bambuterol is a notable example, designed as a prodrug of terbutaline, a beta-2 agonist with a structure and function very similar to albuterol.[4][5] By studying bambuterol, we can gain valuable insights into how a prodrug strategy can modulate the pharmacokinetic profile to achieve a more favorable therapeutic window.

Pharmacokinetic Profiles: A Head-to-Head Comparison

The journey of a drug through the body is defined by four key processes: Absorption, Distribution, Metabolism, and Excretion (ADME). Below, we compare these processes for albuterol (administered orally and by inhalation) and oral bambuterol.

Albuterol (Salbutamol)
  • Absorption :

    • Inhalation : Albuterol acts directly on bronchial smooth muscle.[3] Systemic absorption is minimal at therapeutic doses, with trace amounts appearing in the blood 2 to 3 hours post-inhalation.[3] The peak plasma concentration (Cmax) is reached rapidly, with a Tmax of approximately 0.22 hours.[3][6]

    • Oral : After oral administration, albuterol is readily absorbed from the gastrointestinal tract.[2] However, it undergoes extensive first-pass metabolism, resulting in a systemic bioavailability of about 50%.[7] The Tmax for oral albuterol is significantly longer than for the inhaled route, around 1.8 hours.[6]

  • Distribution : Albuterol has a large volume of distribution, indicating that it distributes into tissues outside the bloodstream.[3]

  • Metabolism : The primary metabolic pathway for albuterol is conjugation to albuterol 4'-O-sulfate, an inactive compound.[3] This metabolism occurs mainly in the liver, and the primary enzyme responsible is sulfotransferase (SULT1A3).[8]

  • Excretion : Albuterol and its metabolites are primarily eliminated through the kidneys. Approximately 80% to 100% of a dose is excreted in the urine within 72 hours, with a smaller fraction (less than 20%) found in the feces.[3][8] The elimination half-life (t½) varies by formulation, ranging from 3.8 to 6 hours for inhaled and immediate-release oral forms.[3]

Bambuterol (as a Terbutaline Prodrug)
  • Absorption : Bambuterol is well-absorbed from the gastrointestinal tract and is stable against presystemic elimination.[4] Its absorption is prolonged, which is a key feature of its design.[9]

  • Distribution : Bambuterol and its metabolites show a preferential distribution to lung tissue.[5] This tissue-specific targeting is advantageous, as it concentrates the site of conversion to the active drug where it is most needed.[5]

  • Metabolism : Bambuterol's metabolism is a two-step process. It is first hydrolyzed by the enzyme butyrylcholinesterase, which is present in plasma and the lungs, to form terbutaline.[4][5] It also undergoes oxidative metabolism, creating intermediates that are then hydrolyzed to terbutaline.[4] This slow and sustained conversion is the reason for its long duration of action.[9] Bambuterol itself also acts as an inhibitor of butyrylcholinesterase, which slows its own rate of hydrolysis.[5][10]

  • Excretion : The active metabolite, terbutaline, is eventually eliminated. The mean residence time of terbutaline generated from oral bambuterol is significantly longer (around 34 hours) compared to when terbutaline is administered directly.[9]

Quantitative Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters, providing a clear quantitative comparison.

ParameterAlbuterol (Inhaled)Albuterol (Oral)Bambuterol (Oral)
Tmax (Time to Peak Conc.) ~0.22 hours[6]~1.8 hours[6]3.9 - 6.8 hours (for terbutaline)[4]
Cmax (Peak Plasma Conc.) ~3.4 µg/L (for 1.2mg dose)[6]~3.9 µg/L (for 1.2mg dose)[6]Lower peak:trough ratio than terbutaline[4]
Half-life (t½) ~3.8 - 5 hours[3]~5 - 6 hours[3]~16 hours (bambuterol); ~22 hours (terbutaline)[11]
Bioavailability N/A (local action)~50%[7]~10.2% (as terbutaline)[9]
Primary Metabolism Hepatic Sulfation (SULT1A3)[3][8]Hepatic Sulfation (SULT1A3)[3][8]Hydrolysis (Butyrylcholinesterase) & Oxidation[4]
Primary Excretion Route Renal[3][8]Renal[7]Renal (as terbutaline and metabolites)

Clinical Implications: The data clearly illustrates the success of the prodrug strategy. Bambuterol's slow conversion to terbutaline results in a significantly prolonged half-life and a delayed Tmax. This allows for a once-daily dosing regimen, which can improve patient adherence.[4][9] In contrast, the shorter half-life of albuterol necessitates more frequent dosing.

Visualizing the Metabolic Pathway and Experimental Workflow

To better understand these processes, the following diagrams illustrate the metabolic conversion of bambuterol and a typical experimental workflow for a pharmacokinetic study.

Bambuterol Bambuterol (Oral Administration) Absorption GI Tract Absorption Bambuterol->Absorption Plasma Bambuterol in Plasma Absorption->Plasma Metabolism Metabolism (Butyrylcholinesterase & Oxidative Pathways) Plasma->Metabolism Terbutaline Terbutaline (Active Drug) Metabolism->Terbutaline Action Action on Beta-2 Receptors (Bronchodilation) Terbutaline->Action Excretion Renal Excretion Terbutaline->Excretion

Caption: Metabolic conversion of bambuterol to its active form, terbutaline.

cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post Post-Analytical Phase Dosing Drug Administration (e.g., Oral Gavage in Rats) Sampling Serial Blood Sampling (e.g., via Cannula) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Extraction Sample Extraction (e.g., Solid Phase Extraction) Processing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis PK_Calc Pharmacokinetic Analysis (e.g., Non-compartmental) Analysis->PK_Calc Report Data Reporting & Interpretation PK_Calc->Report

Caption: Standard workflow for an in-vivo pharmacokinetic study.

Experimental Protocols: Ensuring Data Integrity

The reliability of pharmacokinetic data hinges on robust and validated experimental methods. Here, we outline a standard protocol for quantifying albuterol in plasma, a cornerstone of any PK study.

Protocol: Quantification of Albuterol in Plasma via LC-MS/MS

This protocol is based on established methods for bioanalytical quantification and adheres to principles outlined in the FDA's Guidance for Industry on Bioanalytical Method Validation.[12][13][14][15][16]

Objective: To accurately and precisely measure the concentration of albuterol in plasma samples obtained from a pharmacokinetic study.

Causality: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application. It offers superior sensitivity and selectivity, allowing for the differentiation of the analyte from endogenous plasma components and other metabolites.[13]

Methodology:

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Rationale: SPE is used to remove proteins and other interfering substances from the plasma matrix and to concentrate the analyte, thereby improving the sensitivity and robustness of the assay.[13]

    • Condition an SPE cartridge (e.g., a C18 column) with methanol followed by water.

    • Load 100 µL of plasma sample, to which an internal standard (e.g., a deuterated albuterol or a structurally similar compound like amlodipine) has been added.[13] The internal standard is crucial for correcting for variations in extraction efficiency and instrument response.

    • Wash the cartridge with a weak organic solvent to remove hydrophilic interferences.

    • Elute the albuterol and internal standard with a stronger organic solvent (e.g., acetonitrile with 0.1% formic acid).[13]

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.

  • Chromatographic Separation (HPLC):

    • Rationale: High-Performance Liquid Chromatography (HPLC) separates the analyte of interest from any remaining components before it enters the mass spectrometer.

    • Column: Use a reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[13]

    • Mobile Phase: An isocratic mobile phase, such as a mixture of 0.1% formic acid in water and acetonitrile (e.g., 10:90 v/v), is commonly used.[13] The formic acid helps to protonate the analyte for better ionization.

    • Flow Rate: A typical flow rate is 0.6 mL/min.[13]

    • Injection Volume: Inject 10 µL of the reconstituted sample.

  • Detection (Tandem Mass Spectrometry - MS/MS):

    • Rationale: MS/MS provides high selectivity and sensitivity by monitoring a specific fragmentation of the analyte ion.

    • Ionization: Use positive electrospray ionization (ESI) mode.

    • Detection Mode: Operate in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: Monitor the transition of the protonated parent ion to a specific product ion. For albuterol, this is typically m/z 240.2 → 148.4.[13] A specific transition for the internal standard is also monitored.

  • Calibration and Quality Control (Self-Validation):

    • Rationale: To ensure the accuracy and precision of the results, the assay must be validated.

    • Calibration Curve: Prepare a set of calibration standards by spiking known concentrations of albuterol into blank plasma. The curve should cover the expected concentration range in the study samples (e.g., 10 pg/mL to 4000 pg/mL).[13][17] A linear regression with a correlation coefficient (r²) of ≥ 0.99 is required.[13][17]

    • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range. These are analyzed with the study samples to assess the accuracy and precision of the run.

    • Validation Parameters: The method must be validated for accuracy, precision, selectivity, stability (freeze-thaw, bench-top), and recovery, according to regulatory guidelines.[14][15][16]

Conclusion

The pharmacokinetic comparison between albuterol and its prodrug precursor, bambuterol, highlights the power of medicinal chemistry to engineer drugs with improved clinical profiles. While inhaled albuterol provides rapid, localized relief, its oral formulation is limited by first-pass metabolism. The prodrug approach, exemplified by bambuterol, effectively circumvents this issue by delaying and sustaining the release of the active therapeutic agent. This leads to a prolonged duration of action and a more convenient dosing schedule. The experimental protocols detailed herein provide the foundation for generating the high-quality, reliable data necessary to make such critical assessments in drug development.

References

  • Albuterol - StatPearls - NCBI Bookshelf. (2024). National Center for Biotechnology Information. [Link]

  • Pharmacokinetics and pharmacodynamics of albuterol multidose dry powder inhaler and albuterol hydrofluoroalkane in children with asthma. (n.d.). PubMed. [Link]

  • Pharmacokinetic and pharmacodynamic characteristics and safety of inhaled albuterol enantiomers in healthy volunteers. (n.d.). PubMed. [Link]

  • Albuterol: Pharmacokinetics & Mechanism of Action. (n.d.). Study.com. [Link]

  • Sitar, D. S. (1996). Clinical pharmacokinetics of bambuterol. Clinical Pharmacokinetics, 31(4), 246–256. [Link]

  • Determination of Albuterol Sulfate using LC-MS/MS and Evaluation of Lung Microphysiological Systems Used for Inhaled Drugs. (n.d.). U.S. Food and Drug Administration. [Link]

  • Morgan, D. J., Paull, J. D., Richmond, B. H., Wilson-Evered, E., & Ziccone, S. P. (1986). Pharmacokinetics of intravenous and oral salbutamol and its sulphate conjugate. British Journal of Clinical Pharmacology, 22(5), 587–593. [Link]

  • Reddy, B. R., et al. (2014). Development and Validation of a HPLC/MS/MS Method for the Determination of Albuterol in Human Plasma. Pharmacophore, 5(2), 221-230. [Link]

  • Nickson, C. (2020). Salbutamol. Life in the Fastlane. [Link]

  • Rosenborg, J., et al. (1998). Pharmacokinetics of bambuterol in healthy subjects. British Journal of Clinical Pharmacology, 45(5), 459-465. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Biologics Evaluation and Research (CBER). (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • The Pharmacokinetic Profile of Inhaled and Oral Salbutamol in Elite Athletes With Asthma and Nonasthmatic Subjects. (2017). ResearchGate. [Link]

  • LC-MS method for the determination of albuterol enantiomers in human plasma using manual solid-phase extraction and a non-deuterated internal standard. (n.d.). ResearchGate. [Link]

  • Comparative pharmacokinetics of salbutamol inhaled from a pressurized metered dose inhaler either alone or connected to a newly. (2020). Mediflux. [Link]

  • Pharmacokinetics, pharmacodynamics, and clinical efficacy of albuterol RespiClick ™ dry-powder inhaler in the treatment of asthma. (n.d.). ResearchGate. [Link]

  • PROAIR™ HFA (ALBUTEROL SULFATE) INHALATION AEROSOL PRESCRIBING INFORMATION. (n.d.). U.S. Food and Drug Administration. [Link]

  • Bambuterol – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Boulton, D. W., & Fawcett, J. P. (1997). LC-MS method for the determination of albuterol enantiomers in human plasma using manual solid-phase extraction and a non-deuterated internal standard. Journal of pharmaceutical and biomedical analysis, 16(4), 621–628. [Link]

  • DEVELOPMENT AND VALIDATION OF A HPLC/MS/MS METHOD FOR THE DETERMINATION OF ALBUTEROL IN HUMAN PLASMA. (n.d.). Pharmacophore. [Link]

  • Nyberg, L., et al. (1998). Pharmacokinetics of bambuterol during oral administration of plain tablets and solution to healthy adults. British Journal of Clinical Pharmacology, 45(5), 467-473. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Tan, M., et al. (2002). Pharmacokinetics and relative bioavailability of salbutamol metered-dose inhaler in healthy volunteers. Yao Xue Xue Bao, 37(5), 383-386. [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • Tunek, A., & Svensson, L. A. (1988). Bambuterol, a carbamate ester prodrug of terbutaline, as inhibitor of cholinesterases in human blood. Drug metabolism and disposition: the biological fate of chemicals, 16(5), 759–764. [Link]

  • USFDA. Guidance for Industry: Bioanalytical Method Validation. (n.d.). ResearchGate. [Link]

  • Bioanalytical Method Validation; Guidance for Industry; Availability. (2018). Federal Register. [Link]

Sources

A Comparative Guide to HPLC and Capillary Electrophoresis for the Analysis of Benzyl Albuterol Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical analysis, the rigorous assessment of active pharmaceutical ingredients (APIs) and their related substances is paramount to ensuring drug safety and efficacy. Benzyl albuterol methyl ester, a key intermediate and potential impurity in the synthesis of albuterol, necessitates precise and reliable analytical methods for its quantification. This guide provides an in-depth comparison of two powerful separation techniques, High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), for the analysis of this compound. Drawing upon established analytical principles and experimental data for related compounds, we will explore the nuances of each method, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Analytical Challenge: this compound

This compound is a critical compound in the synthesis of salbutamol (albuterol).[1] Its presence as a residual intermediate or degradation product in the final API can impact the quality and safety of the drug product. Therefore, sensitive and selective analytical methods are required for its detection and quantification. The choice of analytical technique is crucial and depends on various factors, including the required sensitivity, selectivity, speed of analysis, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone of pharmaceutical analysis, renowned for its robustness, versatility, and high-resolution capabilities.[2] For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed, leveraging the compound's hydrophobicity for separation.

The "Why" Behind the HPLC Method

The selection of an RP-HPLC method is guided by the physicochemical properties of this compound. The non-polar benzyl and methyl ester groups impart significant hydrophobic character to the molecule, making it well-suited for retention on a non-polar stationary phase (like C18) and elution with a polar mobile phase. The use of a gradient elution allows for the efficient separation of the analyte from other polar and non-polar impurities within a reasonable timeframe. A UV detector is appropriate due to the presence of a chromophore in the molecule.

Experimental Protocol: RP-HPLC for this compound

Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 276 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound in a diluent of 50:50 water:acetonitrile.

  • Prepare working standards and sample solutions by diluting the stock solution to the desired concentrations within the linear range.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Prep_Standard Prepare Standard Stock Solution Dilution Serial Dilutions Prep_Standard->Dilution Prep_Sample Prepare Sample Solution Prep_Sample->Dilution Injection Inject into HPLC Dilution->Injection Transfer to Autosampler Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (276 nm) Separation->Detection Integration Peak Integration Detection->Integration Chromatogram Quantification Quantification vs. Standard Integration->Quantification Report Generate Report Quantification->Report CE_Workflow cluster_prep_ce Sample Preparation cluster_ce CE Analysis cluster_data_ce Data Processing & Analysis Dissolve Dissolve Sample in BGE Filter Filter Sample (0.22 µm) Dissolve->Filter Injection_CE Hydrodynamic Injection Filter->Injection_CE Transfer to CE Vial Separation_CE Electrophoretic Separation (Fused-Silica Capillary) Injection_CE->Separation_CE Detection_CE UV Detection (214 nm) Separation_CE->Detection_CE Integration_CE Peak Integration Detection_CE->Integration_CE Electropherogram Analysis_CE Migration Time & Peak Area Analysis Integration_CE->Analysis_CE Report_CE Generate Report Analysis_CE->Report_CE

Sources

A Senior Application Scientist's Guide to Salbutamol Synthesis: A Comparative Analysis of Benzyl Albuterol Methyl Ester and 4-Benzyl Albuterol as Key Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers focused on the synthesis of bronchodilators, the efficient and high-purity production of Salbutamol (Albuterol) is a subject of continuous refinement. The selection of an optimal synthetic route, characterized by stable intermediates and high-yield transformations, is paramount. This guide provides an in-depth analysis of a widely adopted synthetic pathway that proceeds through two critical intermediates: Benzyl Albuterol Methyl Ester and 4-Benzyl Albuterol .

Rather than a simple head-to-head comparison, this document will elucidate the sequential relationship between these two compounds, detailing the strategic rationale for this multi-step approach. We will explore the causality behind experimental choices, provide validated protocols, and present a critical evaluation of the advantages and challenges inherent to this synthetic strategy.

The Strategic Role of Benzyl Protection and Stepwise Reduction

The synthesis of Salbutamol requires the careful orchestration of functional group transformations on a substituted benzene ring. A common and effective strategy involves the use of a benzyl protecting group for the phenolic hydroxyl and the presence of a methyl ester, which is later reduced to the required hydroxymethyl group. This leads to a synthetic pathway where this compound is a precursor to 4-Benzyl Albuterol, the immediate forerunner to the final Salbutamol molecule.

The core logic of this pathway is built on several key principles of process chemistry:

  • Stability and Handling: The methyl ester intermediate is often a stable, crystalline solid that is easier to purify and handle than intermediates with multiple free hydroxyl groups.

  • Sequential Reduction: The presence of the ester allows for a selective reduction of this group to the primary alcohol at a specific stage. This avoids potential side reactions that might occur if the hydroxymethyl group were present from the start of the synthesis.

  • Chiral Resolution: The introduction of the chiral center occurs before the final deprotection step. Both the ester and the subsequent alcohol intermediates can be subjected to chiral resolution, a critical step for producing the more active (R)-enantiomer of Salbutamol.[1][2]

Below is a diagram illustrating the core synthetic transformation discussed in this guide.

G cluster_0 Synthetic Pathway A This compound (methyl-5-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl] -2-(phenylmethoxy)-benzoate) B 4-Benzyl Albuterol (α¹-[[(1,1-Dimethylethyl)amino]methyl] -4-(phenylmethoxy)-1,3-benzenedimethanol) A->B Ester Reduction (e.g., LiAlH₄) C Salbutamol B->C Debenzylation (e.g., H₂ / Pd-C) G cluster_0 Workflow: Ester Reduction A Suspend (R)-ester in dry THF and cool to 0-5°C B Slowly introduce LiAlH₄ A->B 1 C Stir for 3 hours at 0-5°C B->C 2 D Quench reaction with 15% Sodium Sulphate solution C->D 3 E Filter and concentrate the filtrate D->E 4 F Isolate and dry (R)-4-Benzyl Albuterol E->F 5

Caption: Experimental workflow for the reduction of the methyl ester intermediate.

Step-by-Step Methodology:

  • Suspend (R)-Benzyl Albuterol Methyl Ester (e.g., 35.8 g, 0.1 mole) in dry tetrahydrofuran (THF, 250 ml) in a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon). [3]2. Cool the suspension to 0-5°C using an ice bath.

  • Slowly and cautiously add Lithium aluminum hydride (LiAlH₄, 4 g, ~0.1 mole) in portions, ensuring the temperature does not exceed 10°C.

  • Stir the reaction mass at 0-5°C for approximately 3 hours. Monitor the reaction progress using a suitable technique (e.g., TLC or HPLC). [3]5. Upon completion, carefully quench the reaction by the slow dropwise addition of a 15% aqueous sodium sulphate solution (20 ml).

  • Stir the resulting mixture for 30 minutes, then filter to remove the inorganic salts.

  • Wash the filter cake with additional THF.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.

  • The resulting (R)-4-Benzyl Albuterol can be purified by recrystallization from a suitable solvent system.

Protocol 2: Synthesis of (R)-Salbutamol Sulphate from (R)-4-Benzyl Albuterol

This protocol details the final deprotection step to yield Salbutamol.

Rationale: Catalytic hydrogenation is the method of choice for removing a benzyl ether protecting group. Palladium on carbon is an efficient and widely used catalyst for this transformation. The reaction is clean, and the catalyst can be easily removed by filtration. The final product is converted to its sulphate salt to improve stability and facilitate formulation.

G cluster_0 Workflow: Debenzylation A Suspend (R)-4-Benzyl Albuterol in Ethanol B Add 5% Pd/C catalyst A->B 1 C Hydrogenate in a Parr apparatus (30 psi H₂) for 2 hours B->C 2 D Filter off the catalyst C->D 3 E Cool filtrate and add H₂SO₄ dropwise D->E 4 F Filter, wash, and dry the product E->F 5

Caption: Experimental workflow for the catalytic debenzylation to Salbutamol.

Step-by-Step Methodology:

  • Suspend (R)-4-Benzyl Albuterol (e.g., 40 g, 0.12 mole) in ethanol (500 ml) in a suitable hydrogenation vessel. [1][3][4]2. Add 5% Palladium on Carbon catalyst (2 g) to the suspension. [1][3][4]3. Seal the vessel and connect it to a Parr Hydrogenator. Purge the vessel with hydrogen gas.

  • Pressurize the vessel to approximately 30 psi with hydrogen and shake or stir the reaction mixture for about 2 hours at room temperature. [1][3][4]5. Monitor the reaction for the cessation of hydrogen uptake.

  • Once the reaction is complete, vent the apparatus and purge with an inert gas.

  • Filter the mixture through a pad of celite to remove the palladium catalyst. [1][3][4]8. Cool the clear filtrate to 15°C with stirring.

  • Slowly add sulphuric acid (e.g., 4.9 g, 0.05 mole) dropwise. A precipitate will form. [1][3][4]10. Stir the mixture for 1 hour to ensure complete salt formation.

  • Filter the solid product, wash with a small amount of cold ethanol (20 ml), and dry in a vacuum oven at 45-50°C to yield pure (R)-Salbutamol Sulphate. [1][3][4]

Concluding Remarks for the Practicing Scientist

The synthetic route proceeding from this compound to 4-Benzyl Albuterol and finally to Salbutamol represents a robust and industrially viable pathway.

  • This compound serves as a stable, early-stage intermediate that sets the stage for a controlled reduction. Its primary role is not as a direct alternative to 4-Benzyl Albuterol, but as its immediate, well-behaved precursor.

  • 4-Benzyl Albuterol is the pivotal, late-stage intermediate. Its synthesis via the reduction of the ester is a critical step that must be carefully controlled, particularly concerning the use of hazardous hydrides. The subsequent debenzylation is typically a high-yield, clean reaction that delivers the final API.

The key advantage of this overall strategy lies in its modularity. It allows for the purification of stable intermediates and provides a clear opportunity for chiral resolution before the final, and often most valuable, synthetic step. For researchers in drug development, optimizing the yield and purity of each of these transformations, while ensuring scalable and safe reaction conditions, is the primary goal. This guide provides the foundational data and protocols to support that endeavor.

References

  • Google Patents. EP1349828B1 - Process for preparing isomers of salbutamol.
  • University of Bristol School of Chemistry. Asymmetric synthesis of R-salbutamol. [Link]

  • Google Patents. US RE39003 E - Process for preparing isomers of salbutamol.
  • Google Patents. EP 1349828 B1 - PROCESS FOR PREPARING ISOMERS OF SALBUTAMOL. [Link]

  • Google Patents.
  • PubChem. alpha1-(((1,1-Dimethylethyl)amino)methyl)-4-(phenylmethoxy)-1,3-benzenedimethanol. [Link]

  • Google Patents.
  • ResearchGate. Enantioselective synthesis of (R)-salbutamol hydrochloride. [Link]

  • Google Patents. US6995286B2 - Process for preparing isomers of salbutamol.
  • ResearchGate. Synthesis of a salbutamol dimer | Request PDF. [Link]

Sources

A Comparative Guide to the Stability of Salbutamol Esters for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals in the respiratory therapeutics space, the formulation of stable and effective bronchodilators is a paramount objective. Salbutamol, a cornerstone in the management of asthma and chronic obstructive pulmonary disease (COPD), has been the subject of extensive research to enhance its therapeutic profile. One promising avenue has been the development of salbutamol ester prodrugs, designed to improve properties such as lipophilicity, duration of action, and targeted delivery. However, the introduction of an ester functionality brings to the forefront the critical consideration of chemical and enzymatic stability. This guide provides an in-depth comparative analysis of the stability of different salbutamol esters, offering experimental insights and methodologies to aid in the selection and development of robust drug candidates.

The Rationale for Salbutamol Ester Prodrugs: A Double-Edged Sword

Salbutamol's inherent hydrophilicity can limit its absorption and distribution. Esterification of one or both of its hydroxyl groups can significantly increase lipophilicity, potentially leading to improved membrane permeability and a longer duration of action. These prodrugs are designed to be inactive until they are hydrolyzed by endogenous esterases in the body, releasing the active salbutamol molecule at the desired site of action, such as the lungs.

However, this reliance on esterase-mediated activation introduces a stability challenge. Premature hydrolysis in the formulation or during administration can lead to a loss of efficacy and the presence of degradation products. Conversely, an overly stable ester may not release the active drug at a therapeutically effective rate. Therefore, a thorough understanding of the comparative stability of different salbutamol esters is crucial for successful drug design and development.

Key Factors Influencing the Stability of Salbutamol Esters

The stability of a salbutamol ester is not an intrinsic, singular property but rather a function of its chemical structure and the surrounding environment. The primary mechanism of degradation for these prodrugs is hydrolysis of the ester bond. The rate of this hydrolysis is influenced by several key factors:

  • Chemical Structure of the Ester Group: The steric and electronic properties of the acyl group attached to the salbutamol core play a significant role. Bulkier ester groups can sterically hinder the approach of water or esterase enzymes, thereby increasing stability. Electron-withdrawing groups can make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack, potentially decreasing stability.

  • pH of the Environment: Ester hydrolysis is highly pH-dependent. It can be catalyzed by both acids and bases. As with salbutamol itself, the stability of its esters is expected to be optimal in a slightly acidic to neutral pH range and significantly reduced in alkaline conditions.

  • Presence of Enzymes: The enzymatic hydrolysis by esterases, such as butyrylcholinesterase found in plasma and various tissue esterases, is a critical factor in the in vivo activation of these prodrugs. The rate of enzymatic hydrolysis is dependent on the specific esterase and the structure of the ester prodrug.

  • Temperature and Light: Elevated temperatures accelerate the rate of chemical reactions, including hydrolysis. Exposure to light, particularly UV light, can also promote degradation. Therefore, proper storage conditions are essential.

Comparative Stability Analysis: A Focus on Key Salbutamol Ester Prodrugs

Bambuterol: A Carbamate Ester Prodrug of Terbutaline

Bambuterol is a well-studied long-acting β2-agonist and serves as an excellent case study. It is a bis-N,N-dimethylcarbamate prodrug of terbutaline, a close structural analog of salbutamol.

Stability Profile:

  • Chemical Stability: Bambuterol exhibits high hydrolytic stability in acidic conditions, which protects it from degradation in the stomach upon oral administration.[1] However, it is susceptible to alkaline hydrolysis.

  • Enzymatic Stability: The primary route of activation for bambuterol is enzymatic hydrolysis catalyzed by plasma cholinesterase.[2] This enzymatic conversion is a relatively slow process, contributing to its long duration of action.[1] Interestingly, bambuterol also acts as a reversible inhibitor of its own metabolizing enzyme, which further modulates its conversion rate. Oxidative metabolism can also lead to intermediates that are less stable and spontaneously hydrolyze to terbutaline.[3]

Bitolterol: A Di-ester Prodrug of Colterol

Bitolterol is a di-ester of colterol, another catecholamine β2-agonist, with p-toluic acid. It is designed for inhaled delivery and relies on hydrolysis by esterases in the lungs to release the active colterol.

Stability Profile:

  • Chemical Stability: Specific quantitative data on the pH-rate profile of bitolterol is not extensively published. However, as an ester, it is expected to be susceptible to both acid- and base-catalyzed hydrolysis.

  • Enzymatic Stability: Bitolterol is activated by esterase-mediated hydrolysis within the lung tissue. This targeted activation is a key feature of its design, aiming to minimize systemic side effects.

Novel Salbutamol Ester Prodrugs

Research into novel salbutamol esters is ongoing, with a focus on optimizing their stability and pharmacokinetic profiles. For instance, a novel salbutamol ester prodrug was found to have a hydrolysis half-life of 45 minutes in rat lung homogenate, indicating a moderate rate of enzymatic conversion.[4] This highlights the potential for tuning the stability of the ester linkage to achieve a desired release profile.

Experimental Protocols for Assessing Salbutamol Ester Stability

To rigorously evaluate the stability of salbutamol esters, a well-designed experimental plan is essential. The following protocols provide a framework for conducting these studies.

Forced Degradation Studies

Forced degradation studies are a cornerstone of stability testing, providing insights into the degradation pathways and helping to develop stability-indicating analytical methods.

Protocol:

  • Preparation of Stock Solutions: Prepare stock solutions of the salbutamol ester in a suitable solvent (e.g., methanol, acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature or a slightly elevated temperature for a defined period.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Heat the solid drug substance or a solution at a high temperature (e.g., 80°C).

    • Photodegradation: Expose a solution of the drug to UV light.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method.

pH-Rate Profile Determination

This study is crucial for understanding the chemical stability of the ester across a range of pH values.

Protocol:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 1 to 10).

  • Sample Preparation: Prepare solutions of the salbutamol ester in each buffer at a known concentration.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 37°C or 50°C).

  • Sample Analysis: At various time intervals, withdraw aliquots and analyze the concentration of the remaining ester using a validated HPLC method.

  • Data Analysis: Plot the logarithm of the remaining ester concentration versus time to determine the pseudo-first-order rate constant (k) for degradation at each pH. A plot of log(k) versus pH will reveal the pH-stability profile.

Enzymatic Hydrolysis Assay

This assay evaluates the susceptibility of the ester to hydrolysis by relevant enzymes.

Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of the esterase (e.g., porcine liver esterase, human plasma cholinesterase) in a suitable buffer (e.g., phosphate buffer, pH 7.4). Prepare a stock solution of the salbutamol ester.

  • Reaction Initiation: Add the ester solution to the pre-warmed enzyme solution to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Reaction Termination and Analysis: At different time points, stop the reaction (e.g., by adding a quenching agent like acetonitrile or by heat inactivation). Analyze the samples by HPLC to quantify the amount of remaining ester and the formation of salbutamol.

  • Data Analysis: Determine the rate of hydrolysis, which can be expressed as a half-life (t1/2) or a rate constant.

Stability-Indicating HPLC Method

A robust stability-indicating analytical method is essential for accurately quantifying the parent ester and separating it from its degradation products.

Typical HPLC Parameters:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typical. The pH of the mobile phase should be optimized for good peak shape and separation.

  • Detection: UV detection at a wavelength where both the ester and salbutamol have good absorbance (e.g., around 276 nm).

  • Validation: The method must be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.[5]

Data Presentation and Interpretation

For a clear comparison of the stability of different salbutamol esters, the data should be presented in a structured and easily digestible format.

Table 1: Comparative Physicochemical Stability of Salbutamol and its Esters

CompoundpH of Maximum StabilitySusceptibility to Acid HydrolysisSusceptibility to Base HydrolysisSusceptibility to Oxidation
Salbutamol Sulphate3-4ModerateHighHigh
Salbutamol Ester A (Hypothetical)4-6LowHighLow
Salbutamol Ester B (Hypothetical)5-7Very LowModerateVery Low

Table 2: Comparative Enzymatic Hydrolysis of Salbutamol Esters

CompoundEnzymeHalf-life (t1/2)
BambuterolPlasma CholinesteraseSlow (contributes to long duration of action)
BitolterolLung EsterasesModerate (for targeted activation)
Novel Salbutamol EsterRat Lung Homogenate45 min

Visualizing the Workflow and Degradation Pathways

Diagrams are invaluable tools for visualizing complex processes. The following are examples of how Graphviz can be used to represent the experimental workflow and degradation pathways.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Ester Salbutamol Ester Stock Solution Acid Acid Hydrolysis (0.1N HCl, 60°C) Ester->Acid Base Base Hydrolysis (0.1N NaOH, RT) Ester->Base Oxidation Oxidation (3% H2O2, RT) Ester->Oxidation Thermal Thermal (80°C) Ester->Thermal HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Data Data Analysis (Degradation Profile) HPLC->Data Degradation_Pathways Ester Salbutamol Ester Salbutamol Salbutamol (Active Drug) Ester->Salbutamol  Hydrolysis (Acid, Base, or Enzyme) Degradant Other Degradation Products Ester->Degradant  Oxidation/Other

Caption: General Degradation Pathways for Salbutamol Esters.

Conclusion and Future Perspectives

The development of salbutamol ester prodrugs offers a promising strategy for improving the therapeutic efficacy of this vital bronchodilator. However, the stability of the ester linkage is a critical parameter that must be carefully optimized. This guide has provided a framework for the comparative stability assessment of different salbutamol esters, encompassing the key factors influencing their degradation, experimental protocols for their evaluation, and methods for data interpretation.

As research in this area progresses, the focus will likely be on designing esters with tailored stability profiles – sufficiently stable in formulation yet readily hydrolyzed by specific esterases at the target site. A deeper understanding of the structure-stability relationships, aided by in silico modeling, will be instrumental in accelerating the discovery of next-generation salbutamol prodrugs with enhanced therapeutic benefits. The methodologies and principles outlined in this guide will serve as a valuable resource for scientists and researchers dedicated to this important endeavor.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005.

Sources

A Senior Application Scientist's Guide: LC-MS versus HPLC-UV for Benzyl Albuterol Methyl Ester Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of an active pharmaceutical ingredient (API) is paramount. Impurities, even at trace levels, can impact the safety and efficacy of the final drug product. This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the critical task of impurity profiling of benzyl albuterol methyl ester, a key intermediate or precursor in the synthesis of bronchodilators like salbutamol.

The choice between these technologies is not merely a matter of preference; it is a strategic decision dictated by the stage of drug development, the nature of the impurities, and the specific analytical question being asked. This guide will delve into the core principles, experimental design, and data interpretation for each, providing a clear framework for making an informed choice.

The Critical Role of Impurity Profiling

Impurity profiling is the identification and quantification of all potential impurities in a pharmaceutical product.[1] These substances can originate from starting materials, by-products of side reactions, degradation of the API, or interactions with excipients.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (ICH Q3A/B) that define thresholds for reporting, identifying, and qualifying impurities to ensure patient safety.[2][3][4] For a molecule like this compound, potential impurities could include isomers, unreacted starting materials, or degradation products formed during synthesis and storage.[5][6][7][8]

Fundamental Principles: A Tale of Two Detectors

Both HPLC-UV and LC-MS begin with the same principle: liquid chromatography, which separates the components of a mixture based on their interactions with a stationary phase (the column) and a mobile phase (the solvent).[9] The crucial difference lies in how the separated components are detected and identified.

  • HPLC-UV: This is the workhorse of many quality control (QC) labs. After separation, the compounds pass through a UV-Vis detector. Molecules containing a chromophore (a part of the molecule that absorbs light) will absorb light at specific wavelengths. The amount of light absorbed is proportional to the concentration of the compound, allowing for quantification.[1][10] It is robust, reliable, and relatively simple to operate.[1][11]

  • LC-MS: This technique couples the separation power of LC with the analytical prowess of mass spectrometry.[11] As compounds elute from the column, they enter an ion source (like Electrospray Ionization, ESI), where they are converted into gas-phase ions.[12][13] These ions are then separated by a mass analyzer based on their mass-to-charge ratio (m/z).[12][13] The result is a mass spectrum that provides the molecular weight of the compound, offering a much higher degree of specificity than UV detection.[9][11][14]

Head-to-Head Comparison: Choosing the Right Tool for the Job

The decision to use HPLC-UV or LC-MS depends on a trade-off between several key performance attributes.

FeatureHPLC-UVLC-MSThe Scientist's Insight
Specificity & Identification Low. Based on retention time and UV spectrum, which is often not unique. Co-eluting peaks are a major issue.[1]High. Provides molecular weight information, which is a highly specific identifier. Essential for identifying unknown impurities.[9][11][14][15][16]LC-MS is the gold standard for identification. If you see a new, unknown peak in your HPLC-UV chromatogram, LC-MS is the next logical step to determine "what it is."[14][17]
Sensitivity (LOD/LOQ) Good, but generally lower than MS. Dependent on the chromophore's extinction coefficient.Excellent. Can detect impurities at trace and ultra-trace levels, often orders of magnitude lower than UV.[2][11]For detecting genotoxic or other high-potency impurities at very low levels (ppm or ppb), LC-MS is often the only viable option.
Quantitation Excellent. Considered the industry standard for routine QC due to its robustness, precision, and linearity.[11][18]Good, but can be complex. Prone to matrix effects (ion suppression or enhancement) that can affect accuracy.[19][20][21][22] Requires careful method development.HPLC-UV is the preferred tool for routine, validated quantitative analysis of known impurities. While LC-MS can quantify, it requires more rigorous validation to account for matrix effects, often using expensive isotopically labeled standards.[23]
Robustness & Throughput High. Methods are generally rugged, easy to transfer between labs, and suitable for high-throughput screening.[1][11]Moderate. More complex instrumentation requires specialized training and maintenance. Susceptible to contamination.In a high-volume QC environment, the simplicity and reliability of HPLC-UV make it more efficient for batch release testing of known impurities.
Cost & Complexity Lower instrument and operational cost. Simpler to operate and maintain.Higher initial investment and ongoing maintenance costs. Requires more highly skilled operators.The choice is often budget-dependent. An R&D lab focused on discovery and characterization will prioritize LC-MS, while a QC lab may rely on multiple HPLC-UV systems.

Experimental Design: A Practical Approach

A self-validating protocol is crucial for ensuring data integrity.[24][25][26] Any analytical method must be validated to prove it is fit for its intended purpose, assessing parameters like accuracy, precision, specificity, linearity, and range as outlined in ICH Q2(R1) guidelines.[18][27]

Workflow for Impurity Profiling

The general workflow for both techniques involves sample preparation, chromatographic separation, detection, and data analysis. The key divergence is at the detection stage.

Caption: General workflow for impurity profiling comparing HPLC-UV and LC-MS pathways.

Protocol 1: HPLC-UV for Quantitative Analysis of Known Impurities

This protocol is designed for a routine QC environment where the identities of the primary impurities are known and reference standards are available.

  • System Suitability: Before analysis, inject a standard solution containing this compound and known impurities. Verify that the system meets pre-defined criteria for resolution, peak symmetry, and precision, ensuring the system is performing correctly.

  • Standard Preparation: Prepare a series of calibration standards of the known impurities at different concentrations to establish linearity and determine the limit of quantification (LOQ).

  • Sample Preparation: Accurately weigh and dissolve the this compound API in the mobile phase diluent to a known concentration.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm (A robust, general-purpose column).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid helps to produce sharp peak shapes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 276 nm (a common wavelength for aromatic compounds).

  • Analysis & Quantification: Inject the sample solution. Identify impurities by their retention times relative to the standards. Quantify using the calibration curve, typically reporting the result as a percentage of the main API peak area. The use of area percent can be misleading if the impurities have different UV absorptivity than the API.[28][29]

Protocol 2: LC-MS for Identification of Unknown Impurities

This protocol is for an investigational scenario, such as when a new peak appears during a stability study.

  • System Preparation: Condition the LC-MS system to ensure a stable baseline and accurate mass calibration. Use mobile phases compatible with mass spectrometry (e.g., volatile buffers like ammonium formate instead of non-volatile phosphates).

  • Sample Preparation: Prepare the sample as in the HPLC-UV method. A concentration suitable for good ionization is key.

  • Chromatographic Conditions: Use similar LC conditions as the HPLC-UV method to facilitate comparison. The key is to achieve good separation before the analytes enter the mass spectrometer.

  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray Ionization (ESI) in positive mode is a good starting point for this class of compounds.

    • Scan Mode: Full Scan (e.g., m/z 100-1000) to detect all ions within that range.

    • Data Analysis: Extract the mass spectrum for the unknown peak from the total ion chromatogram (TIC). The exact mass obtained can be used to predict a molecular formula.[16] For further confirmation, perform tandem MS (MS/MS) to fragment the ion and obtain structural information.[9][30]

  • Structure Elucidation: Use the molecular formula and fragmentation pattern, along with chemical knowledge of the synthesis pathway, to propose a structure for the unknown impurity.[9][30]

G cluster_LC LC Separation cluster_MS Mass Spectrometry Column HPLC Column Eluent Separated Molecules (Eluent) Column->Eluent Elution IonSource Ion Source (ESI) MassAnalyzer Mass Analyzer (e.g., Q-TOF) IonSource->MassAnalyzer Ion Separation (by m/z) Detector Detector MassAnalyzer->Detector Detection Data Mass Spectrum (Molecular Weight + Formula) Detector->Data Eluent->IonSource Ionization

Caption: Conceptual workflow of LC-MS for impurity identification.

Decision-Making Framework: Which Technique When?

Stage of DevelopmentPrimary GoalRecommended TechniqueRationale
Early Development / Process R&D Identify and characterize all potential process and degradation impurities.LC-MS The goal is to understand the impurity landscape fully. MS provides the necessary identification power to pinpoint sources of impurities and guide process optimization.[17]
Method Validation Develop and validate a robust method for routine use.HPLC-UV (for quantitation) & LC-MS (for specificity)The final QC method will likely be HPLC-UV. During validation, LC-MS is used to prove the specificity of the UV method (i.e., to show that no impurity peaks are co-eluting with the main peak or other impurities).
Routine Quality Control (QC) / Batch Release Quantify known impurities against specification limits quickly and reliably.HPLC-UV This is a high-throughput environment requiring a robust, validated, and cost-effective method. HPLC-UV excels here.[10]
Stability Studies / Investigation Detect and identify new degradation products or unknown peaks.LC-MS When an unexpected peak appears, identification is the first priority to assess potential safety risks. LC-MS is the essential tool for this investigation.[9][14]

Conclusion

HPLC-UV and LC-MS are not competing technologies but rather complementary partners in the rigorous process of pharmaceutical impurity profiling. HPLC-UV remains the undisputed workhorse for routine, validated quantification of known impurities in a QC setting, prized for its robustness, simplicity, and cost-effectiveness.[1][11]

However, when the identity of an impurity is unknown, LC-MS is indispensable.[14][15] Its ability to provide definitive molecular weight and structural information is critical during process development, stability testing, and any investigation into unknown analytes.[9][16] A comprehensive impurity control strategy will leverage the strengths of both techniques: using LC-MS to identify and characterize, and then transferring the knowledge to a robust HPLC-UV method for routine control. This dual approach ensures that products like this compound meet the highest standards of purity, safety, and quality.

References

  • Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Link]

  • Journal of Pharmaceutical Research. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • Pharmaceutical Technology. (2019, February 1). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. [Link]

  • National Institutes of Health (NIH). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. [Link]

  • Journal of Pharmaceutical Research. Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. [Link]

  • PubMed. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. [Link]

  • Longdom Publishing. Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. [Link]

  • ResolveMass Laboratories Inc. (2025, June 6). How We Carried Out Identification of an Unknown Impurity. [Link]

  • SynZeal. Salbutamol Impurities. [Link]

  • International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • RSC Publishing. (2021, August 30). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. [Link]

  • ResearchGate. (2019, November 16). Will % impurity profile of HPLC-UV and LC-HRMS matches?. [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. [Link]

  • SynThink Research Chemicals. Structure Elucidation of Unknown Impurity using LC-MS/MS. [Link]

  • IntechOpen. (2010, April 1). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. [Link]

  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • Google Patents. US6995286B2 - Process for preparing isomers of salbutamol.
  • Chromatography Online. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. [Link]

  • National Institutes of Health (NIH). Quantitative mass spectrometry methods for pharmaceutical analysis. [Link]

  • PubMed. Identification and structural elucidation of an unknown impurity in carbamazepine active pharmaceutical ingredient by liquid chromatography-tandem mass spectrometry and semi-preparative chromatographic isolation. [Link]

  • Gtfch.org. Pitfalls in LC-MS(-MS) Analysis. [Link]

  • Contract Pharma. (2020, April 6). Identifying the Structure of an Unknown Impurity in a Topical Gel. [Link]

  • Innovational Journals. Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. [Link]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. [Link]

  • Taylor & Francis Online. Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

  • Netpharmalab. (2025, March 10). Mass Spectrometry in Drug Development Applications. [Link]

  • Taylor & Francis Online. Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. [Link]

  • ResearchGate. (2011). Synthesis, Isolation and Characterization of Process-Related Impurities in Salbutamol Sulphate. [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • Pharmaffiliates. Albuterol-Sulfate-Impurities. [Link]

Sources

A Definitive Guide to the Structural Confirmation of Benzyl Albuterol Methyl Ester Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the unambiguous confirmation of a molecule's structure is paramount. For complex organic molecules such as benzyl albuterol methyl ester, a derivative of the well-known bronchodilator albuterol, one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy can often leave ambiguities due to spectral overlap.[1][2] This guide provides an in-depth, technical comparison of how advanced two-dimensional (2D) NMR techniques—specifically COSY, HSQC, and HMBC—serve as a powerful and self-validating system for the precise structural elucidation of this compound. We will explore the causality behind the experimental choices and present supporting data to illustrate the process.

The Challenge: Beyond 1D NMR

While 1D ¹H and ¹³C NMR provide essential information about the chemical environment and number of different nuclei, they often fall short in complex molecules where signals may overlap, or direct proton-carbon attachments are not immediately obvious.[2] For a molecule like this compound, with its multiple aromatic and aliphatic regions, confirming the precise connectivity between different parts of the structure requires a more sophisticated approach. 2D NMR spectroscopy addresses this by spreading the information into a second dimension, revealing correlations between nuclei that are coupled through bonds.[3][4]

The Strategy: A Multi-pronged 2D NMR Approach

Our strategy for confirming the structure of this compound (Figure 1) relies on a suite of three key 2D NMR experiments. Each experiment provides a unique piece of the structural puzzle, and together they create a self-validating network of correlations.

Chemical structure of this compound

Figure 1. The proposed structure of this compound with atom numbering for NMR analysis.

Our experimental workflow is designed to systematically build the molecular structure from its constituent parts.

G cluster_0 Data Acquisition cluster_1 Data Interpretation & Structure Assembly 1D_NMR 1D ¹H & ¹³C NMR (Initial Assessment) COSY ¹H-¹H COSY (Proton-Proton Connectivity) 1D_NMR->COSY HSQC ¹H-¹³C HSQC (Direct C-H Attachment) 1D_NMR->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) 1D_NMR->HMBC Spin_Systems Identify Spin Systems (COSY Data) COSY->Spin_Systems CH_Fragments Assign Direct C-H Pairs (HSQC Data) HSQC->CH_Fragments Connect_Fragments Connect Fragments via Quaternary Carbons (HMBC Data) HMBC->Connect_Fragments Spin_Systems->CH_Fragments CH_Fragments->Connect_Fragments Final_Structure Confirm Final Structure Connect_Fragments->Final_Structure H1 H1 H2 H2 H1->H2 J-coupling H6 H6 H8 H8 H9 H9 H8->H9 J-coupling

Direct one-bond C-H correlations identified by HSQC.

Table 3: Expected Key HSQC Cross-Peaks

Proton (¹H ppm)Carbon (¹³C ppm)Assignment
~4.80~70.0H1 is attached to C1.
~2.90~55.0H2 is attached to C2.
~1.10~29.0H5 protons are attached to C5 carbons.
~7.40~128.0H6 is attached to C6.
~7.00~126.0H8 is attached to C8.
~6.90~112.0H9 is attached to C9.
~3.90~52.0H13 is attached to C13.
~5.10~70.0H14 is attached to C14.

With the HSQC data, we have now confidently assigned all the protonated carbons in the molecule. The remaining carbons in the ¹³C spectrum are, by deduction, quaternary.

Step 3: Assembling the Puzzle with HMBC

The HMBC experiment is the cornerstone of this analysis, revealing correlations between protons and carbons that are two or three bonds away. T[5][6]his allows us to connect the fragments identified by COSY and HSQC, often through quaternary carbons.

C12 C12 (Ester C=O) H13 H13 (Methyl) H13->C12 2J C10 C10 (Aromatic C-O) H14 H14 (Benzyl CH₂) H14->C10 2J C4 C4 (t-Butyl Quat.) H2 H2 H2->C4 2J

Key long-range HMBC correlations for structural assembly.

Table 4: Expected Key HMBC Cross-Peaks for Structural Confirmation

Proton (¹H ppm)Correlating Carbon (¹³C ppm)Interpretation (Number of Bonds)Structural Confirmation
H13 (~3.90)C12 (~166.0)²JConfirms the methyl ester group (-COOCH₃).
H14 (~5.10)C10 (~160.0)²JAttaches the benzyl group to the main aromatic ring via the ether linkage.
H14 (~5.10)C15/C17 (~137.0)²JConfirms the benzyl CH₂ is attached to the phenyl ring.
H2 (~2.90)C4 (~50.0)²JConnects the ethanolamine chain to the tert-butyl group.
H1 (~4.80)C9 (~112.0) & C11 (~125.0)³J & ²JPlaces the ethanolamine side chain on the main aromatic ring at position C11.
H6 (~7.40)C12 (~166.0) & C10 (~160.0)³J & ³JConfirms the relative positions of the ester and benzyloxy groups on the aromatic ring.

The HMBC data provides the definitive connections. The correlation from the methyl protons (H13) to the carbonyl carbon (C12) unequivocally confirms the methyl ester. Similarly, the correlations from the benzylic protons (H14) to the aromatic ether carbon (C10) and the benzyl ring's quaternary carbon (C15/C17) lock in the position of the benzyl group. Finally, the correlations from the side-chain protons (H1, H2) to the main aromatic ring and the tert-butyl group complete the structural puzzle.

Comparison with Alternative Methods

While techniques like X-ray crystallography can provide the absolute structure, they require a suitable single crystal, which is not always obtainable. Mass spectrometry can confirm the molecular weight and fragmentation pattern, but it does not provide the detailed connectivity information that 2D NMR does. Therefore, for molecules in solution, the combination of COSY, HSQC, and HMBC stands as the gold standard for unambiguous structural elucidation, offering a comprehensive and self-validating dataset.

Conclusion

The systematic application of 2D NMR spectroscopy provides an irrefutable confirmation of the structure of this compound. By logically progressing from proton-proton correlations (COSY), to direct carbon-proton attachments (HSQC), and finally to long-range carbon-proton connectivity (HMBC), a complete and validated molecular structure can be assembled. This guide demonstrates that this multi-faceted approach is not merely a set of experiments but a logical, self-validating system essential for researchers, scientists, and drug development professionals who demand the highest level of structural certainty.

References

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC . (2020). YouTube. Retrieved from [Link]

  • HSQC and HMBC - NMR Core Facility . Columbia University. Retrieved from [Link]

  • Two Dimensional Heteronuclear NMR Spectroscopy . (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy) . CF NMR CEITEC. Retrieved from [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy . (2013). ResearchGate. Retrieved from [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science . Polymer Science. Retrieved from [Link]

  • Principles and Applications of NMR Spectroscopy . Indian Institute of Science Bangalore. Retrieved from [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules . (2020). YouTube. Retrieved from [Link]

  • This compound . gsrs. Retrieved from [Link]

  • Liquid chromatographic methods for the determination of albuterol (salbutamol), albuterol sulphate and related compounds in drug raw materials, tablets and inhalers . (1990). PubMed. Retrieved from [Link]

  • How to interpret a Heteronuclear Multiple Bond Correlation (HMBC) NMR Spectrum . (2013). YouTube. Retrieved from [Link]

  • Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra . (2021). Journal of Chemical Education. Retrieved from [Link]

  • Basic Concepts, Principles and Applications of NMR Spectroscopy . ijirset. Retrieved from [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy . anuchem. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist . KGROUP. Retrieved from [Link]

  • Two Dimensional Homonuclear NMR Spectroscopy . (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Process for preparing isomers of salbutamol. Google Patents.
  • COSY (Magnitude) . Tecmag. Retrieved from [Link]

  • Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy . University of Aberdeen. Retrieved from [Link]

  • Chemical Shifts in ¹H NMR Spectroscopy . (2024). Chemistry LibreTexts. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Benzyl Albuterol Methyl Ester in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. Benzyl albuterol methyl ester, a derivative of the well-known bronchodilator albuterol, is one such compound that may be synthesized for research purposes. While its therapeutic potential is under investigation, the responsible management of its waste is a critical aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, grounded in scientific principles and regulatory compliance.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available at the time of this writing. Therefore, this guide is based on the known properties of its parent compound, albuterol, and general principles of chemical and pharmaceutical waste management. It is imperative that all laboratory personnel conduct a thorough hazard assessment of their specific form of this compound waste and consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.

The Critical First Step: Waste Characterization

Before any disposal procedures can be initiated, a comprehensive characterization of the waste stream containing this compound is essential. This initial assessment will determine the appropriate disposal pathway. The U.S. Environmental Protection Agency (EPA) outlines a framework for identifying hazardous waste, which is a crucial starting point.[1][2]

Is your this compound waste a hazardous waste?

A waste is generally considered hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[2][3]

  • Ignitability: Consider the solvents used in the synthesis or purification of this compound. If the waste contains flammable solvents with a flashpoint below 60°C (140°F), it is considered ignitable.[3][4]

  • Corrosivity: If the waste is an aqueous solution with a pH less than or equal to 2, or greater than or equal to 12.5, it is corrosive.[3][5]

  • Reactivity: While less common for pharmaceutical compounds, if the waste is unstable and undergoes violent change without detonating, or reacts violently with water, it is considered reactive.[3]

  • Toxicity: The toxicity of this compound itself has not been fully characterized. However, the parent compound, albuterol sulfate, is known to be harmful if swallowed and may cause damage to the cardiovascular system.[6] Furthermore, it is suspected of damaging the unborn child.[6] Given these properties, it is prudent to handle this compound waste as potentially toxic.

Additionally, a waste can be classified as hazardous if it is specifically "listed" by the EPA.[2] While this compound is not a listed waste, it is crucial to check if any other chemicals in the waste stream are on the P or U lists of hazardous wastes.[2]

Segregation: The Foundation of Safe Disposal

Proper segregation of chemical waste at the point of generation is paramount to prevent dangerous reactions and ensure cost-effective and compliant disposal.[7] Never mix different waste streams unless you are certain of their compatibility.

Key Segregation Practices:

  • Solid vs. Liquid Waste: Keep solid waste (e.g., contaminated filter paper, gloves) separate from liquid waste.[4][7]

  • Halogenated vs. Non-Halogenated Solvents: If chlorinated solvents were used, they must be collected in a separate, designated container.

  • Aqueous vs. Organic Waste: Separate aqueous solutions from organic solvent waste.

Contaminated personal protective equipment (PPE) such as gloves and masks should also be considered part of the pharmaceutical waste stream.[4]

Containment and Labeling: Ensuring Clarity and Safety

Once segregated, the waste must be stored in appropriate, clearly labeled containers.

Container Selection:

  • Use containers that are compatible with the chemical waste. For many organic solvents and aqueous solutions, high-density polyethylene (HDPE) carboys are a suitable choice.[5]

  • Ensure containers are in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[7]

  • Never overfill containers; leave at least 10% headspace to allow for expansion.

Labeling Requirements:

Proper labeling is a regulatory requirement and essential for the safety of everyone handling the waste.[7] The label should include:

  • The words "Hazardous Waste"

  • The full chemical name of all components in the container (e.g., "this compound in Methanol"). Avoid abbreviations or chemical formulas.

  • The approximate percentage of each component.

  • The specific hazards of the waste (e.g., "Flammable," "Toxic").

  • The date the waste was first added to the container.

  • The name and contact information of the generating researcher or lab.

On-Site Accumulation and Storage

Laboratories that generate hazardous waste are considered Satellite Accumulation Areas (SAAs) and must adhere to specific storage requirements.[5]

  • Location: Waste containers must be stored at or near the point of generation.[5]

  • Closure: Waste containers must be kept closed at all times, except when adding waste.[5][8]

  • Secondary Containment: It is best practice to store liquid waste containers in a secondary containment bin to capture any potential leaks or spills.[7]

Waste Management ConsiderationRequirementRationale
Waste Characterization Mandatory before disposal.Determines the correct disposal pathway and ensures regulatory compliance.
Segregation Separate solid/liquid, halogenated/non-halogenated, aqueous/organic.Prevents dangerous chemical reactions and facilitates proper treatment.
Container Compatible, leak-proof, with a secure lid.Ensures safe containment and prevents environmental contamination.
Labeling "Hazardous Waste" with full chemical names, hazards, and dates.Communicates hazards to all personnel and is a regulatory requirement.
Storage At or near the point of generation, in a designated SAA, with secondary containment.Minimizes the risk of spills and exposure.
Disposal Method Do not dispose of down the drain. Use a licensed hazardous waste vendor.Prevents contamination of waterways and ensures proper destruction of hazardous components.

The Final Step: Professional Disposal

Under no circumstances should this compound or any other laboratory chemical waste be disposed of down the drain.[8][9][10] Pharmaceuticals can persist through wastewater treatment processes and contaminate waterways, posing a risk to aquatic life and potentially entering drinking water sources.[9][11]

The only acceptable method for the final disposal of this compound waste is through your institution's EHS department, which will arrange for pickup by a licensed hazardous waste disposal company.[8] These companies typically use high-temperature incineration to safely and completely destroy the hazardous components of the waste.[11]

Experimental Protocol: Preparing this compound Waste for Disposal
  • Hazard Assessment: Review all available safety information for this compound and all other components of the waste stream. Consult with your institution's EHS department to confirm the waste's classification.

  • Segregation: At the point of generation, separate the this compound waste into designated solid and liquid waste containers. Further segregate based on solvent type (halogenated vs. non-halogenated).

  • Containment:

    • For liquid waste, use a designated, compatible, and properly labeled hazardous waste container.

    • For solid waste (e.g., contaminated filter paper, gloves), place it in a designated, labeled hazardous waste bag or container.

  • Labeling: Affix a completed hazardous waste label to each container, detailing all components and their approximate concentrations.

  • Storage: Store the labeled waste containers in your laboratory's designated Satellite Accumulation Area, ensuring they are closed and within secondary containment.

  • Request for Pickup: Once the container is full or you are ready for disposal, submit a waste pickup request to your institution's EHS department through their established procedure.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Decision Workflow for this compound Disposal Start Generation of Benzyl Albuterol Methyl Ester Waste Characterize Characterize Waste (Ignitability, Corrosivity, Reactivity, Toxicity) Start->Characterize IsHazardous Is the waste hazardous? Characterize->IsHazardous Segregate Segregate Waste (Solid/Liquid, Halogenated/Non-Halogenated) IsHazardous->Segregate Yes NonHazardous Consult EHS for Non-Hazardous Disposal Protocol IsHazardous->NonHazardous No Contain Properly Contain and Label 'Hazardous Waste' Segregate->Contain Store Store in Satellite Accumulation Area Contain->Store Pickup Arrange for EHS Pickup Store->Pickup Incinerate Disposal via Licensed Hazardous Waste Vendor (Incineration) Pickup->Incinerate

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound waste, upholding the principles of scientific integrity and laboratory safety.

References

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • VLS Environmental Solutions. (n.d.). Types of Pharmaceutical Waste and How to Dispose of Them. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of pharmaceutical industry wastewater (PIWW). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). How Pharmaceuticals Enter the Environment. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • National Science Teaching Association. (2024). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • Stericycle. (2025). EPA Regulations for Healthcare & Pharmaceuticals. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Albuterol sulfate. Retrieved from [Link]

  • Stericycle. (n.d.). Medication & Pharmaceutical Waste Disposal Explained. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH), amended by 2020/878/EU. Albuterol sulfate ≥95 %.
  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Rx Destroyer. (2022). Proper Disposal in Pharmaceutical Research is Extremely Important. Retrieved from [Link]

  • Daniels Health. (2025). What is Considered Pharmaceutical Waste?. Retrieved from [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]

  • Sigma-Aldrich. (2012). Benzyl ether - Safety Data Sheet.
  • Nephron Pharmaceuticals. (2017). SDS-Albuterol-Sulfate-Inhalation-Solution-0.5_0.pdf.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET: Benzyl benzoate.
  • Covetrus. (n.d.). MATERIAL SAFETY DATA SHEET: Albuterol Sulfate.
  • AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Benzyl Albuterol Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Researchers and drug development professionals handling Benzyl Albuterol Methyl Ester, a derivative of the potent beta-2-adrenergic receptor agonist Salbutamol, must adhere to stringent safety protocols to mitigate risks of exposure.[] This guide provides a detailed, experience-driven framework for the selection, use, and disposal of Personal Protective Equipment (PPE), ensuring a self-validating system of safety for all laboratory personnel.

Understanding the Risks: A Multi-Faceted Hazard Profile

This compound presents a complex safety challenge. As a derivative of albuterol, it is prudent to consider the hazards associated with the parent compound and related structures. The primary hazards can be categorized as:

  • Pharmacological Effects: As a beta-2 agonist, accidental exposure could lead to systemic effects such as increased heart rate (tachycardia), muscle tremors, nervousness, and headaches.[2][3] In individuals with pre-existing heart conditions, these effects could be more severe.[4]

  • Chemical Irritation: A safety data sheet for the closely related compound, 4-Benzyl Albuterol, indicates that it is harmful if swallowed and causes skin irritation.[5]

  • Unknown Long-Term Effects: As a research chemical, the full toxicological profile of this compound may not be fully elucidated. Therefore, a precautionary approach is essential to minimize any potential for unforeseen long-term health consequences.

Core Directive: A Tiered Approach to Personal Protection

The selection of appropriate PPE is not a one-size-fits-all solution. It must be tailored to the specific procedures being undertaken. The following table outlines the recommended PPE for various laboratory activities involving this compound.

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety goggles with side-shieldsDouble-gloving with nitrile glovesLong-sleeved lab coatN95 respirator (if not in a ventilated enclosure)
Handling stock solutions Safety goggles with side-shieldsNitrile glovesLong-sleeved lab coatNot generally required if handled in a fume hood
In-vitro/In-vivo administration Safety goggles with side-shieldsNitrile glovesLong-sleeved lab coat or disposable gownAs determined by risk assessment
Cleaning and decontamination Chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over lab coatAs determined by risk assessment
Waste disposal Chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over lab coatNot generally required if waste is properly contained

Experimental Protocols: Ensuring Safety at Every Step

Donning PPE: A Deliberate Sequence

The order in which PPE is put on is critical to prevent contamination.

  • Hand Hygiene: Begin by washing hands thoroughly with soap and water.

  • Gown/Lab Coat: Don a clean, long-sleeved lab coat or disposable gown. Ensure it is fully fastened.[6]

  • Respiratory Protection (if required): If the risk assessment indicates a need for respiratory protection, don the appropriate respirator (e.g., N95). Perform a seal check to ensure a proper fit.

  • Eye Protection: Put on safety goggles with side shields.[7] For tasks with a high risk of splashing, a face shield should be worn in addition to goggles.[8]

  • Gloves: Don the first pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat. Don a second pair of nitrile gloves over the first.[6]

Doffing PPE: A Contamination-Aware Process

The removal of PPE must be done carefully to avoid contaminating yourself and the surrounding environment.

  • Gloves (Outer Pair): Remove the outer pair of gloves by grasping the outside of one glove at the wrist with the other gloved hand and peeling it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of both gloves in the appropriate chemical waste container.

  • Gown/Lab Coat: Unfasten the gown or lab coat. Peel it away from your body, turning it inside out as you remove it. Fold or roll it into a bundle and dispose of it in the designated waste container.

  • Hand Hygiene: Wash your hands thoroughly.

  • Eye Protection: Remove eye protection by handling the earpieces or strap. Clean and disinfect according to the manufacturer's instructions.

  • Respiratory Protection (if used): Remove the respirator without touching the front. Dispose of it in the appropriate waste container.

  • Hand Hygiene: Wash your hands again thoroughly.

Visualization of PPE Workflow

The following diagram illustrates the logical flow for selecting and using PPE when handling this compound.

PPE_Workflow cluster_Preparation Preparation Phase cluster_Execution Execution Phase cluster_Conclusion Conclusion Phase Assess_Risk Assess Procedural Risk Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Determines Don_PPE Don PPE in Sequence Select_PPE->Don_PPE Leads to Handle_Compound Handle this compound Don_PPE->Handle_Compound Enables Doff_PPE Doff PPE Safely Handle_Compound->Doff_PPE Followed by Dispose_Waste Dispose of Contaminated Waste Doff_PPE->Dispose_Waste Precedes Hand_Hygiene Perform Final Hand Hygiene Dispose_Waste->Hand_Hygiene Final Step

Caption: PPE Workflow for Handling this compound.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of contaminated materials is as crucial as their safe handling.

  • Solid Waste: All disposable PPE (gloves, gowns, respirator masks) and any contaminated lab supplies (e.g., weigh boats, pipette tips) must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and any contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal contractor, in accordance with all local, state, and federal regulations.[9]

By adhering to these comprehensive guidelines, researchers and scientists can confidently handle this compound, ensuring their personal safety and the integrity of their research.

References

  • Patel, M., & Haugh, G. (2023). Beta2-Agonists. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Malladi, R., et al. (2004). U.S. Patent No. US20040109826A1. Washington, DC: U.S. Patent and Trademark Office.
  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • Bozzola, M., et al. (2013). Safety and Potential Side Effects of β2-Agonists: A Still Debated Question. International Journal of Pediatrics and Child Health, 1(1), 3-9. Retrieved from [Link]

  • Cleveland Clinic. (2023). Beta-agonist. Retrieved from [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Larsson, S. (1984). Adverse reactions to beta 2-agonist bronchodilators. Chest, 86(3), 478-479. Retrieved from [Link]

  • Drugs.com. (2023). Salbutamol. Retrieved from [Link]

  • Storemasta. (2023). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • MCR Safety. (n.d.). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.